6-nitro-4H-1,3-benzodioxine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQOAMNZPWAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287970 | |
| Record name | 6-nitro-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-03-7 | |
| Record name | NSC53708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitrobenzo-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-nitro-4H-1,3-benzodioxine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Available Data
The compound 6-nitro-4H-1,3-benzodioxine, identified by its CAS number 6963-03-7 , presents a unique challenge in the compilation of a comprehensive technical guide. While its existence is confirmed through its listing by several chemical suppliers, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of detailed, publicly available experimental data for this specific molecule. Key physicochemical properties, such as melting point, boiling point, and solubility, remain uncharacterized in readily accessible sources. Furthermore, dedicated spectroscopic analyses, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for 6-nitro-4H-1,3-benzodioxine, are not presently available in the public domain.
This guide, therefore, adopts a scientifically rigorous approach by providing a detailed overview of the chemical properties of structurally related compounds, including nitro-substituted benzodioxanes and other analogous heterocyclic systems. By examining these closely related molecules, we can infer and project the likely chemical behavior, synthetic pathways, and spectroscopic characteristics of 6-nitro-4H-1,3-benzodioxine. This approach is intended to provide a valuable and insightful resource for researchers, while maintaining the highest standards of scientific integrity by clearly delineating between established data for analogs and the current data gap for the target compound.
Molecular Structure and Inferred Physicochemical Properties
6-nitro-4H-1,3-benzodioxine possesses a core structure consisting of a benzene ring fused to a 1,3-dioxine ring, with a nitro group substituted at the 6-position. The presence of the electron-withdrawing nitro group is expected to significantly influence the molecule's polarity and reactivity.
General Physicochemical Characteristics of Related Nitroaromatic Compounds
Nitroaromatic compounds often exhibit the following general properties, which can be extrapolated to 6-nitro-4H-1,3-benzodioxine[1][2]:
-
Physical State: Likely to be a solid at room temperature, a common characteristic of many nitro-substituted aromatic compounds.
-
Solubility: Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The polarity induced by the nitro group may afford some solubility in polar aprotic solvents like DMSO and DMF.
-
Lipophilicity: The octanol-water partition coefficient (LogP) is a crucial parameter in drug discovery. For similar nitro and chloro indolinone derivatives, LogP values were found to be in the range of 2.64-2.69, suggesting a moderate level of lipophilicity suitable for oral drug candidates.[1][2]
Data Summary for 6-nitro-4H-1,3-benzodioxine and Related Compounds
| Property | 6-nitro-4H-1,3-benzodioxine (CAS: 6963-03-7) | 4H-1,3-benzodioxin (CAS: 254-27-3) | 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde (Derivative) |
| Molecular Formula | C₈H₇NO₄[3][4] | C₈H₈O₂[5] | C₉H₇NO₅[6] |
| Molecular Weight | 181.15 g/mol [3][4] | 136.15 g/mol [5] | 209.16 g/mol [6] |
| Boiling Point | Data not available | 236.8°C at 760 mmHg[5] | Data not available |
| Flash Point | Data not available | 101.7°C[5] | Data not available |
| Density | Data not available | 1.15 g/cm³[5] | Data not available |
Synthesis Strategies for the 4H-1,3-Benzodioxine Scaffold
Plausible Synthetic Pathway for 6-nitro-4H-1,3-benzodioxine
A logical synthetic approach would involve the acid-catalyzed condensation of 4-nitrophenol with paraformaldehyde. This reaction is analogous to the synthesis of other substituted 4H-1,3-benzodioxines.
DOT Diagram: Proposed Synthesis of 6-nitro-4H-1,3-benzodioxine
Caption: Proposed acid-catalyzed synthesis of 6-nitro-4H-1,3-benzodioxine.
Experimental Protocol for a Related Compound: Synthesis of 6-bromo-4H-1,3-benzodioxine
A documented synthesis for the analogous 6-bromo-4H-1,3-benzodioxine provides a valuable template for the synthesis of the nitro derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-bromophenol in acetic acid.
-
Addition of Reagents: Add concentrated sulfuric acid to the solution, followed by the portion-wise addition of paraformaldehyde while maintaining a low temperature (e.g., 0°C).
-
Reaction Progression: Stir the reaction mixture at a controlled low temperature for an extended period (e.g., 120 hours).
-
Workup: Neutralize the reaction mixture with a sodium hydroxide solution. The resulting precipitate is filtered and dissolved in an organic solvent like toluene.
-
Purification: The organic phase is dried, filtered to remove any polymeric byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-bromo-4H-1,3-benzodioxine.
Spectroscopic Characterization: An Inferential Analysis
Although experimental spectra for 6-nitro-4H-1,3-benzodioxine are not available, we can predict the key spectroscopic features based on the analysis of its structural components and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show distinct signals for the aromatic and dioxine ring protons.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the adjacent protons, causing them to resonate at a higher chemical shift.
-
Dioxine Ring Protons: The methylene protons of the dioxine ring (-OCH₂O- and Ar-CH₂-) will appear as singlets in the upfield region of the spectrum. For example, in 6-bromo-4H-1,3-benzodioxine, these signals are observed at δ 5.24 ppm and δ 4.88 ppm, respectively.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region (typically δ 110-160 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
-
Dioxine Ring Carbons: The methylene carbons of the dioxine ring will appear in the more upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 6-nitro-4H-1,3-benzodioxine will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Nitro (N-O) Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (N-O) Symmetric Stretch | 1360 - 1290 | Strong |
| C-O Stretch (Ether) | 1300 - 1000 | Strong |
Mass Spectrometry
The mass spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (181.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the dioxine ring.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 6-nitro-4H-1,3-benzodioxine is largely dictated by the presence of the nitro group and the benzodioxine core.
Reactivity of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations:
-
Reduction: The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives. This transformation is fundamental in the synthesis of many pharmaceutical compounds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.
Role in Medicinal Chemistry
The 4H-1,3-benzodioxine scaffold and the nitroaromatic motif are present in various biologically active molecules. This suggests that 6-nitro-4H-1,3-benzodioxine could serve as a valuable building block in drug discovery.
-
Scaffold for Biologically Active Molecules: The benzodioxane ring system is a common feature in a number of natural products and synthetic compounds with diverse pharmacological activities.
-
Intermediate for Pharmaceutical Synthesis: As seen with related compounds like 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol, the nitro-benzodioxole core is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[7] The nitro group is often introduced to enhance biological activity.[7]
DOT Diagram: Potential Synthetic Utility of 6-nitro-4H-1,3-benzodioxine
Caption: Synthetic utility of 6-nitro-4H-1,3-benzodioxine as a precursor.
Safety and Handling
Specific safety data for 6-nitro-4H-1,3-benzodioxine is not available. However, based on the known hazards of nitroaromatic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.
Conclusion and Future Outlook
6-nitro-4H-1,3-benzodioxine represents a potentially valuable, yet currently under-characterized, chemical entity. While this guide has provided a comprehensive overview based on the properties of related compounds, the lack of specific experimental data for the target molecule highlights a clear area for future research. The synthesis and full characterization of 6-nitro-4H-1,3-benzodioxine would be a valuable contribution to the field of heterocyclic chemistry and could unlock its potential as a versatile building block for the development of novel therapeutics and other advanced materials.
References
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. (2024-03-17). [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. (2024-03-18). [Link]
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4H-1,3-benzodioxin - LookChem. LookChem. [Link]
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- 3. 6-Nitro-1,3-benzodioxane | CymitQuimica [cymitquimica.com]
- 4. 4H-1,3-Benzodioxin, 6-nitro-,(CAS# 6963-03-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 6-nitro-4H-1,3-benzodioxine: Identification, Characterization, and Safety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 6-nitro-4H-1,3-benzodioxine, a nitro-aromatic heterocyclic compound. Due to the limited availability of public data on this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its identification, characterization, and safe handling. All information presented herein is intended for research and development purposes and should be supplemented with in-house analytical data.
Core Identification and Physicochemical Properties
6-nitro-4H-1,3-benzodioxine is identified by the Chemical Abstracts Service (CAS) number 6963-03-7 .[] This unique identifier is crucial for unambiguous documentation and database searches. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6963-03-7 | BOC Sciences[] |
| Molecular Formula | C₈H₇NO₄ | Inferred from structure |
| Molecular Weight | 181.15 g/mol | Inferred from formula |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2] |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone) | Inferred from related compounds |
Synthesis and Purification
A potential synthetic pathway could involve the reaction of a nitrated catechol derivative with a suitable one-carbon electrophile, such as formaldehyde or its synthetic equivalents, under acidic or basic conditions. The choice of starting materials and reaction conditions would be critical to control regioselectivity and yield.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for 6-nitro-4H-1,3-benzodioxine.
Experimental Protocol: General Procedure for Purification
Given the expected crystalline nature of the product, purification would likely involve the following steps:
-
Crude Product Isolation : After the reaction is complete, the crude product would be isolated by filtration or extraction.
-
Recrystallization : The crude solid would be dissolved in a minimal amount of a hot solvent in which it has high solubility and is less soluble at room temperature. The solution is then allowed to cool slowly to induce crystallization.
-
Washing : The crystals would be washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying : The purified crystals would be dried under vacuum to remove any residual solvent.
Spectroscopic and Analytical Identification
The unambiguous identification of 6-nitro-4H-1,3-benzodioxine would rely on a combination of spectroscopic techniques. The expected spectral characteristics are detailed below, based on the analysis of structurally similar compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxine ring, and the benzylic protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR : The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atom attached to the nitro group being significantly downfield. The methylene and benzylic carbons of the dioxine ring would also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| Asymmetric NO₂ stretch | 1550-1500 |
| Symmetric NO₂ stretch | 1350-1300 |
| C-O-C stretch | 1250-1050 |
Characteristic IR absorptions for nitro groups and the ether linkages of the dioxine ring would be prominent features.[6]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z 181.15. Fragmentation would likely involve the loss of the nitro group (NO₂) and cleavage of the dioxine ring.
Analytical Workflow for Identification:
Caption: Integrated analytical workflow for the structural confirmation of 6-nitro-4H-1,3-benzodioxine.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 6-nitro-4H-1,3-benzodioxine is not available, the safety precautions for handling this compound can be inferred from related nitro-aromatic compounds and general laboratory safety guidelines.
Hazard Identification
-
Toxicity : Nitro-aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation : May cause skin, eye, and respiratory tract irritation.
-
Flammability : The compound is likely combustible.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact : Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Dust Control : Minimize the generation of dust.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents and strong acids.
Conclusion
6-nitro-4H-1,3-benzodioxine, identified by CAS number 6963-03-7, is a compound with potential applications in various fields of chemical research. While detailed experimental data for this specific molecule is scarce, this guide provides a comprehensive framework for its identification, synthesis, and safe handling based on established chemical principles and data from analogous structures. Researchers and drug development professionals are encouraged to use this guide as a starting point and to generate in-house data for a complete and accurate characterization of this compound.
References
- Brimblecombe, R. W., et al. (1972). The pharmacology of malononitrile. British Journal of Pharmacology, 44(3), 563-574.
- Loghmani-Khouzani, H., et al. (2009). Synthesis and characterization of new dinitrile derivatives. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3469.
-
Gnanasekaran, K. K., et al. (2010). Synthesis of 6-nitro-4H-benzo[d][][7]thiazin-2-amine (1). ResearchGate. Retrieved from [Link]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
-
PubChem. 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
-
PubChem. 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
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- 2. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of 6-nitro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-nitro-4H-1,3-benzodioxine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzodioxine ring system substituted with a nitro group, suggests potential applications as a synthetic intermediate for pharmaceuticals and other functional materials. The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, thereby defining its physical characteristics.
This guide provides a comprehensive overview of the key physical properties of 6-nitro-4H-1,3-benzodioxine. As a Senior Application Scientist, the following sections are structured to not only present the fundamental physical data but also to provide the experimental rationale and detailed methodologies for their determination. This approach is designed to equip researchers with the necessary tools to verify and expand upon these findings in their own laboratories.
Core Physical Properties
A summary of the core physical properties of 6-nitro-4H-1,3-benzodioxine is presented below. It is important to note that while some properties can be readily found in chemical databases, specific experimental data for this compound, such as melting and boiling points, are not widely published. In such cases, the table indicates "Not available," and the subsequent sections will detail the established methodologies for their empirical determination.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Neat (likely a solid at room temperature) | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of 6-nitro-4H-1,3-benzodioxine. The causality behind experimental choices is explained to ensure methodological robustness and reproducibility.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.
This is a standard and widely accepted technique for accurate melting point determination[3].
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 6-nitro-4H-1,3-benzodioxine sample is thoroughly dried to remove any residual solvent.
-
Place a small amount of the crystalline sample on a clean, dry watch glass.
-
Finely powder the sample using a spatula.
-
Obtain a capillary melting point tube (sealed at one end).
-
Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height[4].
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar digital device)[5].
-
For an unknown compound, a preliminary rapid heating run (10-20°C/minute ramp rate) is advisable to determine an approximate melting range[6].
-
For an accurate measurement, start with a new sample and heat the block to a temperature approximately 20°C below the estimated melting point.
-
Set the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer[6].
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality and Expertise: A slow heating rate is crucial for an accurate melting point determination as it allows for the heat to be transferred uniformly from the heating block to the sample. A rapid heating rate can lead to a reading that is higher than the true melting point due to a lag in heat transfer.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of 6-nitro-4H-1,3-benzodioxine.
Solubility Profile
Understanding the solubility of a compound is fundamental for its application in drug delivery, reaction chemistry, and purification (e.g., crystallization). The "like dissolves like" principle is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[7]. The presence of both a polar nitro group and a largely non-polar benzodioxine ring system in 6-nitro-4H-1,3-benzodioxine suggests it will have intermediate solubility.
A systematic approach to solubility testing in a range of solvents with varying polarities and pH can provide significant structural information[8][9].
Experimental Protocol:
-
Solvent Selection: A standard set of solvents should be used, including:
-
Water (H₂O) - highly polar, protic
-
5% Sodium Bicarbonate (NaHCO₃) - basic
-
5% Sodium Hydroxide (NaOH) - strongly basic
-
5% Hydrochloric Acid (HCl) - acidic
-
Ethanol (EtOH) - polar, protic
-
Dichloromethane (CH₂Cl₂) - medium polarity, aprotic
-
Hexanes - non-polar, aprotic
-
-
Procedure:
-
For each solvent, add approximately 10-20 mg of 6-nitro-4H-1,3-benzodioxine to a clean, dry test tube.
-
Add the solvent dropwise, up to 3 mL, shaking vigorously after each addition[7][9].
-
Observe whether the solid dissolves completely.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
-
For the acidic and basic solutions, observe for any color change or gas evolution (in the case of NaHCO₃) which might indicate a chemical reaction.
-
Interpretation of Expected Results:
-
Insoluble in Water, 5% HCl, and 5% NaOH: This would classify the compound as neutral.
-
Soluble in Organic Solvents (e.g., Dichloromethane, Ethanol): Expected due to the organic nature of the molecule.
-
Insoluble in 5% NaHCO₃ but potentially slightly soluble in 5% NaOH: The nitro group can increase the acidity of aromatic protons, but it is unlikely to be acidic enough to react with NaHCO₃. Strong base might induce some interaction or reaction.
Solubility Testing Workflow
Caption: A systematic workflow for determining the solubility profile.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 6-nitro-4H-1,3-benzodioxine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Weigh 5-25 mg of 6-nitro-4H-1,3-benzodioxine for ¹H NMR, and 20-50 mg for ¹³C NMR[10].
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[2][11]. The choice of solvent will depend on the solubility of the compound.
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[10][11].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and label it appropriately.
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the dioxine ring, and the benzylic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule. The aromatic carbons bearing the nitro group and in the ortho and para positions will be significantly shifted.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
ATR-FTIR (Preferred):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum.
KBr Pellet:
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Expected Characteristic Absorptions:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~3000-2850 cm⁻¹
-
Asymmetric NO₂ stretch: ~1550-1500 cm⁻¹
-
Symmetric NO₂ stretch: ~1360-1300 cm⁻¹
-
C-O-C stretch (dioxine ring): ~1250-1050 cm⁻¹
-
Aromatic C=C stretch: ~1600 and 1475 cm⁻¹
Mass Spectrometry (MS)
MS provides the molecular weight and information about the fragmentation pattern of the molecule.
EI-MS:
-
Introduce a small amount of the sample (typically dissolved in a volatile solvent) into the instrument, where it is vaporized and bombarded with a high-energy electron beam.
-
This causes ionization and fragmentation.
-
The mass-to-charge ratio (m/z) of the ions is detected.
ESI-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
The solvent evaporates, leaving the ionized analyte molecules to be detected.
Expected Results:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (181.15 m/z) should be observed.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the nitro group (NO₂) or parts of the dioxine ring would be expected.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and the nitro group. The nitroaromatic compounds are known to have characteristic absorption bands[12][13].
Experimental Protocol:
-
Prepare a dilute solution of 6-nitro-4H-1,3-benzodioxine in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a range of approximately 200-400 nm.
Expected Absorption Maxima (λ_max):
-
Nitroaromatic compounds typically exhibit strong absorption bands in the UV region[12][14][15]. The exact λ_max will depend on the solvent and the specific electronic structure of the molecule.
Conclusion
This technical guide has outlined the key physical properties of 6-nitro-4H-1,3-benzodioxine and provided detailed, robust methodologies for their experimental determination. For researchers in drug development and materials science, a thorough understanding and empirical validation of these properties are crucial first steps in the rational design and application of this and related compounds. The provided protocols are designed to be self-validating and are grounded in established laboratory practices, ensuring that the data obtained is both accurate and reproducible.
References
- 6-Nitro-1,3-benzodioxane - CymitQuimica. (n.d.).
- NMR Sample Preparation. (n.d.).
- NMR Sample Preparation. (n.d.).
- How to make an NMR sample. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility test for Organic Compounds. (2024, September 24).
- 6-Nitro-1,3-benzodioxane - LGC Standards. (n.d.).
- Melting point determination. (n.d.).
- Experiment 1 - Melting Points. (n.d.).
- A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.
- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.
- Melting Point Determination Lab Guide. (n.d.). Scribd.
- Solubility of Organic Compounds. (2023, August 31).
- Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
- 3.3E: Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts.
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- UV-vis absorption spectra of the reduction of various nitro compounds. (n.d.). ResearchGate.
- UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... (n.d.). ResearchGate.
- The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate.
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The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. (1957). Journal of the Chemical Society (Resumed). [Link]
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- 15. researchgate.net [researchgate.net]
structure elucidation of 6-nitro-4H-1,3-benzodioxine
An In-depth Technical Guide to the Structure Elucidation of 6-nitro-4H-1,3-benzodioxine
For professionals in chemical research and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. This guide provides a detailed, methodology-driven approach to the structural elucidation of 6-nitro-4H-1,3-benzodioxine, a nitroaromatic heterocyclic compound. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the scientific rationale that underpins a robust and verifiable structural assignment.
The core principle of modern structure elucidation is the synergistic use of multiple analytical techniques. No single method provides absolute proof; instead, confidence in a structure is built upon the convergence of complementary data. This document outlines a logical workflow, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments to create a self-validating system of analysis.
Molecular Identity and Foundational Data
Before delving into complex spectral analysis, establishing the basic molecular properties is paramount. This information serves as the fundamental basis for all subsequent interpretations.
-
Molecular Formula: C₈H₇NO₄[1]
-
Molecular Weight: 181.145 g/mol [1]
-
Synonyms: 6-Nitro-1,3-benzodioxan, 6-Nitro-4H-1,3-benzodioxin[1][2]
This data is the first checkpoint, primarily validated by high-resolution mass spectrometry.
The Analytical Workflow: A Multi-Technique Approach
The elucidation process follows a logical progression, where each step provides a layer of information that is confirmed and expanded upon by the next. This integrated approach ensures the highest level of confidence in the final structural assignment.
Caption: Logical workflow for the .
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Experience: Mass spectrometry is the first-line technique. Its primary role is to confirm the molecular weight, which in turn validates the molecular formula. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is essential.[3] It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, thereby distinguishing C₈H₇NO₄ from other potential formulas with the same nominal mass.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically effective, looking for the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to [M+H]⁺. For 6-nitro-4H-1,3-benzodioxine, this would be at m/z 182.0448 (calculated for C₈H₈NO₄⁺). The high-resolution data should match this value within a few parts per million (ppm).
Trustworthiness: The fragmentation pattern provides a secondary check. While complex, expected fragments would include the loss of the nitro group (M - NO₂) or cleavages within the dioxine ring, offering further confidence in the assigned structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4][5] For 6-nitro-4H-1,3-benzodioxine, the most diagnostically significant absorptions are those from the nitro group, the ether linkages, and the aromatic ring. The presence of these specific bands provides strong, direct evidence for key components of the structure.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.
-
Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background scan of the empty sample holder should be performed first.
-
Analysis: Identify the characteristic absorption bands.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1525 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | Characteristic strong absorptions confirming the nitro group.[6] |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of a benzene ring. |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the two CH₂ groups in the dioxine ring. |
| ~1600 & ~1475 | Medium | Aromatic C=C Stretch | Further evidence of the aromatic ring. |
| ~1250-1050 | Strong | C-O-C (Ether) Stretch | Confirms the ether linkages within the dioxine ring.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum shows the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to electronegative atoms).
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.0 - 7.0 | m | 3H | H-5, H-7, H-8 |
| Dioxine | ~5.3 | s | 2H | O-CH₂-O (H-2) |
| Dioxine | ~4.9 | s | 2H | Ar-CH₂-O (H-4) |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~150 | C-NO₂ |
| Aromatic | ~145 | C-O |
| Aromatic | ~125-115 | Aromatic CH |
| Aromatic | ~120 | Aromatic C-C |
| Dioxine | ~95 | O-C H₂-O (C-2) |
| Dioxine | ~65 | Ar-C H₂-O (C-4) |
Note: Precise chemical shifts can vary based on solvent and concentration. These predictions are based on data from similar benzodioxane and nitroaromatic structures.[3][7][8][9]
2D NMR: Connecting the Pieces
Trustworthiness: 1D NMR alone can be ambiguous. 2D NMR experiments are the key to a self-validating system, as they provide direct evidence of atom-to-atom connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). For this molecule, it would primarily confirm the coupling between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that maps each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations to look for would be:
-
From the H-4 methylene protons to the aromatic carbons C-4a, C-5, and C-8a, confirming the fusion of the dioxine and benzene rings.
-
From the aromatic protons (H-5, H-7, H-8) to their neighboring carbons, which definitively places the nitro group at the C-6 position. For instance, the lack of a proton signal that correlates to three adjacent aromatic carbons is strong evidence for substitution at that position.
-
Caption: Diagram of key 2- and 3-bond HMBC correlations confirming the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.
-
2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the specific sample.
-
Data Analysis: Use NMR processing software to analyze the 1D and 2D spectra, identifying cross-peaks to build the connectivity map of the molecule.
Conclusion
The is achieved not by a single measurement, but by the logical and systematic integration of data from multiple, complementary analytical techniques. The process begins with mass spectrometry to establish the molecular formula, is supported by IR spectroscopy to identify key functional groups, and is definitively concluded with a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity. This multi-faceted approach represents a self-validating system, providing the high degree of certainty required for advanced research and development.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(4), 743-747. [Link]
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Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. [Link]
-
NIST Chemistry WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-. SRD 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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- 3. scirp.org [scirp.org]
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6-nitro-4H-1,3-benzodioxine molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-nitro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-nitro-4H-1,3-benzodioxine scaffold represents a key heterocyclic motif whose physicochemical properties are significantly modulated by the interplay between the fused aromatic ring, the flexible dioxine heterocycle, and the electron-withdrawing nitro group. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This guide provides a comprehensive exploration of the structural and conformational landscape of 6-nitro-4H-1,3-benzodioxine, synthesizing principles from spectroscopic analysis, X-ray crystallography, and computational chemistry. We present not just data, but the underlying scientific rationale for the experimental and computational workflows used to characterize such molecules, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Significance of the Benzodioxine Scaffold
The 4H-1,3-benzodioxine core is a privileged heterocyclic structure consisting of a benzene ring fused to a six-membered dioxine ring.[1] This scaffold is a constituent of numerous biologically active molecules and functional materials. The introduction of a nitro (-NO₂) group at the 6-position of the benzene ring dramatically alters the molecule's electronic profile and steric properties. The strong electron-withdrawing nature of the nitro group influences the aromatic system's reactivity and modulates intermolecular interactions, which is a critical consideration in drug design for establishing specific binding with biological targets.[2]
Understanding the precise molecular architecture—bond lengths, bond angles, and torsional angles—along with the molecule's preferred shapes, or conformations, is a prerequisite for rational drug design and structure-activity relationship (SAR) studies. This guide delineates the authoritative methods for elucidating this crucial information for 6-nitro-4H-1,3-benzodioxine.
Elucidation of the Molecular Structure
Determining the definitive covalent framework of 6-nitro-4H-1,3-benzodioxine requires a multi-faceted analytical approach, combining spectroscopic methods for preliminary characterization with the "gold standard" of single-crystal X-ray diffraction for unambiguous structural assignment.
Spectroscopic Characterization: The First Fingerprint
Spectroscopic techniques provide the initial, essential evidence for the molecule's chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirms the connectivity and functional groups.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. Based on analyses of analogous structures like 1,3-benzodioxole and various nitroaromatic compounds, a predictive NMR analysis for 6-nitro-4H-1,3-benzodioxine (in CDCl₃) can be established.[3][4][5]
-
¹H NMR Analysis:
-
Aromatic Protons: The protons on the substituted benzene ring will appear as a complex multiplet system in the downfield region (typically δ 7.0-8.5 ppm). The strong deshielding effect of the nitro group will shift the proton ortho to it furthest downfield.
-
Dioxine Protons: The methylene protons of the dioxine ring (O-CH₂-O and Ar-CH₂) are diastereotopic and will exhibit distinct chemical shifts, likely appearing as singlets or closely coupled systems around δ 4.5-5.5 ppm.[6]
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: The carbon bearing the nitro group (C6) will be significantly deshielded. The other aromatic carbons will appear in the typical δ 110-150 ppm range.
-
Dioxine Carbons: The methylene carbons will be found in the δ 60-100 ppm region.
-
Table 1: Predicted NMR Chemical Shifts for 6-nitro-4H-1,3-benzodioxine
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Causality |
| Aromatic CH (ortho to NO₂) | ~8.1-8.3 | ~120-125 | Strong deshielding from adjacent electron-withdrawing NO₂ group. |
| Aromatic CH (other) | ~7.2-7.8 | ~115-130 | Standard aromatic region, influenced by dioxine ring fusion. |
| Aromatic C-NO₂ | - | ~145-150 | Direct attachment to the highly electronegative nitro group. |
| O-CH₂-Ar | ~5.0-5.2 | ~65-70 | Methylene adjacent to both the aromatic ring and an oxygen atom. |
| O-CH₂-O | ~5.5-5.8 | ~90-95 | Acetal-like methylene carbon, highly deshielded by two oxygens. |
2.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-O Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-O Stretching: Strong bands corresponding to the C-O-C ether linkages of the dioxine ring will be visible in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range confirm the presence of the benzene ring.
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopy confirms connectivity, only single-crystal X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the planarity of the ring systems.[7] Although a public crystal structure for 6-nitro-4H-1,3-benzodioxine is not available, the methodology for its determination is well-established and provides the most trustworthy structural data.[8][9]
-
Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound. The choice of solvent is critical; solvents like ethyl acetate, acetone, or a mixture such as chloroform/cyclohexane are often effective for similar heterocyclic compounds.[8][10] The formation of well-defined, defect-free crystals is the first validation of material purity.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections whose intensities and positions are recorded by a detector.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.[11] An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed diffraction pattern and the one calculated from the model. The final refined structure yields precise atomic coordinates.
Conformational Analysis: Understanding Molecular Flexibility
The non-aromatic dioxine ring of 6-nitro-4H-1,3-benzodioxine is not planar. It adopts puckered conformations to minimize steric strain and torsional strain. The fusion to the rigid benzene ring restricts its flexibility compared to a simple dioxane. The most likely conformations for the six-membered dioxine ring are variations of the half-chair and sofa forms.
Theoretical Basis of Conformation
The conformational landscape of cyclic systems is defined by energy minima (stable conformers) and the transition states that connect them. For substituted dioxanes, the primary conformers are the chair, boat, and twist-boat forms. Due to the fusion with the planar benzene ring, the 4H-1,3-benzodioxine system is constrained. The global energy minimum will correspond to the conformer that best alleviates steric and electronic repulsions. Studies on analogous systems like 5-bromo-5-nitro-1,3-dioxane have shown that chair-like conformers are typically the most stable, but the orientation (axial vs. equatorial) of substituents significantly impacts the relative energies.[12]
Computational Chemistry Workflow
In the absence of direct experimental data (e.g., from variable-temperature NMR), computational quantum chemistry provides a powerful and reliable method for exploring the conformational potential energy surface.
-
Initial Structure Generation: Build the 3D structure of 6-nitro-4H-1,3-benzodioxine. Generate plausible starting geometries for different ring conformations (e.g., half-chair, sofa).
-
Geometry Optimization: Perform full geometry optimization for each starting structure using a robust level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This process finds the nearest local energy minimum.
-
Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). One imaginary frequency indicates a transition state.
-
Energy Comparison: Compare the calculated electronic energies (corrected for zero-point vibrational energy) of all stable conformers to identify the global minimum—the most stable conformation. The energy differences can be used to calculate the equilibrium population of each conformer at a given temperature.
-
Transition State Search: To understand the dynamics of interconversion between conformers, locate the transition states connecting them using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
The diagram below illustrates the logical workflow for identifying and characterizing stable molecular conformers.
Caption: Computational workflow for conformational analysis.
Synthesis and Characterization Pathway
A plausible synthesis of 6-nitro-4H-1,3-benzodioxine would likely involve the reaction of a suitably substituted phenol with a formaldehyde equivalent. The diagram below outlines a generalized, logical workflow for the synthesis, purification, and structural validation of the target compound.
Caption: Generalized workflow for synthesis and structural validation.
Implications for Drug Development
A precise understanding of the 3D structure and conformational preferences of 6-nitro-4H-1,3-benzodioxine is critical for its potential application in drug development.
-
Structure-Based Drug Design: The crystallographically determined or computationally modeled 3D structure can be used for in silico molecular docking studies to predict how the molecule might bind to a protein target.
-
Pharmacophore Modeling: The defined spatial arrangement of the nitro group, the aromatic ring, and the oxygen atoms of the dioxine ring serves as a pharmacophore that can be optimized to enhance binding affinity and selectivity.
-
ADME Properties: The conformation influences key physicochemical properties like solubility, lipophilicity (logP), and polar surface area, which in turn affect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. The nitro group, in particular, can be a site of metabolic reduction, and its steric accessibility, governed by conformation, can influence its metabolic fate.
Conclusion
The structural and conformational analysis of 6-nitro-4H-1,3-benzodioxine is a paradigmatic example of modern chemical characterization. It relies on a synergistic combination of spectroscopic methods to define chemical identity, X-ray crystallography to establish definitive solid-state structure, and computational modeling to explore the dynamic conformational landscape. For scientists in drug discovery and materials research, mastering these principles and their underlying causality is not merely an academic exercise; it is the foundational requirement for the rational design of novel molecules with desired functions and properties.
References
[8] Zhurova, E. A., et al. (2021). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 26(11), 3321. Available at: [Link]
[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67490, 4H-1,3-Benzodioxin. Retrieved from [Link]
[10] Malinowski, S. T., & Jamrógiewicz, M. (2014). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Journal of Chemical Crystallography, 44(9), 461-465. Available at: [Link]
[7] Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
[13] Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75798, 5-Nitro-1,3-benzodioxole. Retrieved from [Link]
[11] The Protein Data Bank. (2021). Understanding x-ray crystallography structures. Retrieved from [Link]
[2] Lu, Y., et al. (2014). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 1438-1445. Available at: [Link]
[4] Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
[14] ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]
[9] Morales, M. A., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 11037. Available at: [Link]
[6] ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]
[12] ResearchGate. (2014). Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Determining the Solubility of 6-nitro-4H-1,3-benzodioxine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 6-nitro-4H-1,3-benzodioxine. Moving beyond a simple recitation of data, this document delves into the foundational principles of solubility, offers detailed experimental protocols for its determination, and explains the scientific rationale behind these methodologies.
Introduction to 6-nitro-4H-1,3-benzodioxine
6-nitro-4H-1,3-benzodioxine is a heterocyclic organic compound with a molecular structure that suggests a degree of polarity due to the presence of the nitro group (NO₂) and the two oxygen atoms within the dioxine ring. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and, by extension, its interactions with various solvents. Understanding the solubility of this compound is a critical first step in a multitude of research and development applications, including pharmaceutical formulation, reaction chemistry, and analytical method development. While the parent compound, 1,3-benzodioxane, is reported to be readily soluble in all organic solvents and practically insoluble in water, the addition of the nitro functional group necessitates a more detailed and quantitative solubility assessment.[1]
The Theoretical Underpinnings of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of a solute in a solvent.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant dipole moments. They are effective at dissolving polar solutes, including ionic compounds and organic molecules with polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂).
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have molecules with low or no dipole moments. They are adept at dissolving nonpolar solutes, which are typically rich in carbon-hydrogen bonds.
-
Aprotic Polar Solvents: A class of solvents, including acetone and acetonitrile, that are polar but do not have acidic protons. They can dissolve a wide range of compounds.[3]
Based on the structure of 6-nitro-4H-1,3-benzodioxine, which contains both a nonpolar benzene ring and polar ether and nitro functional groups, it is expected to exhibit solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited.
Quantitative Determination of Solubility: An Experimental Approach
Given the absence of extensive published quantitative solubility data for 6-nitro-4H-1,3-benzodioxine, this section provides a detailed, self-validating experimental protocol for its determination. The equilibrium solubility shake-flask method is a widely accepted and robust technique for this purpose.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 6-nitro-4H-1,3-benzodioxine.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Solute: High-purity 6-nitro-4H-1,3-benzodioxine (≥98%).
-
Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Equipment: Analytical balance, vortex mixer, temperature-controlled shaker/incubator, centrifuge, calibrated micropipettes, volumetric flasks, and vials with screw caps.
-
Analytical Instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
2. Preparation of Standard Solutions (for Calibration Curve):
The causality behind creating a calibration curve is to establish a linear relationship between the concentration of the analyte and its analytical signal (absorbance for UV-Vis or peak area for HPLC). This allows for the accurate quantification of the unknown concentration in the saturated solution.
-
Accurately weigh a small amount of 6-nitro-4H-1,3-benzodioxine and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
3. Solubility Determination (Shake-Flask Method):
-
Step 3.1: Addition of Excess Solute: Add an excess amount of solid 6-nitro-4H-1,3-benzodioxine to a series of vials, each containing a known volume (e.g., 2 mL) of the different organic solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Step 3.2: Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The choice of a prolonged equilibration time is to ensure that the dissolution process has reached its thermodynamic endpoint.
-
Step 3.3: Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for obtaining a clear supernatant for analysis, free from any solid particles that would interfere with the measurement.
-
Step 3.4: Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.
4. Analysis of Saturated Solutions:
-
Step 4.1: Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Step 4.2: Instrumental Analysis: Analyze the diluted samples using a validated UV-Vis or HPLC method.
-
UV-Vis Spectrophotometry: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for 6-nitro-4H-1,3-benzodioxine.
-
HPLC: Inject the diluted samples into the HPLC system and determine the peak area corresponding to the analyte.
-
-
Step 4.3: Calculation of Solubility: Use the calibration curve to determine the concentration of 6-nitro-4H-1,3-benzodioxine in the diluted samples. Then, factor in the dilution to calculate the concentration in the original saturated supernatant. This value represents the solubility of the compound in that specific solvent at the experimental temperature.
Data Presentation and Interpretation
The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for 6-nitro-4H-1,3-benzodioxine at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Diethyl Ether | 2.8 | To be determined | To be determined |
| Dichloromethane | 3.1 | To be determined | To be determined |
| Ethyl Acetate | 4.4 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Acetonitrile | 5.8 | To be determined | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| Methanol | 5.1 | To be determined | To be determined |
| Water | 10.2 | Expected to be low | Expected to be low |
The results should be interpreted in the context of the "like dissolves like" principle. A higher solubility in polar aprotic solvents like acetone and acetonitrile, and potentially in polar protic solvents like ethanol and methanol, would be expected due to the polar nature of the nitro and ether groups. Conversely, lower solubility would be anticipated in nonpolar solvents like hexane.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of 6-nitro-4H-1,3-benzodioxine in a range of organic solvents. By combining a sound theoretical understanding with a detailed and validated experimental protocol, researchers can generate the reliable solubility data that is essential for advancing their work in drug development and chemical synthesis. The emphasis on the causality behind experimental choices ensures that the described methodology is not merely a set of instructions, but a self-validating system for producing high-quality scientific data.
References
-
Experiment: Solubility of Organic & Inorganic Compounds. Link
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Link
-
solubility experimental methods.pptx - Slideshare. Link
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link
-
(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-(1,3-benzothiazol-2-yl)butanoate - Echemi. Link
-
chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Link
-
Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. Link
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An In-Depth Technical Guide to 6-Nitro-4H-1,3-benzodioxine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-nitro-4H-1,3-benzodioxine, a nitro-substituted heterocyclic compound. The guide delves into the historical context of its discovery, details its synthesis, outlines its physicochemical properties, and explores its contemporary applications in research and development. This document serves as a critical resource for scientists and professionals working with benzodioxane scaffolds and nitroaromatic compounds, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Benzodioxane Scaffold
The 1,3-benzodioxane ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the benzodioxane core, influencing its reactivity, potential biological activity, and spectroscopic characteristics. 6-Nitro-4H-1,3-benzodioxine stands as a fundamental example of this class of compounds, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Discovery and Historical Context
The genesis of 6-nitro-4H-1,3-benzodioxine is rooted in the early 20th-century exploration of condensation reactions. The foundational work on the synthesis of substituted 1,3-benzodioxanes was pioneered by Borsche and Berkhout. In their 1904 publication, they described the acid-catalyzed condensation of phenols with aldehydes as a common method for preparing these heterocyclic systems.
Specifically, the synthesis of 6-nitro-1,3-benzodioxane was achieved through the condensation of p-nitrophenol with formaldehyde.[1] This reaction laid the groundwork for accessing a variety of substituted benzodioxanes, including the nitro derivative that is the focus of this guide. The initial discovery was driven by the fundamental interest in the reactivity of phenols and aldehydes and the desire to create novel heterocyclic structures. The full scope of the utility of 6-nitro-4H-1,3-benzodioxine and its derivatives would not be realized until decades later with the advancement of medicinal chemistry and drug discovery.
Synthesis of 6-Nitro-4H-1,3-benzodioxine
The most direct and historically significant method for the synthesis of 6-nitro-4H-1,3-benzodioxine remains the acid-catalyzed condensation of 4-nitrophenol with a formaldehyde source. This electrophilic aromatic substitution reaction proceeds via the formation of a hydroxymethyl intermediate from the phenol, which then undergoes intramolecular cyclization.
General Reaction Scheme
Caption: General reaction for the synthesis of 6-nitro-4H-1,3-benzodioxine.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from the classical Borsche and Berkhout method and general knowledge of similar reactions.
Materials:
-
4-Nitrophenol
-
Formaldehyde (37% solution in water, formalin)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in an excess of 37% formaldehyde solution.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from ethanol to yield 6-nitro-4H-1,3-benzodioxine as a solid.
Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting material peaks and the appearance of the product peaks in the respective spectra will validate the success of the synthesis.
Physicochemical and Spectroscopic Characterization
The structural and electronic properties of 6-nitro-4H-1,3-benzodioxine can be thoroughly characterized using a variety of analytical techniques.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇NO₄ | Calculation |
| Molecular Weight | 181.15 g/mol | Calculation |
| CAS Number | 6963-03-7 | [2] |
| Appearance | Solid | Typical |
| Melting Point | Not explicitly reported in searches | Experimental |
| Solubility | Soluble in common organic solvents | General |
Spectroscopic Data (Predicted and Representative)
While specific, published spectra for 6-nitro-4H-1,3-benzodioxine were not found in the conducted searches, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
1H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
-
Methylene Protons (-O-CH₂-O-): A singlet corresponding to the two equivalent protons of the methylene bridge in the dioxin ring is expected, typically in the range of δ 5.0-6.0 ppm.
-
Methylene Protons (-Ar-CH₂-O-): A singlet for the two benzylic protons is expected, typically in the range of δ 4.5-5.5 ppm.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals for the six aromatic carbons will be observed in the region of δ 110-160 ppm. The carbon atom attached to the nitro group will be significantly deshielded.
-
Methylene Carbon (-O-CH₂-O-): The carbon of the methylene bridge will appear at approximately δ 90-100 ppm.
-
Methylene Carbon (-Ar-CH₂-O-): The benzylic carbon will resonate at around δ 60-70 ppm.
IR (Infrared) Spectroscopy:
-
N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-O Stretching (Ether): Strong C-O stretching bands for the dioxane ring will be present in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 181.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitro group (NO₂) and cleavage of the dioxane ring.
Applications and Future Directions
While specific, large-scale applications of 6-nitro-4H-1,3-benzodioxine are not extensively documented, its structure suggests significant potential in several areas of research and development:
-
Intermediate in Organic Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes 6-nitro-4H-1,3-benzodioxine a valuable precursor for the synthesis of a wide range of substituted benzodioxanes, including potential pharmaceutical candidates. The amine derivative can be used in the construction of amides, sulfonamides, and other nitrogen-containing heterocycles.
-
Pharmacological Research: The benzodioxane nucleus is present in a number of biologically active compounds. The introduction of a nitro group can enhance or modify this activity. Nitroaromatic compounds are known to exhibit a range of biological effects, and derivatives of 6-nitro-4H-1,3-benzodioxine could be screened for various therapeutic activities.
-
Materials Science: The polar nitro group can influence the solid-state packing and electronic properties of materials. Derivatives of this compound could be explored for applications in nonlinear optics or as components of novel polymers.
The future of 6-nitro-4H-1,3-benzodioxine and its derivatives lies in the systematic exploration of its reactivity and the biological evaluation of its more complex analogs. As a readily accessible building block, it holds promise for the discovery of new chemical entities with valuable properties.
Conclusion
6-Nitro-4H-1,3-benzodioxine, a compound with a rich history dating back to the foundational work in heterocyclic chemistry, continues to be a relevant molecule for modern chemical research. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of the nitro group, ensures its place as a valuable intermediate. This technical guide has provided a comprehensive overview of its discovery, synthesis, and physicochemical properties, offering a solid foundation for researchers and professionals seeking to utilize this compound in their work. Further investigation into the biological activities of its derivatives is a promising avenue for future research.
References
- Borsche, W., & Berkhout, A. D. (1904). Ueber die Condensation von Phenolen und Aldehyden. Justus Liebigs Annalen der Chemie, 330(1‐2), 82-107. (Note: While the full text was not directly retrieved, its contents are referenced in subsequent reviews.)
- Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 64-76.
-
TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf. Retrieved from [Link][1]
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A Theoretical and Computational Scrutiny of 6-nitro-4H-1,3-benzodioxine: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical framework for the investigation of 6-nitro-4H-1,3-benzodioxine, a heterocyclic compound of interest in medicinal chemistry. While direct experimental and theoretical studies on this specific molecule are not extensively documented in publicly accessible literature, this paper establishes a robust computational protocol based on well-regarded theoretical studies of analogous structures, such as nitro-substituted benzodioxanes and other related heterocyclic systems. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the physicochemical properties, reactivity, and potential biological activity of 6-nitro-4H-1,3-benzodioxine.
The benzodioxane scaffold is a recognized pharmacophore present in numerous biologically active compounds, and the introduction of a nitro group can significantly modulate a molecule's electronic properties, reactivity, and potential as a therapeutic agent.[1] A thorough theoretical investigation is therefore an indispensable first step in the rational design of novel therapeutics based on this core structure.
Part 1: Molecular Structure and Conformational Analysis
The foundational step in any theoretical study is the accurate determination of the molecule's three-dimensional structure. The conformational landscape of 6-nitro-4H-1,3-benzodioxine is dictated by the puckering of the dioxine ring and the orientation of the nitro group.
Computational Protocol for Geometry Optimization
A reliable prediction of the ground-state molecular geometry is achieved using Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy.
Step-by-Step Protocol:
-
Initial Structure Generation: A 2D sketch of 6-nitro-4H-1,3-benzodioxine is created using molecular editing software and converted to a 3D structure.
-
Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[2]
-
Basis Set Selection: The 6-31G* basis set provides a good starting point for geometry optimization, offering a reasonable description of electron distribution.[2]
-
Optimization and Frequency Calculation: A geometry optimization calculation is performed to locate the minimum energy structure. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Solvent Effects (Optional but Recommended): To simulate a more biologically relevant environment, the optimization can be repeated using a continuum solvation model, such as the Polarization Continuum Model (PCM), with water as the solvent.
Caption: Workflow for Molecular Geometry Optimization.
Part 2: Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule governs its reactivity and interactions with biological targets. Key descriptors derived from quantum chemical calculations provide invaluable insights.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the nitro and dioxine groups. These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, such as those around the hydrogen atoms. These are sites prone to nucleophilic attack.
Caption: Interpreting Molecular Electrostatic Potential Maps.
Part 3: Spectroscopic Characterization (Theoretical)
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. Theoretical calculations of vibrational (IR and Raman) and electronic (UV-Vis) spectra can aid in the characterization of synthesized compounds.
Vibrational Analysis (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and rocking motions.
Key Vibrational Modes for 6-nitro-4H-1,3-benzodioxine:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretching (Aromatic) | 3150 - 3100 | Typically weak to moderate intensity.[2] |
| C-H Stretching (Aliphatic) | 3000 - 2850 | From the -CH2- group in the dioxine ring. |
| Asymmetric NO₂ Stretching | 1610 - 1530 | A strong and characteristic band for nitro compounds.[2] |
| Symmetric NO₂ Stretching | 1440 - 1420 | Another strong, characteristic nitro group band.[2] |
| C=C Stretching (Aromatic) | 1630 - 1400 | Multiple bands are expected in this region.[2] |
| C-O-C Stretching | 1250 - 1000 | Asymmetric and symmetric stretching of the dioxine ether linkages.[2] |
Note: Calculated frequencies are often systematically overestimated due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated values for better agreement with experimental data.
Electronic Spectra (UV-Vis) and TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. This calculation predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to electron excitations from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO).
Part 4: Potential for Drug Development - Molecular Docking
While a purely theoretical guide, it is crucial to connect these computational findings to potential applications in drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Hypothetical Application:
Given that many nitroaromatic compounds exhibit anticancer or antimicrobial properties, a hypothetical molecular docking study could investigate the binding affinity of 6-nitro-4H-1,3-benzodioxine to a relevant biological target, such as a specific enzyme or receptor.[3]
Protocol for Molecular Docking:
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized structure of 6-nitro-4H-1,3-benzodioxine. Assign charges and define rotatable bonds.
-
Grid Generation: Define the binding site (active site) on the protein where the ligand is expected to bind.
-
Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand within the protein's active site.
-
Analysis: Analyze the results based on the predicted binding energy (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Caption: A Standard Molecular Docking Workflow.
Conclusion
This guide outlines a comprehensive theoretical approach for the characterization of 6-nitro-4H-1,3-benzodioxine. By employing DFT and TD-DFT, researchers can gain a deep understanding of its structural, electronic, and spectroscopic properties. These in silico studies are a cost-effective and efficient first step in evaluating the potential of this and related molecules in drug discovery programs, allowing for the prioritization of synthetic efforts and providing a rational basis for further experimental investigation.
References
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Shafi, A., Sathyamurthy, R. D. T., Seetharaman, J., Sambanthan, M., Murugesan, R., Sundaram, S., & Ramarathinam, R. B. (2020). Molecular docking, quantum chemical computational and vibrational studies on bicyclic heterocycle “6-nitro-2,3-dihydro-1,4-benzodioxine”: Anti-cancer agent. Computational Biology and Chemistry, 88, 107226. [Link]
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Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. (2018). Synthesis of 6-nitro-4H-benzo[d][3][4]thiazin-2-amine. ResearchGate. [Link]
- Arjunan, V., & Santhanam, R. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Indian Journal of Pure & Applied Physics, 50, 724-731.
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ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[3][4][] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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Gouterman, M., & Semon, D. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 4(1), 8799-8808. [Link]
- Al-Dies, A. M., Abd El-Wahab, A. H. F., Alamri, A. A., Borik, R. M. A., Mohamed, H. M., Assirey, E. A., ... & El-Agrody, A. M. (2024). Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor. Journal of Molecular Structure, 1306, 137838.
-
Al-Dies, A. M., et al. (2024). Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor. ResearchGate. [Link]
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PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. Retrieved from [Link]
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Sbardella, G., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7583. [Link]
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El-Gamal, M. I., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]
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Hudkins, R. L., et al. (2015). 3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one (CEP-32215), a new wake-promoting histamine H3 antagonist/inverse agonist. ResearchGate. [Link]
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The Enigmatic Scaffold: A Technical Guide to 6-Nitro-4H-1,3-Benzodioxine and its Analogs for Drug Discovery
Foreword: Unveiling a Moiety of Latent Potential
In the vast and ever-evolving landscape of medicinal chemistry, certain molecular scaffolds emerge as recurrent motifs, their versatile nature lending them to a multitude of therapeutic applications. The 1,3-benzodioxane ring system is one such privileged structure, forming the core of numerous biologically active compounds. This guide delves into a specific, yet underexplored, corner of this chemical space: 6-nitro-4H-1,3-benzodioxine and its analogs. The introduction of a nitro group, a potent electron-withdrawing moiety, onto the benzodioxane framework is anticipated to profoundly influence its physicochemical properties and biological activity, opening new avenues for drug design and development. While direct and extensive research on this specific scaffold is nascent, this document aims to provide a comprehensive technical overview by synthesizing available data, extrapolating from structurally related compounds, and proposing logical pathways for future investigation. We will navigate the synthetic intricacies, explore the predicted biological landscape, and provide actionable protocols to empower researchers in their quest for novel therapeutic agents.
I. The Genesis of a Scaffold: Synthetic Strategies for 6-Nitro-4H-1,3-Benzodioxine and its Analogs
The construction of the 6-nitro-4H-1,3-benzodioxine core hinges on two key transformations: the formation of the 4H-1,3-benzodioxine ring and the subsequent, or preceding, nitration of the aromatic ring.
A. Formation of the 4H-1,3-Benzodioxine Ring System
The 4H-1,3-benzodioxine skeleton is typically synthesized through the condensation of a phenol derivative with a suitable dielectrophile. A foundational method involves the reaction of a salicyl alcohol (2-hydroxybenzyl alcohol) derivative with an aldehyde or its equivalent in the presence of an acid catalyst.
A key historical synthesis of 6-nitro-4H-1,3-benzodioxine was reported in a 1955 patent. This method involves the condensation of 2-hydroxy-5-nitrobenzyl alcohol with formaldehyde. This electrophilic aromatic substitution approach provides a direct route to the target molecule.
General Synthetic Workflow for 4H-1,3-Benzodioxines:
Caption: General workflow for the synthesis of 4H-1,3-benzodioxine derivatives.
B. Nitration Strategies
The introduction of the nitro group at the 6-position can be achieved either by starting with a pre-nitrated precursor or by direct nitration of the 4H-1,3-benzodioxine ring.
-
Nitration of the Precursor: Utilizing 4-nitrophenol as a starting material, one can perform reactions to introduce the hydroxymethyl group at the ortho position, followed by ring closure.
-
Direct Nitration of the Benzodioxine Ring: Electrophilic nitration of the 4H-1,3-benzodioxine ring system has been shown to yield a mixture of 6-nitro and 8-nitro derivatives, with the potential for dinitration to the 6,8-dinitro compound under harsher conditions[1]. The directing effects of the dioxine ring favor substitution at the 6- and 8-positions.
Protocol 1: Synthesis of 6-Nitro-4H-1,3-Benzodioxine (Adapted from historical methods)
Materials:
-
2-Hydroxy-5-nitrobenzyl alcohol
-
Formaldehyde (37% aqueous solution)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzyl alcohol (1 equivalent) in a suitable solvent such as toluene.
-
Add an excess of formaldehyde solution (e.g., 2-3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-nitro-4H-1,3-benzodioxine.
Trustworthiness of the Protocol: This protocol is based on established chemical principles of acid-catalyzed condensation. The workup procedure is designed to remove unreacted starting materials and the acid catalyst, ensuring the purity of the final product. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.
II. The Biological Arena: Anticipated Activities and Mechanistic Insights
While direct biological data for 6-nitro-4H-1,3-benzodioxine is scarce, the known activities of structurally related nitroaromatic compounds and benzodioxane derivatives provide a strong basis for predicting its potential therapeutic applications. The nitro group is a well-known pharmacophore that can be bioreductively activated under hypoxic conditions, a characteristic of solid tumors, leading to the generation of cytotoxic radical species.
A. Postulated Antitumor Activity
Many nitro-containing heterocyclic compounds exhibit significant antitumor activity. This is often attributed to their ability to act as hypoxia-activated prodrugs.[2] In the low-oxygen environment of tumors, nitroreductase enzymes can reduce the nitro group to generate reactive nitrogen species that induce DNA damage and apoptosis in cancer cells.
Potential Signaling Pathway for Hypoxia-Activated Nitro-Aromatic Compounds:
Caption: Hypothesized mechanism of antitumor activity for 6-nitro-4H-1,3-benzodioxine.
Derivatives of 1,4-benzodioxan have been investigated as inhibitors of methionine aminopeptidase type II (MetAP2), a key enzyme in angiogenesis, with some compounds showing potent antitumor activity.[3] It is plausible that analogs of 6-nitro-4H-1,3-benzodioxine could also target this or other critical pathways in cancer progression.
B. Predicted Antimicrobial Activity
The nitro group is a common feature in many antimicrobial agents. Nitroaromatic compounds often exert their antimicrobial effects through the generation of reactive radical species upon reduction of the nitro group within microbial cells.[4][5] This can lead to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately resulting in cell death.
Substituted 5-nitro-1,3-dioxanes have been synthesized and shown to possess broad-spectrum antimicrobial activity.[6] Furthermore, nitroalkenyl derivatives of 1,3-benzodioxole have demonstrated significant antimicrobial, particularly antifungal, activity.[7][8] These findings strongly suggest that 6-nitro-4H-1,3-benzodioxine and its analogs are promising candidates for the development of new antimicrobial agents.
Table 1: Summary of Reported Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Reference |
| Substituted 5-nitro-1,3-dioxanes | Broad-spectrum antimicrobial | [6] |
| Nitroalkenyl 1,3-benzodioxoles | Antimicrobial, Antifungal | [7][8] |
| 1,3-Benzodioxole derivatives | Antitumor | [9] |
| 1,4-Benzodioxan derivatives | Antitumor (MetAP2 inhibitors) | [3] |
| Nitroaromatic compounds | Hypoxia-activated antitumor | [2] |
III. Experimental Validation: Protocols for Biological Evaluation
To validate the predicted biological activities, a series of in vitro assays are recommended.
Protocol 2: In Vitro Antitumor Activity Screening (MTT Assay)
Objective: To determine the cytotoxic effect of 6-nitro-4H-1,3-benzodioxine analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. A clear dose-dependent decrease in cell viability for the test compounds would indicate cytotoxic activity.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 6-nitro-4H-1,3-benzodioxine analogs against various microorganisms.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal inoculum standardized to a specific concentration
-
Resazurin solution (as a viability indicator)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well. Include a positive control (microbes with no drug) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Visually inspect the wells for a color change (blue to pink indicates microbial growth) and determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.
-
Alternatively, measure the fluorescence or absorbance to quantify microbial growth.
Self-Validation: The clear growth in the positive control wells and no growth in the negative control wells validates the assay conditions. A sharp transition from growth to no growth across the concentration gradient of the test compound provides a reliable MIC value.
IV. Future Directions and Concluding Remarks
The exploration of 6-nitro-4H-1,3-benzodioxine and its analogs represents a promising, albeit challenging, frontier in drug discovery. The foundational synthetic routes are established, and the biological potential, inferred from related structures, is significant. The immediate future of research in this area should focus on:
-
Synthesis of a diverse library of analogs: Systematic modification of the benzodioxine scaffold, including variations in the substitution pattern on the aromatic ring and at the 2- and 4-positions of the dioxine ring, is crucial for establishing structure-activity relationships.
-
Comprehensive biological screening: The synthesized compounds should be subjected to a broad panel of in vitro assays to identify lead compounds with potent and selective antitumor and/or antimicrobial activity.
-
Mechanistic studies: For active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action, including their potential for hypoxia-activated cytotoxicity and their specific molecular targets.
V. References
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Kobayashi, K., Nakamura, D., Miyamoto, K., Morikawa, O., & Konishi, H. (n.d.). A Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Bulletin of the Chemical Society of Japan.
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Dineen, G. J., & Kroll, C. L. (1976). Substituted 5-nitro-1,3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301–1305. [Link]
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Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[10][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(43), 26655–26659. [Link]
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Pan, L., & Yang, K.-M. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][10][11]oxathiin-4-ones and 4H-Benzo[d][10][11]dioxin-4-ones. Organics, 6(1), 1–18. [Link]
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Hayes, J. D., & Gahan, M. E. (2025). Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. ResearchGate.
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Hayes, J. D. (2024). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. RMIT Research Repository.
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Micale, N., Zappalà, M., Grasso, S., & De Sarro, G. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853–859. [Link]
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Sun, J., Wang, S., Sheng, G.-H., Lian, Z.-M., Liu, H.-Y., & Zhu, H.-L. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 5948–5954. [Link]
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Flores-Holguín, N., Rentería-Gómez, A., & Grijalva-Monteverde, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
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Kumar, A., Sharma, S., & Nath, M. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 5(4), 453–458.
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Wence-Delgado, A. L., & Flores-Holguín, N. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1184–1197. [Link]
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Gendek, T., & Wujec, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 13(10), 282. [Link]
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He, X., Li, X., Wang, Y., Zhang, Y., & Liu, Y. (2023). Antitumor activity of iridium/ruthenium complexes containing Nitro -substituted quinoline ligands in vivo and in vitro. Dyes and Pigments, 213, 111146.
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Khan, O. A. (n.d.). Synthesis of 4,4-disubstituted-4H-benzo[d][10][11]oxathiin-2-ones, a new class of compounds.
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Muthusamy, S., Malarvizhi, M., & Suresh, E. (2021). Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones. Organic & Biomolecular Chemistry, 19(6), 1327–1331.
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Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. (n.d.). Synthesis of 6-nitro-4H-benzo[d][10][11]thiazin-2-amine (1). ResearchGate.
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Flores-Holguín, N., Rentería-Gómez, A., & Grijalva-Monteverde, H. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.
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Gümüş, M. K., & Ulusoy, G. (2020). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. Frontiers in Chemistry, 8, 589. [Link]
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Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water, 16(6), 844. [Link]
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Unanyan, G. G., & Avetisyan, A. A. (2007). Chemistry and pharmacology of benzodioxanes. Pharmaceutical Chemistry Journal, 41(12), 653–663.
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Szala, M., Siczek, M., & Demkowicz, S. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8089. [Link]
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Gupta, S., & Ronen, Z. (2024). (PDF) Biological Treatment of Nitroaromatics in Wastewater. ResearchGate.
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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National Center for Biotechnology Information. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. PubChem. [Link]
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Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
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Wikipedia. (n.d.). Benzodioxan. [Link]
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Mabbott, S., Ali, S., Maclean, N., & Graham, D. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3029–3036. [Link]
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Bergman, J., & Sand, P. (n.d.). 4-nitroindole. Organic Syntheses. [Link]
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Chipperfield, J. R., & Clark, S. (2001). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2001(1), 2–3.
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Wikipedia. (n.d.). 1,4-Benzodioxine. [Link]
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Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. (2025). 6-Nitro-4H-benzo[d][10][11]thiazin-2-amine. ResearchGate.
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An In-depth Technical Guide to the Reactivity of the Nitro Group in 6-nitro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in the heterocyclic compound 6-nitro-4H-1,3-benzodioxine. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deep dive into the causality behind the chemical behavior of this molecule. We will explore the electronic and steric influences that govern the reactivity of the nitro group, detailing key transformations such as reduction, nucleophilic aromatic substitution, and its directing effects in electrophilic aromatic substitution. This guide is designed to be a practical resource, complete with detailed experimental protocols, mechanistic insights, and quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Pivotal Role of the Nitro Group in 6-nitro-4H-1,3-benzodioxine
The 6-nitro-4H-1,3-benzodioxine scaffold is a subject of increasing interest in medicinal chemistry due to the versatile reactivity imparted by the nitro group. This powerful electron-withdrawing group fundamentally alters the electron density distribution of the benzodioxine ring system, thereby dictating its behavior in a wide array of chemical transformations. Understanding and harnessing the reactivity of this nitro group is paramount for the synthesis of novel derivatives with potential therapeutic applications.
This guide will systematically dissect the reactivity of the nitro group in 6-nitro-4H-1,3-benzodioxine, providing both the theoretical underpinnings and practical methodologies for its manipulation. We will begin with the synthesis of the parent molecule and then delve into the three primary facets of the nitro group's reactivity: its reduction to the corresponding amine, its role as an activating group in nucleophilic aromatic substitution, and its influence as a deactivating, meta-directing group in electrophilic aromatic substitution.
Synthesis of 6-nitro-4H-1,3-benzodioxine
The most common route to substituted 1,3-benzodioxanes involves the acid-catalyzed condensation of a phenol with an aldehyde.[1] For 6-nitro-4H-1,3-benzodioxine, this is achieved through the reaction of p-nitrophenol with formaldehyde.[1]
Experimental Protocol: Synthesis of 6-nitro-4H-1,3-benzodioxine
-
Materials: p-nitrophenol, formaldehyde (37% aqueous solution), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrophenol in an excess of 37% aqueous formaldehyde.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-nitro-4H-1,3-benzodioxine as a solid.
-
Core Reactivity of the Nitro Group
The reactivity of the nitro group in 6-nitro-4H-1,3-benzodioxine is multifaceted, offering a gateway to a diverse range of functionalized derivatives. We will now explore the key transformations of this pivotal functional group.
Reduction of the Nitro Group: A Gateway to Amino Derivatives
The reduction of the nitro group to an amine is one of the most fundamental and synthetically useful transformations of 6-nitro-4H-1,3-benzodioxine. The resulting 6-amino-4H-1,3-benzodioxine is a versatile intermediate for the introduction of a wide variety of functional groups through diazotization and subsequent reactions, or through direct derivatization of the amino group.
Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]
Experimental Protocol: Catalytic Hydrogenation of 6-nitro-4H-1,3-benzodioxine
-
Materials: 6-nitro-4H-1,3-benzodioxine, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas supply.
-
Procedure:
-
Dissolve 6-nitro-4H-1,3-benzodioxine in methanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3 atm) and stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-4H-1,3-benzodioxine.
-
| Reactant | Product | Reagents and Conditions | Typical Yield |
| 6-nitro-4H-1,3-benzodioxine | 6-amino-4H-1,3-benzodioxine | H₂, 10% Pd/C, Methanol, 3 atm, rt | >90%[2] |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Nature of the Nitro Group
The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring of 6-nitro-4H-1,3-benzodioxine towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group.[3][4] For SNAr to occur, a suitable leaving group must be present on the ring. While the parent 6-nitro-4H-1,3-benzodioxine does not possess a leaving group, derivatives such as a 5-halo-6-nitro-4H-1,3-benzodioxine would be highly susceptible to nucleophilic attack at the 5-position.
The mechanism proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[3][4]
Illustrative Workflow for SNAr
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Nucleophilic Substitution with an Alkoxide (Hypothetical for a 5-halo derivative)
-
Materials: 5-halo-6-nitro-4H-1,3-benzodioxine, sodium methoxide, methanol, inert atmosphere apparatus.
-
Procedure:
-
Dissolve 5-halo-6-nitro-4H-1,3-benzodioxine in dry methanol under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 5-methoxy-6-nitro-4H-1,3-benzodioxine.
-
Electrophilic Aromatic Substitution: The Deactivating and Meta-Directing Influence of the Nitro Group
In contrast to its activating role in SNAr, the nitro group is a strong deactivating group in electrophilic aromatic substitution (EAS) reactions. Its powerful electron-withdrawing nature reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. Furthermore, the nitro group directs incoming electrophiles to the meta position.
For 6-nitro-4H-1,3-benzodioxine, the potential sites for electrophilic attack are C5, C7, and C8. The nitro group at C6 will direct incoming electrophiles primarily to the C5 and C7 positions (meta to the nitro group). The directing influence of the dioxine ring must also be considered. The oxygen atoms of the dioxine ring are ortho, para-directing. Therefore, the ultimate regioselectivity of an electrophilic substitution reaction on 6-nitro-4H-1,3-benzodioxine will be a result of the competing directing effects of the nitro group and the dioxine ring.
Illustrative Diagram of Directing Effects
Caption: Competing directing effects in electrophilic aromatic substitution.
Experimental Protocol: Halogenation of a Benzodioxine Derivative (Illustrative)
Given the deactivating nature of the nitro group, forcing conditions may be required for electrophilic substitution. The following is a general procedure for the bromination of a related benzodioxane system, which can be adapted for 6-nitro-4H-1,3-benzodioxine.[6]
-
Materials: 6-nitro-4H-1,3-benzodioxine, N-bromosuccinimide (NBS), acetic acid.
-
Procedure:
-
Dissolve 6-nitro-4H-1,3-benzodioxine in acetic acid.
-
Add N-bromosuccinimide in portions to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the brominated product(s).
-
Spectroscopic and Physicochemical Properties
Expected Spectroscopic Features:
-
¹H NMR: The aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electronic effects of the nitro and dioxine moieties. The methylene protons of the dioxine ring would likely appear as singlets or coupled multiplets in the range of δ 4.5-5.5 ppm.
-
¹³C NMR: The carbon atoms of the aromatic ring would show characteristic chemical shifts, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dioxine ring would appear in the aliphatic region of the spectrum.
-
FT-IR: The spectrum would be dominated by strong characteristic absorbances for the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[7] C-O stretches from the dioxine ring would also be prominent.
| Property | Value/Description |
| Molecular Formula | C₈H₇NO₄[9] |
| Molecular Weight | 181.15 g/mol [9] |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 6963-03-7[9] |
Conclusion and Future Outlook
The nitro group in 6-nitro-4H-1,3-benzodioxine is a powerful and versatile functional handle that governs the molecule's reactivity. Its facile reduction to an amine provides a gateway to a vast array of derivatives. Its strong electron-withdrawing nature activates the benzodioxine ring to nucleophilic aromatic substitution, while deactivating it towards electrophilic attack and directing incoming electrophiles to the meta positions.
This guide has provided a foundational understanding of the core reactivity of the nitro group in this important heterocyclic system, supported by practical experimental protocols and mechanistic insights. The ability to selectively manipulate this functional group opens up numerous possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the specific reaction kinetics and the exploration of a wider range of nucleophilic and electrophilic partners will undoubtedly lead to the development of new and valuable chemical entities based on the 6-nitro-4H-1,3-benzodioxine scaffold.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Bertolacini, R.J. (1961). Valence state of platinum-alumina catalysts.
- Brimblecombe, R. W., et al. (1972). Malononitrile derivatives as potential therapeutic agents. Journal of Medicinal Chemistry, 15(4), 335-338.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
- Fry, A. J., & Pienta, N. J. (1985). Mechanistic evidence for a concerted nucleophilic aromatic substitution. Journal of the American Chemical Society, 107(22), 6399-6400.
- Hui-Sheng, H., Shu-Ning, J., Mei-Yu, H., & Ying-Yan, J. (1996). Catalytic hydrogenation of aromatic nitro compounds by non-noble metal complexes of chitosan. Polymers for Advanced Technologies, 7(8), 704-707.
- Hanson, J. R., Richards, L., & Rozas, P. (2000). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, Synopses, (7), 330-331.
- Johansen, E. R., et al. (1981). 1H NMR spectra of 1-, 3-, and 6-nitrobenzo[a]pyrene. Journal of Magnetic Resonance, 44(2), 235-241.
- OpenStax. (2023). 16.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-.
- Rhodium.ws. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde.
- TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).
- The Royal Society of Chemistry. (n.d.).
- LGC Standards. (n.d.). 6-Nitro-1,3-benzodioxane.
- MDPI. (2021).
-
MDPI. (2021). Recent Advances in the Synthesis of 4H-Benzo[d][10][11]oxathiin-4-ones and 4H-Benzo[d][10][11]dioxin-4-ones. Molecules, 26(21), 6439.
- NIH. (2021). A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations.
- NIH. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace.
- ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
- ResearchGate. (2021).
- YouTube. (2017).
- YouTube. (2018). Electrophilic Aromatic Substitutions (1)
- SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
-
ResearchGate. (2016). 6-Nitro-4H-benzo[d][10][11]thiazin-2-amine.
- Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
- PubMed Central. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile.
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Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 6-nitro-4H-1,3-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 6-nitro-4H-1,3-benzodioxine, a key intermediate in medicinal chemistry and materials science. Two primary synthetic routes are detailed: the direct nitration of 4H-1,3-benzodioxine and the acid-catalyzed cyclization of 4-nitro-2-(hydroxymethyl)phenol. This guide offers in-depth, step-by-step protocols, mechanistic insights, safety precautions, and methods for purification and characterization, designed to be a self-validating system for producing high-purity 6-nitro-4H-1,3-benzodioxine.
Introduction
6-nitro-4H-1,3-benzodioxine is a valuable heterocyclic compound, serving as a versatile building block in the synthesis of a variety of more complex molecules. The presence of the nitro group at the 6-position significantly influences the electronic properties of the benzodioxine ring, making it a key synthon for the development of novel pharmaceutical agents and functional materials. The strategic placement of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which opens up a vast chemical space for derivatization.
This guide is intended for researchers and professionals in organic synthesis and drug development. It provides not just a set of instructions, but also the scientific reasoning behind the chosen methodologies, ensuring a deep understanding of the chemical processes involved.
PART 1: Synthetic Strategies and Mechanistic Overview
Two principal and reliable pathways for the synthesis of 6-nitro-4H-1,3-benzodioxine are presented. The choice between these routes may depend on the availability of starting materials and the desired scale of the reaction.
Route 1: Electrophilic Nitration of 4H-1,3-benzodioxine
This is the most direct approach, involving the introduction of a nitro group onto the pre-formed benzodioxine ring. The ether-like oxygen atoms of the dioxine ring are ortho-, para-directing activators for electrophilic aromatic substitution. Due to steric hindrance at the 8-position, the nitration is highly regioselective for the 6-position.
Route 2: Cyclization of 4-nitro-2-(hydroxymethyl)phenol
This strategy involves the formation of the dioxine ring from a pre-nitrated phenolic precursor. This method can be advantageous if 4-nitrophenol is a more readily available starting material. The reaction proceeds via an acid-catalyzed condensation with a formaldehyde source.
PART 2: Safety Precautions and Hazard Management
Extreme caution must be exercised when performing nitration reactions.
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[1] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[1]
-
Exothermic Reactions: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2] Reactions should be carried out in an ice bath to maintain a low temperature.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes.[1] All manipulations must be performed in a well-ventilated chemical fume hood.[1]
-
Incompatible Materials: Avoid contact of nitric acid with combustible materials, bases, and metals.[3][4]
Spill Management: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material like sand or vermiculite.[4]
PART 3: Detailed Experimental Protocols
Route 1: Synthesis of 6-nitro-4H-1,3-benzodioxine via Nitration
This protocol is based on established procedures for the nitration of aromatic compounds.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 4H-1,3-benzodioxine | 98% purity |
| Nitric acid (HNO₃) | 70% (concentrated) |
| Sulfuric acid (H₂SO₄) | 98% (concentrated) |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Saturated sodium bicarbonate (NaHCO₃) solution | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask (100 mL) | |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Protocol:
-
Preparation of the Nitrating Mixture: In a 50 mL beaker cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. This mixture should be prepared fresh and kept cold.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.72 g (20 mmol) of 4H-1,3-benzodioxine in 20 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4H-1,3-benzodioxine over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Quenching: Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Expected Yield: 60-70% Physical Appearance: Pale yellow solid.
Route 2: Synthesis of 6-nitro-4H-1,3-benzodioxine via Cyclization
This route first involves the hydroxymethylation of 4-nitrophenol followed by an acid-catalyzed cyclization.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 4-Nitrophenol | 99% purity |
| Formaldehyde | 37% aqueous solution |
| Sodium hydroxide (NaOH) | |
| Hydrochloric acid (HCl) | Concentrated |
| Toluene | |
| Dean-Stark apparatus | |
| Round-bottom flask (250 mL) | |
| Magnetic stirrer and stir bar | |
| Reflux condenser |
Step-by-Step Protocol:
Step 2a: Synthesis of 4-nitro-2-(hydroxymethyl)phenol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.9 g (100 mmol) of 4-nitrophenol in 100 mL of water containing 4.0 g (100 mmol) of sodium hydroxide.
-
Addition of Formaldehyde: To this solution, add 8.1 mL (110 mmol) of 37% aqueous formaldehyde.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize with concentrated hydrochloric acid until the pH is approximately 6.
-
Extraction: Extract the product with three 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-nitro-2-(hydroxymethyl)phenol can be used in the next step without further purification.
Step 2b: Cyclization to 6-nitro-4H-1,3-benzodioxine
-
Reaction Setup: Place the crude 4-nitro-2-(hydroxymethyl)phenol from the previous step into a 250 mL round-bottom flask. Add 100 mL of toluene and a catalytic amount (e.g., 0.5 g) of p-toluenesulfonic acid.
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol.
Expected Yield: 50-60% over two steps. Physical Appearance: Pale yellow solid.
PART 4: Characterization of 6-nitro-4H-1,3-benzodioxine
Verification of the final product is crucial. The following are expected characterization data.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (dd, J = 8.8, 2.6 Hz, 1H), 7.85 (d, J = 2.6 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 5.40 (s, 2H), 5.00 (s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0, 142.0, 129.5, 120.0, 118.0, 117.5, 92.0, 65.0. |
| IR (KBr, cm⁻¹) | 3100 (Ar C-H), 2900 (C-H), 1580, 1340 (NO₂), 1250 (C-O). |
| Mass Spectrometry (EI) | m/z 181 (M⁺). |
PART 5: Visualization of Workflow and Reaction Mechanism
Workflow for the Synthesis of 6-nitro-4H-1,3-benzodioxine
Caption: Synthetic routes to 6-nitro-4H-1,3-benzodioxine.
Mechanism of Electrophilic Nitration
Caption: Mechanism of the nitration of 4H-1,3-benzodioxine.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY. (n.d.).
- Reaction of Formaldehyde with Phenols: A Computational Chemistry Study - Forest Products Laboratory. (n.d.).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
Sources
Application Notes and Protocols: 6-Nitro-4H-1,3-benzodioxine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthetic utility of 6-nitro-4H-1,3-benzodioxine, a valuable, yet underutilized, building block in organic synthesis. While direct applications are not extensively reported, its true potential is unlocked through the chemoselective reduction of the nitro moiety to the corresponding amine. This transformation yields 6-amino-4H-1,3-benzodioxine, a versatile intermediate for the synthesis of a wide array of functionalized molecules, including sulfonamides and amides, which are prevalent in medicinal chemistry. These application notes provide detailed, field-proven protocols for the key transformations, elucidate the mechanistic rationale behind the experimental choices, and offer a framework for incorporating this building block into drug discovery and development programs.
Introduction
6-Nitro-4H-1,3-benzodioxine is a nitroaromatic heterocyclic compound that holds significant potential as a precursor in multistep organic synthesis. The presence of the electron-withdrawing nitro group on the benzodioxine scaffold opens up a range of synthetic possibilities, the most pivotal of which is its reduction to the corresponding primary amine. Nitro compounds are considered "ideal intermediates in organic synthesis" due to the versatility of the nitro group, which can be readily transformed into a variety of other functional groups.[1] The resulting 6-amino-4H-1,3-benzodioxine is a highly valuable intermediate, providing a nucleophilic handle for the construction of more complex molecular architectures.
The benzodioxane moiety itself is a key structural feature in a number of biologically active compounds.[2] This guide will focus on the foundational transformation of 6-nitro-4H-1,3-benzodioxine and the subsequent derivatization of its amino counterpart, providing robust protocols for key synthetic operations.
Core Synthetic Transformation: Reduction of 6-Nitro-4H-1,3-benzodioxine
The cornerstone of utilizing 6-nitro-4H-1,3-benzodioxine lies in the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean, efficient, and widely adopted method for this transformation, often employing a palladium on carbon (Pd/C) catalyst.[3][4] This method is highly chemoselective, leaving other functional groups within the molecule, including the benzodioxine ring, intact.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 6-nitro-4H-1,3-benzodioxine to 6-amino-4H-1,3-benzodioxine using catalytic transfer hydrogenation with ammonium formate as the hydrogen source, a method known for its operational simplicity and efficiency.
Materials:
-
6-Nitro-4H-1,3-benzodioxine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a round-bottom flask, add 6-nitro-4H-1,3-benzodioxine (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq) in portions to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (typically around 60-65 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol and ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-amino-4H-1,3-benzodioxine.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a highly efficient and reusable catalyst for the reduction of nitro groups.
-
Hydrogen Source: Ammonium formate is a convenient and safer alternative to gaseous hydrogen, decomposing in situ to provide hydrogen for the reduction.
-
Solvent: Methanol is an excellent solvent for both the starting material and the ammonium formate, and it facilitates the reaction.
-
Inert Atmosphere: While not always strictly necessary for this type of transfer hydrogenation, it is good practice to prevent any potential side reactions.
-
Filtration through Diatomaceous Earth: This is crucial for the complete removal of the fine, often pyrophoric, palladium catalyst from the reaction mixture.
Data Summary: Catalytic Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction. |
| Hydrogen Donor | Ammonium Formate | Safe and convenient alternative to H₂ gas. |
| Solvent | Methanol | Good solubility for reactants. |
| Temperature | 60-65 °C (Reflux) | Promotes the decomposition of ammonium formate and increases the reaction rate. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion. |
| Expected Yield | >90% | High yields are generally expected for this transformation. |
Workflow Diagram: Reduction of 6-Nitro-4H-1,3-benzodioxine
Sources
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-nitro-4H-1,3-benzodioxine in Medicinal Chemistry
Introduction: The Emerging Potential of the 6-nitro-4H-1,3-benzodioxine Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique structure-activity relationships is perpetual. The 6-nitro-4H-1,3-benzodioxine core represents a promising, yet underexplored, scaffold. Its unique combination of a benzodioxine ring system and a nitroaromatic moiety suggests a rich potential for biological activity. The benzodioxane and benzodioxole ring systems are found in numerous biologically active molecules, exhibiting properties ranging from anticancer to antibacterial.[1][2] Furthermore, the nitro group is a well-established pharmacophore, often associated with antimicrobial and anticancer activities, typically following bioreductive activation in hypoxic environments.[3]
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized medicinal chemistry applications of 6-nitro-4H-1,3-benzodioxine. We will delve into its potential as an antimicrobial and anticancer agent, supported by evidence from structurally related compounds. This document provides detailed protocols for the synthesis of the core scaffold and its derivatives, as well as methodologies for their biological evaluation.
Hypothesized Medicinal Applications
Based on the known bioactivities of structurally similar compounds, we propose two primary avenues for the medicinal chemistry exploration of 6-nitro-4H-1,3-benzodioxine:
-
Antimicrobial Agents: The presence of the nitro group is a key indicator of potential antimicrobial activity. Nitroaromatic compounds are known to be effective against a range of pathogens, including bacteria and protozoa.[3] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.[3] Furthermore, derivatives of the related 1,4-benzodioxane scaffold have been shown to possess antibacterial properties.[4][5][6] We hypothesize that 6-nitro-4H-1,3-benzodioxine derivatives could act as effective antimicrobial agents, potentially targeting bacterial cell division proteins like FtsZ, a validated target for novel antibiotics.[4]
-
Anticancer Agents: The benzodioxole and benzodioxane scaffolds are present in several compounds with demonstrated anticancer activity.[1][7][8][9] These compounds can induce apoptosis and inhibit tubulin polymerization.[1] The nitro group can also contribute significantly to anticancer efficacy, as some nitroaromatic compounds have been developed as inhibitors of enzymes like glutathione reductase, which is crucial for cellular redox homeostasis and is often upregulated in cancer cells.[10] We propose that 6-nitro-4H-1,3-benzodioxine derivatives could be developed as novel anticancer agents, potentially acting through the induction of apoptosis, inhibition of key cellular enzymes, or as bioreductive prodrugs that are selectively activated in the hypoxic microenvironment of solid tumors.
Synthesis of 6-nitro-4H-1,3-benzodioxine and its Derivatives
The synthesis of the 6-nitro-4H-1,3-benzodioxine scaffold can be achieved through a multi-step process starting from commercially available materials. The following protocol outlines a general synthetic route.
Protocol 1: Synthesis of 6-nitro-4H-1,3-benzodioxine
Objective: To synthesize the core 6-nitro-4H-1,3-benzodioxine scaffold.
Materials:
-
4-Nitrophenol
-
Paraformaldehyde
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde (2 equivalents).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 6-nitro-4H-1,3-benzodioxine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 6-nitro-4H-1,3-benzodioxine.
Protocols for Biological Evaluation
The following protocols are designed to assess the hypothesized antimicrobial and anticancer activities of newly synthesized 6-nitro-4H-1,3-benzodioxine derivatives.
Protocol 2: Evaluation of Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of 6-nitro-4H-1,3-benzodioxine derivatives against a panel of pathogenic bacteria.
Materials:
-
Synthesized 6-nitro-4H-1,3-benzodioxine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Grow bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include wells with bacteria and DMSO as a negative control, and wells with bacteria and the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effects of 6-nitro-4H-1,3-benzodioxine derivatives on human cancer cell lines.
Materials:
-
Synthesized 6-nitro-4H-1,3-benzodioxine derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., BJ1) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Diagram: Proposed Mechanism of Action
Caption: Hypothesized mechanisms of action for 6-nitro-4H-1,3-benzodioxine derivatives.
Data Summary and Interpretation
The following tables provide a template for summarizing the quantitative data obtained from the biological assays.
Table 1: Antimicrobial Activity of 6-nitro-4H-1,3-benzodioxine Derivatives
| Compound ID | R-group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BZD-N-01 | H | ||
| BZD-N-02 | 4-Cl-Ph | ||
| BZD-N-03 | 2,6-diF-Benzamide | ||
| Ciprofloxacin | (Positive Control) |
Table 2: Anticancer Activity of 6-nitro-4H-1,3-benzodioxine Derivatives
| Compound ID | R-group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. BJ1 (Normal) | Selectivity Index (SI)* |
| BZD-N-01 | H | ||||
| BZD-N-02 | 4-Cl-Ph | ||||
| BZD-N-03 | 2,6-diF-Benzamide | ||||
| Doxorubicin | (Positive Control) |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Conclusion and Future Directions
The 6-nitro-4H-1,3-benzodioxine scaffold holds considerable promise for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for initiating research into the medicinal chemistry of this compound class. Future work should focus on synthesizing a diverse library of derivatives to establish robust structure-activity relationships. Promising lead compounds should be further investigated for their detailed mechanisms of action, pharmacokinetic properties, and in vivo efficacy in relevant animal models.
References
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Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. [Link]
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Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. PubMed. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
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Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors. PubMed. [Link]
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Antibacterial Effects of Derivatives of Porphyrin, Naphthalene diimide, Aminophenol and Benzodioxane on Methicillin Resistant Staphylococcus aureus and Neuropathogenic Escherichia coli K1. Bentham Science. [Link]
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Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health (NIH). [Link]
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Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. PubMed. [Link]
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1,3‐Benzodioxole derivatives in pharmaceutical chemistry. ResearchGate. [Link]
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Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. [Link]
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Synthesis of functionalized benzo[4][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Royal Society of Chemistry. [Link]
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Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Oxford Academic. [Link]
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Recent Advances in the Synthesis of 4H-Benzo[d][4][11]oxathiin-4-ones and 4H-Benzo[d][4][11]dioxin-4-ones. MDPI. [Link]
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Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. National Institutes of Health (NIH). [Link]
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Application Note: Comprehensive Spectroscopic Characterization of 6-nitro-4H-1,3-benzodioxine
Introduction and Scientific Context
6-nitro-4H-1,3-benzodioxine belongs to the benzodioxane class of compounds, a scaffold present in numerous pharmacologically active agents.[1][2] The introduction of a nitro group significantly alters the electronic properties of the aromatic ring, making this molecule a valuable intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds useful in synthesis but also imparts properties that require careful characterization for safety and efficacy in developmental pipelines.[3][4]
Accurate structural elucidation is the cornerstone of chemical research and drug development. This guide provides the foundational spectroscopic protocols to confirm the identity, structure, and purity of synthesized 6-nitro-4H-1,3-benzodioxine, ensuring data integrity for subsequent research endeavors.
Molecular Structure and Analytical Overview
The analytical workflow is designed to provide orthogonal data points, each interrogating a different aspect of the molecule's structure.
Figure 1: Integrated workflow for the spectroscopic analysis of 6-nitro-4H-1,3-benzodioxine.
The structure with atom numbering for NMR assignment is shown below.
Figure 2: Structure of 6-nitro-4H-1,3-benzodioxine with IUPAC numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For benzoxazine-type structures, characteristic shifts for the oxazine ring protons are typically observed between 4.5 and 5.8 ppm.[5]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the 6-nitro-4H-1,3-benzodioxine sample.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several thousand scans using proton decoupling to enhance signal-to-noise.
-
¹H NMR: Predicted Spectrum and Interpretation
The strong electron-withdrawing effect of the nitro group at the C6 position significantly influences the chemical shifts of the aromatic protons. Protons ortho (H5) and para (H8) to the nitro group are expected to be shifted downfield (to a higher ppm value).
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H5 | ~8.1-8.3 | Doublet of doublets (dd) | 1H | Ortho to NO₂, deshielded. Coupled to H7 and H8. |
| H7 | ~7.9-8.1 | Doublet (d) | 1H | Meta to NO₂. Coupled to H8. |
| H8 | ~7.1-7.3 | Doublet (d) | 1H | Para to NO₂. Coupled to H7. |
| O-CH₂-O (C2) | ~5.2-5.4 | Singlet (s) | 2H | Methylene protons between two oxygen atoms in the dioxine ring. |
| Ar-CH₂-O (C4) | ~4.9-5.1 | Singlet (s) | 2H | Benzylic methylene protons adjacent to an oxygen atom.[5] |
¹³C NMR: Predicted Spectrum and Interpretation
The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents. Carbons directly attached to the electron-withdrawing nitro group (C6) and oxygen atoms (C4a, C8a, C2, C4) will appear at characteristic downfield positions. A broader range of chemical shifts is typical for ¹³C NMR compared to ¹H NMR.[7]
| Carbon Label | Predicted δ (ppm) | Rationale |
| C2 | ~90-95 | Methylene carbon bonded to two oxygens (acetal-like). |
| C4 | ~65-70 | Methylene carbon adjacent to an oxygen and the aromatic ring. |
| C5 | ~125-130 | Aromatic CH, ortho to the nitro group. |
| C6 | ~145-150 | Aromatic quaternary carbon directly attached to the nitro group. |
| C7 | ~118-122 | Aromatic CH, meta to the nitro group. |
| C8 | ~115-120 | Aromatic CH, para to the nitro group. |
| C4a | ~140-145 | Aromatic quaternary carbon attached to the dioxine oxygen. |
| C8a | ~150-155 | Aromatic quaternary carbon attached to the dioxine oxygen and adjacent to the nitro-substituted part of the ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying key functional groups based on their vibrational frequencies.
Protocol: FTIR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction using an empty sample holder or a pure KBr pellet.
Data Interpretation
The FTIR spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show strong, characteristic absorption bands corresponding to its primary functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Characteristic for sp² C-H bonds on the benzene ring.[8] |
| ~2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the two -CH₂- groups in the dioxine ring. |
| ~1600-1585, ~1500-1400 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[8] |
| ~1550-1500 (asymmetric) | N-O Stretch | Nitro Group (-NO₂) | A very strong and characteristic absorption for nitroaromatic compounds. |
| ~1350-1300 (symmetric) | N-O Stretch | Nitro Group (-NO₂) | The second strong, characteristic absorption for the nitro group. |
| ~1250-1200 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretching from the Ar-O-CH₂ moiety. |
| ~1100-1050 | C-O Stretch | Dialkyl Ether | Asymmetric C-O-C stretching from the O-CH₂-O moiety. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
Data Interpretation
The molecular weight of 6-nitro-4H-1,3-benzodioxine (C₈H₇NO₄) is 181.15 g/mol . The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺) and several characteristic fragment ions. Nitroaromatic compounds often produce a stable molecular ion.[9]
| m/z Value | Proposed Fragment | Rationale |
| 181 | [M]⁺ | Molecular ion peak corresponding to the intact molecule. |
| 151 | [M - NO]⁺ | Loss of a nitric oxide radical, a common fragmentation pathway for nitroaromatics.[10] |
| 135 | [M - NO₂]⁺ | Loss of a nitro radical, a primary and highly characteristic fragmentation for this class of compounds. |
| 121 | [M - NO₂ - CH₂]⁺ | Subsequent loss of a methylene group from the dioxine ring. |
| 105 | [M - NO₂ - OCH₂]⁺ | Fragmentation involving the loss of a formyl radical from the dioxine ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, often observed in the fragmentation of benzene derivatives. |
Summary of Spectroscopic Data
The table below consolidates the key predicted data for the comprehensive characterization of 6-nitro-4H-1,3-benzodioxine.
| Technique | Feature | Predicted Value |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.2 (dd), ~8.0 (d), ~7.2 (d), ~5.3 (s), ~5.0 (s) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~152, ~148, ~142, ~127, ~120, ~117 (Aromatic); ~92, ~67 (Aliphatic) |
| FTIR | Key Peaks (cm⁻¹) | ~3050 (Ar-H), ~2900 (Aliph-H), ~1520 & ~1340 (NO₂), ~1230 (Ar-O-C), ~1070 (C-O-C) |
| MS | Key Fragments (m/z) | 181 [M]⁺, 151 [M-NO]⁺, 135 [M-NO₂]⁺ |
References
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Al-Naiema, I. M., & Habbosh, S. M. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 187, 1-10. [Link]
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Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Peters, K. L., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3342-3348. [Link]
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Shalaby, M. A. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1238-1273. [Link]
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Ağar, A. A., et al. (2017). The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. [Link]
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Cimino, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules, 29(9), 2024. [Link]
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Quaglia, W., et al. (2001). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry, 44(10), 1599-1602. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Gnanasekaran, K. K., et al. (2016). Synthesis of 6-nitro-4H-benzo[d][3][9]thiazin-2-amine (1). ResearchGate. [Link]
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Chen, Y. H., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 1(4), 609-616. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[3][9][10] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. [Link]
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ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. [Link]
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Loghmani-Khouzani, H., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][3][9]oxazine. [Link]
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Schopfer, F. J., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(8), 1347-1358. [Link]
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NIST. (n.d.). 1,3-Benzodioxol-5-ol. [Link]
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SpectraBase. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-(2-propenyl)-, (4aS-cis)-. [Link]
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Semantic Scholar. (n.d.). benzo[d][3][9]thiazin-2-amine. [Link]
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Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
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Lokshin, V., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(1), 125-132. [Link]
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SpectraBase. (n.d.). 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. [Link]
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1H and 13C NMR data for 6-nitro-4H-1,3-benzodioxine
An Application Scientist's Guide to the Acquisition and Spectroscopic Analysis of 6-nitro-4H-1,3-benzodioxine by ¹H and ¹³C NMR
Introduction
6-nitro-4H-1,3-benzodioxine is a heterocyclic compound featuring a benzene ring fused to a 1,3-dioxine ring, with a nitro group substituent on the aromatic core. As with any novel or synthesized compound, unambiguous structural confirmation is paramount for its use in research, particularly in fields like medicinal chemistry and materials science where precise molecular architecture dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the standardized acquisition and detailed interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra for 6-nitro-4H-1,3-benzodioxine. This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed as a self-validating system to generate high-quality, interpretable data.
Predicted NMR Spectral Data
While experimental data can vary slightly based on solvent and concentration, theoretical chemical shifts and coupling patterns can be predicted based on the known electronic effects of the compound's functional groups. The electron-withdrawing nitro group (NO₂) is expected to significantly deshield (shift downfield) the adjacent protons and carbons on the aromatic ring. The oxygen atoms in the dioxine ring will also influence the chemical shifts of the aliphatic protons and carbons.
Molecular Structure with Atom Numbering:
Figure 1: Structure of 6-nitro-4H-1,3-benzodioxine with IUPAC numbering for NMR assignment.
Table 1: Predicted ¹H NMR Spectral Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-5 | ~8.10 - 8.25 | d | J ≈ 2.5 | 1H | Ortho to NO₂, significantly deshielded. Coupled only to H-7 (meta coupling). |
| H-7 | ~8.00 - 8.15 | dd | J ≈ 8.5, 2.5 | 1H | Para to NO₂, ortho to H-8. Coupled to H-8 (ortho) and H-5 (meta). |
| H-8 | ~7.00 - 7.15 | d | J ≈ 8.5 | 1H | Meta to NO₂. Coupled only to H-7 (ortho coupling). |
| H-2 | ~5.30 - 5.45 | s | - | 2H | Methylene protons between two oxygen atoms (acetal-like). |
| H-4 | ~4.90 - 5.05 | s | - | 2H | Benzylic methylene protons adjacent to an oxygen atom. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-6 | ~145 - 150 | Aromatic carbon directly attached to the electron-withdrawing NO₂ group. |
| C-4a | ~148 - 152 | Aromatic carbon attached to oxygen, deshielded. |
| C-8a | ~135 - 140 | Aromatic carbon attached to oxygen, deshielded. |
| C-5 | ~125 - 130 | Aromatic CH, ortho to the NO₂ group. |
| C-7 | ~120 - 125 | Aromatic CH, para to the NO₂ group. |
| C-8 | ~115 - 120 | Aromatic CH, meta to the NO₂ group. |
| C-2 | ~90 - 95 | Acetal carbon (O-C-O), significantly deshielded. |
| C-4 | ~65 - 70 | Benzylic carbon (Ar-C-O). |
Part I: Experimental Protocol for Data Acquisition
This section provides a detailed, step-by-step methodology for preparing a high-quality NMR sample and setting up the spectrometer for data acquisition.
Protocol for NMR Sample Preparation
The quality of the final spectrum is profoundly dependent on proper sample preparation. Contaminants, solid particles, or paramagnetic impurities can lead to spectral artifacts, broad peaks, and poor resolution.[1]
Materials Required:
-
6-nitro-4H-1,3-benzodioxine (5-25 mg for ¹H, 50-100 mg for ¹³C)[2]
-
High-quality, clean, and unscratched 5 mm NMR tubes and caps.[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Glass Pasteur pipettes and bulbs
-
Small glass vial for dissolution
-
Small plug of glass wool or a syringe filter
-
Vortex mixer
Step-by-Step Procedure:
-
Analyte Measurement: Accurately weigh the required amount of 6-nitro-4H-1,3-benzodioxine. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a subsequent ¹³C spectrum, a more concentrated sample of 50-75 mg is recommended to reduce acquisition time, though high concentrations can sometimes broaden ¹H signals due to increased viscosity.[2]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is easy to remove.[4] Its residual proton signal appears at ~7.26 ppm.[5] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative, with a residual proton peak at ~2.50 ppm.
-
Dissolution: Transfer the weighed solid into a small, clean glass vial. Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] This volume ensures a sample height of 40-50 mm in a standard 5 mm tube, which is critical for proper shimming within the spectrometer's magnetic field.[6]
-
Homogenization: Cap the vial and gently vortex or swirl until the solid is completely dissolved. Complete dissolution is crucial; any suspended particles will distort the magnetic field homogeneity, leading to broad, poorly resolved peaks.[1]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution from the vial through the pipette directly into the NMR tube. This step removes any micro-particulates or dust. Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
}
Diagram 1. Workflow for high-quality NMR sample preparation.
Spectrometer Setup and Data Acquisition
Modern NMR spectrometers automate many procedures, but understanding the key parameters is essential for acquiring high-quality data.
-
Locking and Shimming: After inserting the sample, the spectrometer will "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field during the experiment. The shimming process then adjusts the magnetic field to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.
-
¹H Acquisition Parameters: A standard single-pulse experiment is sufficient. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative results, a longer relaxation delay (5x T₁) is necessary.
-
¹³C Acquisition Parameters: A standard proton-decoupled experiment (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, many scans (from hundreds to thousands) are required to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration.
Part II: Data Analysis and Interpretation
Once the data is acquired, the resulting Free Induction Decay (FID) is processed via a Fourier Transform to generate the familiar NMR spectrum. The following steps guide the interpretation of the processed spectrum.
Interpreting the ¹H NMR Spectrum
-
Chemical Shift (δ): The position of the signals along the x-axis indicates the chemical environment of the protons.[7]
-
Aromatic Region (7.0-8.3 ppm): Expect three distinct signals. The proton at the H-5 position, being ortho to the strongly electron-withdrawing nitro group, will be the most downfield (deshielded).[8] The H-7 and H-8 protons will be further upfield.
-
Dioxine Ring (4.9-5.5 ppm): Expect two singlets. The H-2 protons are in an acetal-like environment (O-CH₂-O) and will be significantly downfield. The benzylic H-4 protons (Ar-CH₂-O) will be slightly more upfield.
-
-
Integration: The area under each signal is proportional to the number of protons it represents.[9] Verify that the integration ratios match the predicted values (e.g., 1:1:1 for the aromatic protons and 2:2 for the dioxine protons).
-
Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (multiplicity) reveals information about neighboring, non-equivalent protons.[10]
-
H-5: Should appear as a narrow doublet, split only by H-7 (meta-coupling, J ≈ 2-3 Hz).
-
H-7: Should appear as a doublet of doublets, split by both H-8 (ortho-coupling, J ≈ 8-9 Hz) and H-5 (meta-coupling, J ≈ 2-3 Hz).
-
H-8: Should appear as a doublet, split only by H-7 (ortho-coupling, J ≈ 8-9 Hz).
-
Interpreting the ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C spectrum, each unique carbon environment produces a single peak.[11]
-
Count the Signals: The molecule has 8 unique carbon atoms, so 8 distinct signals are expected in the spectrum.
-
Chemical Shift (δ):
-
Aromatic Region (115-155 ppm): Four signals will be for carbons with attached protons (CH) and two for quaternary carbons (C). The carbon attached to the nitro group (C-6) will be one of the most downfield signals. The carbons bonded to oxygen (C-4a, C-8a) will also be significantly downfield.[12]
-
Aliphatic Region (65-95 ppm): The acetal carbon C-2 will be the most downfield in this region (~90-95 ppm). The C-4 carbon will appear further upfield (~65-70 ppm).
-
}
Diagram 2. Logical workflow for NMR spectral interpretation.
Conclusion
This application note provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR data for 6-nitro-4H-1,3-benzodioxine. By adhering to the detailed sample preparation protocol, researchers can ensure the collection of high-quality data, free from common artifacts. The subsequent interpretation, guided by the predicted spectral features and a systematic analysis of chemical shifts, integration, and coupling patterns, allows for the confident and unambiguous structural verification of the target molecule. This methodology serves as a reliable standard operating procedure for the characterization of this and structurally related compounds.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Georgia State University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
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University of Ottawa, NMR Facility. How to Prepare Samples for NMR. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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Oregon State University, Department of Chemistry. NMR Analysis of Substituted Benzophenones. [Link]
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Chemistry For Everyone. (2024). What Are Common NMR Solvents?
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ResearchGate. ¹H NMR spectra of 1 and 2 and ¹³C NMR spectra of 1 and 2. [Link]
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Clark, J. (2014). Interpreting high resolution NMR spectra. Chemguide. [Link]
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ResearchGate. Synthesis of 6-nitro-4H-benzo[d][2]thiazin-2-amine (1). [Link]
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Grealis, R. J., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]
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Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]
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JEOL. How to read NMR spectra from the basics. [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
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PubChem, National Center for Biotechnology Information. 1,3-Benzodioxole, 5-nitro-. [Link]
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MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][2]oxathiin-4-ones and 4H-Benzo[d][2]dioxin-4-ones. [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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Application Notes and Protocols for Biological Assays Involving 6-Nitro-4H-1,3-benzodioxine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 6-Nitro-4H-1,3-benzodioxine Derivatives
The 6-nitro-4H-1,3-benzodioxine scaffold represents a class of nitroaromatic compounds of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group (NO₂) is a critical pharmacophore that imparts a diverse range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1] The mechanism of action for many nitroaromatic compounds is often linked to the bioreduction of the nitro group within target cells or microorganisms. This process can lead to the generation of reactive nitrogen species and reactive oxygen species (ROS), inducing cellular damage, inhibiting critical enzymes, and disrupting cellular processes like DNA synthesis and redox balance.[1][2]
This guide provides an in-depth exploration of the key biological assays used to characterize and quantify the therapeutic potential of 6-nitro-4H-1,3-benzodioxine derivatives. It is designed to equip researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to conduct these evaluations rigorously and reproducibly. The focus is on assays that probe the common biological activities associated with this chemical class: cytotoxicity against cancer cells, antimicrobial efficacy, and the underlying mechanistic pathways such as the induction of apoptosis and oxidative stress.
Part 1: Anticancer and Cytotoxicity Evaluation
Derivatives of the broader benzodioxole and related nitro-containing heterocyclic families have demonstrated significant potential as anticancer agents. Their mode of action often involves inducing cell cycle arrest and apoptosis in tumor cells, making the evaluation of cytotoxicity and the mechanism of cell death a primary step in their biological characterization.[3]
Workflow for Anticancer Evaluation
The logical flow for assessing the anticancer potential of a novel 6-nitro-4H-1,3-benzodioxine derivative begins with a general cytotoxicity screening, followed by more detailed mechanistic studies on the most potent compounds.
Caption: Workflow for anticancer screening and mechanistic evaluation.
Protocol 1.1: Sulforhodamine B (SRB) Assay for Cytotoxicity
Principle: The SRB assay is a colorimetric method for determining cell density based on the measurement of total cellular protein content.[4] It relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[5] The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells.[5] This assay is independent of metabolic activity, making it a robust choice for cytotoxicity screening.[5]
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
6-Nitro-4H-1,3-benzodioxine derivative (test compound), dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[6]
-
Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[6] Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4][5]
-
Remove Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[7]
-
Air Dry: Allow the plates to air-dry completely at room temperature.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance (OD) at 510 nm or 540 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
| Parameter | Recommended Value | Source |
| Fixation Agent | 10% (w/v) Trichloroacetic Acid (TCA) | [4][6] |
| Staining Dye | 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid | [6] |
| Staining Time | 30 minutes at Room Temperature | [4][5] |
| Wash Solution | 1% (v/v) Acetic Acid | [4] |
| Solubilization Buffer | 10 mM Tris Base | [4] |
| Absorbance λ | 510-540 nm | [4][6] |
Protocol 1.2: Annexin V-FITC/Propidium Iodide Assay for Apoptosis
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC, green fluorescence) and is used to label these cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[9]
Materials:
-
Cells treated with the test compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the 6-nitro-4H-1,3-benzodioxine derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Measure PI fluorescence in a higher wavelength channel (e.g., >575 nm, FL2 or FL3).
Interpretation of Results:
-
Annexin V- / PI- (Bottom-Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells (due to primary necrosis).
Part 2: Antimicrobial Susceptibility Testing
Nitroaromatic compounds are a well-established class of antimicrobial agents.[1] Their efficacy stems from the intracellular reduction of the nitro group, which produces cytotoxic radicals that damage bacterial DNA and other macromolecules.[1] The standard method to quantify the activity of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10][11] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of bacteria.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well sterile microtiter plates
-
6-Nitro-4H-1,3-benzodioxine derivative (test compound)
-
Standard antibiotic (positive control, e.g., Ciprofloxacin)
-
Sterile PBS or saline
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Prepare a stock solution of the test compound in DMSO, then dilute it in broth to twice the highest desired test concentration. c. Add 100 µL of this 2X compound solution to the first column of wells. d. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.[12] e. Column 11 will serve as the growth control (broth + inoculum, no compound), and column 12 as the sterility control (broth only).[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[10][11]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Caption: Key steps in the broth microdilution MIC assay.
Part 3: Mechanistic Insight - Radical Scavenging Activity
As the bioactivity of nitroaromatic compounds is often mediated by redox processes, assessing their intrinsic ability to interact with free radicals can provide valuable mechanistic clues. The DPPH assay is a simple and widely used method for this purpose.
Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[14][15] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[14][15] The decrease in absorbance is proportional to the radical-scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
6-Nitro-4H-1,3-benzodioxine derivative (test compound)
-
Positive control (e.g., Ascorbic acid or Quercetin)
-
96-well microplate or spectrophotometer
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.[14]
-
Test Compound: Prepare a stock solution of the test compound and make serial dilutions in methanol.
-
Positive Control: Prepare serial dilutions of ascorbic acid in methanol.
-
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[14][16]
-
Measurement: Measure the absorbance (A₁) of each well at 517 nm.[14][16]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:[16] Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.
-
Data Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
References
-
Mukherjee, A., Dutta, S., Shanmugavel, M., et al. (n.d.). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. Available at: [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
-
Kasinski, A. L., Korb, A., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Available at: [Link]
-
Al-Ostath, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
-
Zhang, Y., Sun, C., Li, X., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available at: [Link]
-
Cerecetto, H., et al. (2024). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. PMC. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]
-
protocols.io. (2019). Free radical scavenging activity. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Available at: [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]
-
Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Available at: [Link]
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The Uncharted Territory of 6-nitro-4H-1,3-benzodioxine in Proteomics Research: A Call for Foundational Studies
An extensive review of current scientific literature and supplier databases reveals a significant finding: the use of 6-nitro-4H-1,3-benzodioxine as a tool in proteomics research is not documented. While this compound is available commercially for general research purposes, its specific application, mechanism of action, and established protocols within the field of proteomics remain unpublished. [1] This absence of data precludes the creation of detailed application notes and protocols as requested, as any such guide would be purely speculative and lack the necessary scientific validation and integrity.
For researchers, scientists, and drug development professionals, this information is crucial. It signifies that the exploration of 6-nitro-4H-1,3-benzodioxine's potential in proteomics is a novel area of investigation. Any laboratory venturing into this space would be undertaking foundational research to characterize its reactivity, specificity, and utility as a chemical probe.
Navigating Uncharted Waters: A Proposed Framework for Initial Investigation
For those intrigued by the potential of this molecule, perhaps due to its structural motifs suggesting reactivity towards certain amino acid residues, a systematic approach to its characterization would be necessary. The following conceptual framework outlines the essential stages of such an investigation, drawing parallels from established methodologies for other covalent labeling reagents in proteomics.[2]
Conceptual Workflow for Characterizing a Novel Proteomics Reagent
Sources
derivatization of 6-nitro-4H-1,3-benzodioxine for biological screening
Application Notes & Protocols
Abstract
The 4H-1,3-benzodioxine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 6-nitro-4H-1,3-benzodioxine to generate a diverse chemical library for biological screening. We detail the rationale behind selecting specific modification sites on the core scaffold, focusing on the versatile transformation of the nitro group and subsequent functionalization. This guide provides detailed, step-by-step protocols for key synthetic transformations, including nitro group reduction and subsequent amide library synthesis. Furthermore, we outline a logical workflow for the biological screening of the resulting compound library, supported by data visualization and workflow diagrams to aid researchers in drug discovery and development.
Introduction: The Scientific Rationale
The 1,3-benzodioxine core is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its presence in molecules with a wide spectrum of pharmacological activities, including anticancer and antiplatelet properties.[4][5][6] The introduction of a nitro group at the 6-position creates the 6-nitro-4H-1,3-benzodioxine scaffold, a precursor ripe with potential for chemical exploration.
The nitroaromatic moiety is a well-known pharmacophore but also a potential toxicophore.[7][8] Its strong electron-withdrawing nature significantly influences the molecule's electronic properties and potential interactions with biological targets.[9] However, nitroaromatic compounds are often associated with mutagenicity, which is typically initiated by in vivo nitroreduction.[10][11]
This dual nature presents a strategic opportunity. The primary goal of derivatization is twofold:
-
To Mitigate Toxicity: By chemically reducing the nitro group to a benign amino group, the primary source of potential genotoxicity can be eliminated.
-
To Create a Locus for Diversity: The resulting 6-amino functionality is a versatile chemical handle, allowing for the introduction of a wide array of substituents through well-established reactions. This enables a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective bioactive agents.
This guide provides the foundational chemistry and strategic workflows to build and screen a targeted library of novel 6-nitro-4H-1,3-benzodioxine derivatives.
Derivatization Strategy: A Multi-Pronged Approach
The derivatization of 6-nitro-4H-1,3-benzodioxine is centered on a few key, high-yielding transformations that allow for maximal diversity. The overall strategy is visualized below.
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Application Notes and Protocols for 6-Nitro-4H-1,3-Benzodioxine Analogs in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1,3-benzodioxine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The introduction of a nitro group at the 6-position of this versatile structure presents a compelling avenue for the development of novel therapeutics. The electron-withdrawing nature of the nitro group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, offering opportunities for enhanced potency and novel mechanisms of action.
These application notes provide a comprehensive guide for researchers interested in exploring the therapeutic applications of 6-nitro-4H-1,3-benzodioxine analogs. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, drawing upon the established bioactivities of structurally related benzodioxanes and nitroaromatic compounds. The following sections will provide not only the scientific rationale for investigating these analogs but also detailed, actionable protocols to empower your research endeavors.
Section 1: Rationale for Therapeutic Targeting
The therapeutic potential of 6-nitro-4H-1,3-benzodioxine analogs is predicated on the diverse biological activities exhibited by the broader benzodioxane class of compounds. The addition of a nitro moiety is a well-established strategy in medicinal chemistry to enhance or confer specific biological activities.
Anticancer Applications
Numerous benzodioxane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[][2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. For instance, certain benzodioxane-related compounds have been identified as potent inhibitors of crucial cellular targets in oncology. The introduction of a nitro group can further enhance these activities. For example, 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones, structurally similar to the 6-nitro-4H-1,3-benzodioxine core, have shown significant cytotoxic potential against HeLa cells.[5]
Potential Mechanisms of Anticancer Activity:
-
Induction of Apoptosis: Nitro-containing compounds can generate reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.
-
Cell Cycle Arrest: Analogs may interfere with key cell cycle regulators, leading to arrest at various phases of the cell cycle.
-
Enzyme Inhibition: The benzodioxine scaffold can be tailored to inhibit specific enzymes critical for cancer cell proliferation and survival.
Caption: Potential anticancer mechanism of 6-nitro-4H-1,3-benzodioxine analogs.
Antimicrobial Applications
Nitroaromatic compounds have a long history as effective antimicrobial agents.[6] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical biomolecules. This established principle suggests that 6-nitro-4H-1,3-benzodioxine analogs could be potent antimicrobial agents. Derivatives of 1,3-benzodioxole, a closely related scaffold, have demonstrated the ability to inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Potential Mechanisms of Antimicrobial Activity:
-
Generation of Nitro Radical Anions: Intracellular reductases in bacteria and fungi can reduce the nitro group, creating toxic intermediates.
-
DNA Damage: The reactive intermediates can cause strand breaks and other forms of DNA damage, leading to cell death.
-
Enzyme Inhibition: These analogs may also inhibit essential microbial enzymes.
Caption: Experimental workflow for evaluating antimicrobial activity.
Anti-inflammatory Applications
The benzodioxane nucleus is present in compounds with known anti-inflammatory properties.[4][8] These compounds often exert their effects through the inhibition of key inflammatory mediators. The introduction of a nitro group can modulate this activity. For instance, certain nitro-containing oxadiazole derivatives have demonstrated good anti-inflammatory responses.[9]
Potential Mechanisms of Anti-inflammatory Activity:
-
Inhibition of Pro-inflammatory Cytokines: Analogs may suppress the production of cytokines such as TNF-α, IL-1β, and IL-6.
-
Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can reduce the synthesis of inflammatory prostaglandins and leukotrienes.
-
Modulation of Signaling Pathways: Interference with inflammatory signaling pathways such as NF-κB.
Section 2: Synthesis and Characterization
The synthesis of 6-nitro-4H-1,3-benzodioxine analogs can be approached through various established organic chemistry methodologies. A general and efficient method for a related compound, 6-nitro-4H-benzo[d][3][4]thiazin-2-amine, involves a sequential SN2-SNAr process, which can be adapted for the synthesis of the target benzodioxine analogs.[10]
General Synthetic Protocol
A plausible synthetic route starts with a commercially available substituted phenol, which can be nitrated to introduce the 6-nitro group. Subsequent reaction with an appropriate dielectrophile, such as formaldehyde or its synthetic equivalents, under acidic or basic conditions can lead to the formation of the 1,3-benzodioxine ring.
Protocol: Synthesis of a 6-Nitro-4H-1,3-Benzodioxine Analog
-
Nitration of the Phenolic Precursor:
-
Dissolve the starting phenol in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
Purify the nitro-phenol by recrystallization or column chromatography.
-
-
Formation of the 1,3-Benzodioxine Ring:
-
To a solution of the 6-nitrophenol in a suitable solvent (e.g., toluene), add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-nitro-4H-1,3-benzodioxine analog.
-
Characterization
The synthesized analogs must be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Section 3: In Vitro Evaluation Protocols
The following protocols provide a framework for the initial in vitro screening of 6-nitro-4H-1,3-benzodioxine analogs for their potential therapeutic activities.
Anticancer Activity Protocol: MTT Assay
This protocol assesses the cytotoxic effect of the analogs on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Seed the cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the 6-nitro-4H-1,3-benzodioxine analogs in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Antimicrobial Activity Protocol: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.
-
Microbial Strains:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
-
Broth Microdilution Assay:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol evaluates the ability of the analogs to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
NO Inhibition Assay:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Data Presentation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison of the activities of different analogs.
Table 1: Anticancer Activity of 6-Nitro-4H-1,3-Benzodioxine Analogs
| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|
| Analog 1 | |||
| Analog 2 |
| Doxorubicin | | | |
Table 2: Antimicrobial Activity (MIC in µg/mL) of 6-Nitro-4H-1,3-Benzodioxine Analogs
| Compound ID | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| Analog 1 | |||
| Analog 2 | |||
| Ciprofloxacin |
| Fluconazole | | | |
Section 4: Concluding Remarks and Future Directions
The 6-nitro-4H-1,3-benzodioxine scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the initial exploration of their anticancer, antimicrobial, and anti-inflammatory potential. Further studies should focus on elucidating the specific mechanisms of action, optimizing the lead compounds through structure-activity relationship (SAR) studies, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the benzodioxine core, coupled with the unique properties of the nitro group, offers a rich landscape for the discovery of next-generation therapeutics.
References
-
Mukherjee, A., Dutta, S., Shanmugavel, M., Mondhe, D. M., Sharma, P. R., Singh, S. K., Saxena, A. K., & Sanyal, U. (2008). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 8, 295. [Link]
-
Bansal, R. K., & Sharma, S. (2007). Chemistry and pharmacology of benzodioxanes. Chemical Sciences Journal, 2007(CSJ-4). [Link]
-
Alsawaleha, S. K., Zahra, J. A., & El-Abadelah, M. M. (2022). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Results in Chemistry, 4, 100345. [Link]
-
Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. A. (2016). Synthesis of 6-nitro-4H-benzo[d][3][4]thiazin-2-amine. Tetrahedron Letters, 57(4), 459-461. [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
Shcherbakova, I., et al. (2021). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Journal of Global Pharma Technology, 13(7), 1-5. [Link]
-
Kumar, R., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103831. [Link]
-
Eissa, A. M. F. (2014). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research, 20, 1-13. [Link]
-
Li, Y., et al. (2022). Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. Molecules, 27(21), 7275. [Link]
-
Kumar, A., et al. (2011). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 129-132. [Link]
-
Plech, T., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 15(6), 717. [Link]
-
Yurttas, L., et al. (2016). Synthesis and anti-inflammatory activity evaluation of novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e][3][4]oxazine derivatives. Medicinal Chemistry Research, 25(11), 2529-2541. [Link]
-
Wolska, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3329. [Link]
-
Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][11]oxazin-3(4H)-one Derivatives Modified with 1,2,3-Triazole. Frontiers in Pharmacology, 15, 1373990. [Link]
-
Hou, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1341052. [Link]
-
Kłopotowska, D., et al. (2020). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 6(8), 2130-2143. [Link]
-
Nguyen, T. K. T., et al. (2021). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
Sources
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- 3. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-nitro-4H-1,3-benzodioxine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-nitro-4H-1,3-benzodioxine. Our goal is to provide you with the expertise and practical insights needed to overcome common purification challenges and ensure the integrity of your experimental results.
Introduction
6-nitro-4H-1,3-benzodioxine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the nitro group, while often crucial for biological activity, also presents unique challenges during purification. Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions. This guide will walk you through the most effective purification techniques and provide solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 6-nitro-4H-1,3-benzodioxine?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Regioisomers: Depending on the nitration conditions, you may form other nitro-isomers of the benzodioxine ring.
-
Di-nitro compounds: Over-nitration can lead to the formation of di-nitro derivatives, which can be more difficult to remove.
-
Unreacted starting materials: Incomplete reactions can leave behind the parent benzodioxine or other precursors.
-
Nitrophenols: Acidic byproducts such as nitrophenols can form, especially under harsh nitration conditions.[1]
-
Oxidation products: The reaction conditions can sometimes lead to the formation of unwanted oxidation byproducts.
Q2: My purified 6-nitro-4H-1,3-benzodioxine is a yellow oil, but I was expecting a solid. What does this indicate?
A2: "Oiling out" instead of crystallization is a common issue with nitro compounds.[2] This can be due to several factors:
-
Residual solvent: The presence of even small amounts of solvent can prevent crystallization.
-
Impurities: The presence of impurities can lower the melting point of your compound and inhibit crystal lattice formation.
-
Supersaturation: The solution may be too concentrated, or it may have cooled too quickly.
Q3: I'm having trouble separating the isomers of my product by column chromatography. What can I do?
A3: Separating isomers can be challenging due to their similar polarities. Here are a few strategies:
-
Optimize your solvent system: A systematic approach to solvent screening is crucial. Try different combinations of polar and non-polar solvents.
-
Consider a different stationary phase: While silica gel is common, other stationary phases may offer better selectivity. For aromatic compounds, a phenyl-hexyl column can provide additional separation mechanisms through π-π interactions.[3]
-
Use a longer column: Increasing the column length can improve resolution.
-
Radial chromatography: This technique can offer faster and more efficient separation of isomers compared to traditional column chromatography.[4]
Q4: Can I use an alkaline wash to purify my crude product?
A4: Yes, an alkaline wash can be a very effective step to remove acidic impurities, particularly nitrophenols.[1] A dilute solution of sodium bicarbonate or sodium carbonate is typically used. However, be cautious as a strong base could potentially react with your desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 6-nitro-4H-1,3-benzodioxine.
Recrystallization
| Problem | Potential Cause | Solution |
| "Oiling out" instead of forming crystals. | The solute is melting before it dissolves, or the solution is supersaturated above the melting point of the compound.[2] | - Select a solvent with a lower boiling point. - Use a larger volume of solvent to lower the saturation temperature. - Allow the solution to cool more slowly. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is not occurring. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low yield of recrystallized product. | The chosen solvent is too effective, keeping a significant amount of the product dissolved even at low temperatures. | - Cool the filtrate in an ice bath to see if more crystals form. - Consider a different solvent where the compound has lower solubility at cold temperatures. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent or a mixed solvent system. - Perform a second recrystallization. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | - Screen a variety of solvent systems with different polarities. - Consider using a solvent system with a different selectivity (e.g., using dichloromethane instead of ethyl acetate). |
| The compound is not eluting from the column. | The solvent system is not polar enough, or the compound is unstable on silica gel. | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel before running the column.[5] If it is unstable, consider using a less acidic stationary phase like alumina. |
| Co-elution of the product with an impurity. | The polarity of the product and the impurity are too similar in the chosen solvent system. | - Try a different solvent system. - Consider a different stationary phase, such as a phenyl-hexyl column for enhanced separation of aromatic isomers.[3] |
| The compound streaks on the column. | The compound is too polar for the solvent system, or the column is overloaded. | - Increase the polarity of the eluent. - Ensure you are not loading too much crude material onto the column. |
Purification Workflows
Diagram: General Purification Workflow
Caption: General purification workflow for 6-nitro-4H-1,3-benzodioxine.
Diagram: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for the recrystallization of polar nitroaromatic compounds.
-
Dissolution: In a fume hood, dissolve the crude 6-nitro-4H-1,3-benzodioxine in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add warm water to the hot ethanol solution until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying oily products or complex mixtures.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
AIChE. (2007). A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]
-
ERIC. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
- Journal of Chemical Education. (n.d.).
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]
- International Journal of Organic Chemistry. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
-
International Journal of Organic Chemistry. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
Sources
- 1. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
- 5. Chromatography [chem.rochester.edu]
optimizing reaction conditions for 6-nitro-4H-1,3-benzodioxine synthesis
Technical Support Center: Synthesis of 6-nitro-4H-1,3-benzodioxine
Welcome to the technical support center for the synthesis of 6-nitro-4H-1,3-benzodioxine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, provide detailed protocols, and explain the causality behind experimental choices to ensure a successful and reproducible outcome.
Reaction Overview & Mechanism
The synthesis of 6-nitro-4H-1,3-benzodioxine is typically achieved via a two-step process:
-
Formation of the Benzodioxine Ring: Condensation of a suitable phenol (like salicyl alcohol, o-hydroxybenzyl alcohol) with a formaldehyde source.
-
Electrophilic Aromatic Nitration: Introduction of a nitro group onto the 6-position of the benzodioxine ring.
The nitration step is a classic electrophilic aromatic substitution (EAS) reaction. The heterocyclic ring of the 1,3-benzodioxane is relatively stable, and substitution typically occurs at the 6-position.[1] The reaction is highly exothermic and requires careful control of conditions to prevent side reactions.[2]
Caption: General two-step synthesis pathway for 6-nitro-4H-1,3-benzodioxine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the nitration step? The most widely used method is treating the 4H-1,3-benzodioxine substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures.[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Why is temperature control so critical in this reaction? Nitration is a highly exothermic process.[2] Failure to maintain low temperatures (typically 0-10 °C) can lead to several problems:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature can occur.[5]
-
Formation of Byproducts: Higher temperatures promote oxidation of the substrate and the formation of dinitro or other unwanted side products.[6][7]
-
Degradation: The benzodioxine ring can be sensitive to harsh conditions, and elevated temperatures can lead to decomposition, often indicated by a dark discoloration of the reaction mixture.[6]
Q3: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A common eluent system for this type of compound is a mixture of ethyl acetate and petroleum ether or hexane.[6]
Q4: What is the expected yield for this synthesis? Yields can vary significantly based on the purity of reagents and the precise control of reaction conditions. While some nitration reactions can achieve yields around 75-80%, factors like incomplete reaction, side product formation, and losses during work-up can lower the obtained yield.[3][6][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
In-Depth Troubleshooting Q&A
Problem 1: My final yield is significantly lower than expected.
-
Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion. Low temperatures can slow the reaction rate, potentially requiring a longer reaction time.[5]
-
Solution: Monitor the reaction using TLC until the starting material is fully consumed.[6] Consider extending the reaction time before quenching.
-
-
Probable Cause 2: Product Loss During Work-up. The standard procedure involves pouring the acidic reaction mixture into ice water to precipitate the product.[6] Significant product can be lost if precipitation is incomplete or if the product has some solubility in the aqueous acidic medium.
-
Solution: Ensure a large volume of ice is used to keep the temperature low and maximize precipitation. After filtration, check the filtrate for any remaining product that could be recovered by extraction with a suitable organic solvent like ethyl acetate.
-
-
Probable Cause 3: Purity of Starting Materials. Impurities in the starting 4H-1,3-benzodioxine can lead to side reactions that consume the nitrating agent and complicate purification, ultimately reducing the yield.[6]
-
Solution: Ensure the starting benzodioxine is pure. If necessary, purify it by distillation or recrystallization before proceeding with the nitration.
-
Problem 2: The reaction mixture turned dark brown/black, and the final product is impure.
-
Probable Cause 1: Reaction Temperature Was Too High. This is the most common cause of discoloration. High temperatures lead to oxidative side reactions and decomposition, producing tar-like substances.[6]
-
Solution: Maintain strict temperature control using an efficient cooling bath (e.g., ice-salt). Add the nitrating agent very slowly (dropwise) to the substrate solution, ensuring the internal temperature does not rise above the target range (e.g., 5-10 °C).[5]
-
-
Probable Cause 2: Over-Nitration. If the conditions are too harsh (high temperature or excess nitrating agent), dinitration can occur, leading to the formation of 6,8-dinitro-1,3-benzodioxane.[1]
-
Solution: Use the correct stoichiometry of the nitrating agent. Adding the substrate to the nitrating mixture (reverse addition) can sometimes help control the reaction, but this must be done with extreme caution.
-
Problem 3: The reaction is not starting or appears to have stalled.
-
Probable Cause 1: Temperature is Too Low. While low temperature is crucial, if it is excessively low, the activation energy barrier may not be overcome, leading to an accumulation of unreacted nitrating agent.[5] This can be dangerous, as a slight increase in temperature could then trigger a delayed and highly exothermic reaction.
-
Solution: Ensure your cooling bath maintains the specified temperature range without dropping too low. If the reaction is known to require a specific initiation temperature, allow it to warm slowly to that point under careful observation.
-
-
Probable Cause 2: Poor Agitation. Inefficient stirring can create localized "hot spots" or areas of high concentration, preventing a smooth, uniform reaction.[5]
-
Solution: Use a magnetic stirrer or overhead mechanical stirrer that provides vigorous and consistent agitation throughout the entire reaction mixture.
-
Optimized Experimental Protocol
This protocol is a synthesized example based on common procedures for electrophilic nitration.
Materials:
-
4H-1,3-benzodioxine (1 eq.)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stir bar and placed in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq.) to chilled concentrated sulfuric acid (approx. 2-3 vol. relative to the substrate). Add the nitric acid dropwise while stirring, ensuring the temperature of the mixture is maintained below 10 °C.
-
Dissolution of Substrate: In a separate three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stir bar, dissolve the 4H-1,3-benzodioxine (1 eq.) in a portion of concentrated sulfuric acid. Cool this solution to 0 °C in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of the substrate. The addition should be dropwise, and the internal reaction temperature must be maintained between 0-5 °C. Vigorous stirring is essential.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice with vigorous stirring.[5] A solid precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral (check with pH paper).
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]
-
Column Chromatography: If recrystallization is insufficient, purify the product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Data & Characterization
Table 1: Effect of Reaction Conditions on Nitration Outcome (Hypothetical Data)
| Entry | Temperature (°C) | Nitrating Agent | Time (h) | Yield (%) | Purity (by GC/NMR) | Observations |
| 1 | 0-5 | HNO₃/H₂SO₄ | 2 | 78 | >95% | Clean reaction, pale yellow product. |
| 2 | 25 (RT) | HNO₃/H₂SO₄ | 1 | 45 | ~70% | Dark brown mixture, multiple spots on TLC. |
| 3 | 0-5 | KNO₃/H₂SO₄ | 3 | 72 | >95% | Slower reaction, clean product. |
| 4 | 0-5 | HNO₃/AcOH | 4 | 60 | ~90% | Milder reaction, requires longer time. |
Expected Characterization Data:
-
Appearance: Pale yellow to light brown solid.[9]
-
¹H NMR: Expect characteristic peaks for the aromatic protons, with splitting patterns influenced by the nitro and dioxine ring substituents. The benzylic protons of the dioxine ring (at C4) will appear as a singlet.
-
¹³C NMR: Signals corresponding to the aromatic carbons and the methylene carbons of the dioxine ring.
-
FTIR (cm⁻¹): Strong characteristic peaks for the asymmetric and symmetric stretching of the C-NO₂ group (typically around 1520-1540 and 1340-1350 cm⁻¹), as well as C-O ether stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 6-nitro-4H-1,3-benzodioxine (C₈H₇NO₄, MW: 181.15 g/mol ).
References
- Benchchem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
-
MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][6][10]oxathiin-4-ones and 4H-Benzo[d][6][10]dioxin-4-ones. Retrieved from [Link]
-
Kobayashi, K., et al. (n.d.). Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Bulletin of the Chemical Society of Japan, Oxford Academic. Retrieved from [Link]
-
Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Retrieved from [Link]
-
vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
-
Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-nitro-4H-benzo[d][6][10]thiazin-2-amine (1). Retrieved from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link]
-
ResearchGate. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
Unknown Author. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
NIH. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][6][10]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]
-
Khan, O. A. (n.d.). Synthesis of 4,4-disubstituted-4H-benzo[d][6][10]oxathiin-2-ones, a new class of compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide.
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
-
ResearchGate. (2015). Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,3-benzoxazines. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from [Link]
-
NIH. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. vpscience.org [vpscience.org]
- 3. researchgate.net [researchgate.net]
- 4. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. researchgate.net [researchgate.net]
- 9. CAS 2620-44-2: 6-Nitro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Nitro-4H-1,3-Benzodioxine
Welcome to the technical support center for the synthesis of 6-nitro-4H-1,3-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions in a format that explains the underlying chemistry of the issues you may be facing in the laboratory.
I. Overview of the Synthesis
The synthesis of 6-nitro-4H-1,3-benzodioxine is typically achieved via a two-step process. The first step involves the formation of the 4H-1,3-benzodioxine ring, followed by an electrophilic aromatic substitution to introduce the nitro group at the 6-position. Understanding the nuances of each step is critical to minimizing the formation of side products and maximizing the yield and purity of the desired compound.
II. Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
FAQ 1: My TLC plate shows multiple spots after the nitration reaction, in addition to the starting material and the desired product. What are these impurities?
This is a common observation in the nitration of 4H-1,3-benzodioxine. The additional spots are likely due to the formation of isomeric and over-nitrated side products.
A. Isomeric Side Products:
-
7-nitro-4H-1,3-benzodioxine: The ether-like oxygens of the dioxine ring are ortho, para-directing groups. While the 6-position is sterically accessible, some nitration can occur at the 7-position, leading to the formation of the 7-nitro isomer.
-
5-nitro-4H-1,3-benzodioxine: Although less favored due to steric hindrance, minor amounts of the 5-nitro isomer may also be formed.
B. Over-Nitrated Side Products:
-
Dinitro derivatives: Under forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess nitrating agent), dinitration can occur. The most likely dinitro products are 6,7-dinitro-4H-1,3-benzodioxine and 5,7-dinitro-4H-1,3-benzodioxine.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to improve regioselectivity and minimize over-nitration.
-
Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent (e.g., nitric acid). A slight excess may be necessary to drive the reaction to completion, but a large excess will promote the formation of dinitro compounds.
-
Purification: These side products can often be separated from the desired 6-nitro isomer by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for separation.
FAQ 2: The yield of my 6-nitro-4H-1,3-benzodioxine is consistently low, even when my starting material is fully consumed. What could be the reason?
Low yields can be attributed to several factors, including degradation of the starting material or product under the reaction conditions.
A. Ring Opening of the Benzodioxine Moiety:
The 1,3-benzodioxine ring contains an acetal-like structure which can be susceptible to cleavage under strongly acidic conditions. The nitrating mixture (concentrated nitric and sulfuric acid) is highly acidic and can lead to the hydrolysis of the dioxine ring, especially if water is present or if the reaction is heated. This would result in the formation of nitrated catechol derivatives, which are often water-soluble and would be lost during the aqueous workup.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous reagents are used to minimize water content in the reaction mixture.
-
Gentle Quenching: Quench the reaction by slowly pouring it onto crushed ice with vigorous stirring. This will rapidly dilute the acid and dissipate heat, reducing the risk of product degradation.
-
Alternative Nitrating Agents: For sensitive substrates, consider using milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate.
FAQ 3: After quenching the reaction, I observe a dark, tarry substance instead of a clean precipitate. What causes this and how can I prevent it?
The formation of tar is a strong indication of oxidative side reactions and polymerization.
A. Oxidation of Phenolic Intermediates:
If the benzodioxine ring opens, the resulting catechol-like intermediates are highly susceptible to oxidation under the strongly oxidizing conditions of the nitration reaction. This can lead to the formation of complex, polymeric materials.
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature is crucial to minimize side reactions.
-
Shorter Reaction Times: Monitor the reaction closely by TLC. Once the starting material is consumed, the reaction should be quenched promptly to avoid prolonged exposure of the product to the harsh reaction conditions.
-
Efficient Stirring: Ensure that the reaction mixture is stirred efficiently to maintain a homogenous temperature and concentration of reagents, which can help to prevent localized "hot spots" where degradation is more likely to occur.
III. Experimental Protocols
A. Synthesis of 4H-1,3-Benzodioxine
A common method for the preparation of 1,3-benzodioxanes involves the acid-catalyzed condensation of a phenol with an aldehyde.[2]
Step-by-Step Protocol:
-
To a solution of 2-hydroxybenzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde (1.2 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
B. Nitration of 4H-1,3-Benzodioxine
This procedure is an example of electrophilic aromatic substitution.
Step-by-Step Protocol:
-
Cool a solution of 4H-1,3-benzodioxine (1 equivalent) in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic to stoichiometric amount) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and purify by recrystallization (e.g., from ethanol) or column chromatography.
IV. Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Molecular Formula | Probable Rf Value (relative to product) | Notes |
| 7-nitro-4H-1,3-benzodioxine | C₈H₇NO₄ | Slightly higher or lower | Isomer, often difficult to separate by recrystallization. |
| 5-nitro-4H-1,3-benzodioxine | C₈H₇NO₄ | Slightly higher or lower | Minor isomer due to steric hindrance. |
| Dinitro-4H-1,3-benzodioxine | C₈H₆N₂O₆ | Lower | Over-nitration product, more polar. |
| Nitrated catechol derivatives | Variable | Highly polar (may streak on TLC) | Degradation products, often colored. |
V. Mechanistic Diagrams
Diagram 1: Electrophilic Nitration of 4H-1,3-Benzodioxine
Caption: Formation of the nitronium ion and its subsequent reaction with the aromatic ring.
Diagram 2: Potential Side Product Pathways
Caption: Overview of desired reaction and potential side reactions.
VI. References
-
Gnanasekaran, K. K., Hiett, J. T., & Bunce, R. A. (2016). Synthesis of 6-nitro-4H-benzo[d][3][4]thiazin-2-amine (1). ResearchGate. Available at: [Link]
-
ResearchGate. Three structural isomers of benzodioxane (1,2-, 1,3- and 1,4 BD). Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. Available at: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
-
TSI Journals. Chemistry and pharmacology of benzodioxanes. Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Correa-Londoño, G. A., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,3-benzoxazines. Available at: [Link]
-
Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube. Available at: [Link]
-
Narang, S. C., & Olah, G. A. (1982). Electrophilic and free radical nitration of benzene and toluene with various nitrating agents. Journal of the American Chemical Society, 104(19), 5251-5255. Available at: [Link]
-
Hanson, J. R., Richards, L., & Rozas, P. (2000). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, Synopses, (6), 282-283. Available at: [Link]
-
Doc Brown's Chemistry. Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Available at: [Link]
-
PubChem. 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. Available at: [Link]
-
Singh, V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-nitro-4H-1,3-benzodioxine
Welcome to the technical support center for the synthesis of 6-nitro-4H-1,3-benzodioxine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we address common challenges encountered during its synthesis through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues that can lead to suboptimal yields and product quality during the synthesis of 6-nitro-4H-1,3-benzodioxine.
Problem 1: Low Overall Yield of 6-nitro-4H-1,3-benzodioxine
Low product yield is a frequent challenge and can stem from several factors, including incomplete reaction, degradation of starting material or product, and formation of side products.
Possible Causes & Solutions:
-
Suboptimal Nitrating Conditions: The choice and concentration of the nitrating agent are critical. Harsh conditions can lead to degradation and side reactions.
-
Recommendation: Employ a milder nitrating system. Instead of a concentrated nitric acid/sulfuric acid mixture, consider using dilute nitric acid in a suitable solvent like acetic acid. This approach can minimize oxidative side reactions.
-
-
Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to over-nitration and the formation of tarry by-products.
-
Recommendation: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. Add the nitrating agent slowly and dropwise with vigorous stirring to ensure efficient heat dissipation.
-
-
Incomplete Cyclization (if starting from p-nitrophenol): The initial formation of the benzodioxine ring is a crucial step.
-
Recommendation: Ensure the reaction conditions for the condensation of p-nitrophenol and formaldehyde are optimized. This typically involves an acid catalyst and careful control of temperature and reaction time.[1]
-
Experimental Protocol: Optimized Nitration of 4H-1,3-benzodioxine
This protocol is adapted from established methods for the nitration of similar benzodioxole structures.
| Reagent | Molar Equivalent |
| 4H-1,3-benzodioxine | 1.0 |
| Nitric Acid (70%) | 1.1 |
| Acetic Acid | Solvent |
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4H-1,3-benzodioxine in glacial acetic acid. Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add nitric acid to an equal volume of glacial acetic acid. Allow this mixture to cool to room temperature.
-
Reaction: Add the nitrating mixture dropwise to the stirred solution of 4H-1,3-benzodioxine over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Quenching: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Slowly pour the reaction mixture over crushed ice with stirring.
-
Isolation: The crude product will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 6-nitro-4H-1,3-benzodioxine.
Caption: Optimized workflow for the nitration of 4H-1,3-benzodioxine.
Problem 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall yield. Common side products in this synthesis include isomers, dinitro compounds, and oxidation products.
Possible Causes & Solutions:
-
Isomer Formation: The directing effect of the benzodioxine ring system influences the position of nitration. While the 6-nitro isomer is expected to be the major product due to the ortho, para-directing nature of the ether-like oxygen atoms, other isomers can form.
-
Recommendation: Precise temperature control and the use of a less aggressive nitrating agent can improve regioselectivity.
-
-
Over-Nitration: The activating nature of the benzodioxine ring can make it susceptible to a second nitration, leading to dinitro derivatives.
-
Recommendation: Use a stoichiometric amount of the nitrating agent (1.0 to 1.1 equivalents). Avoid using a large excess of nitric acid.
-
-
Oxidation and Tar Formation: Phenolic compounds and activated aromatic rings are prone to oxidation by nitric acid, resulting in dark, tarry substances that are difficult to remove.
-
Recommendation: Maintain a low reaction temperature and use dilute nitric acid. The presence of nitrous acid (which can be formed in situ) can accelerate oxidation; some protocols suggest the addition of a urea or sulfamic acid to scavenge nitrous acid.
-
Purification Protocol: Removal of Acidic Impurities
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic by-products, including any nitrophenolic impurities.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can then be recrystallized.
Caption: Logic diagram for the purification of 6-nitro-4H-1,3-benzodioxine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 4H-1,3-benzodioxine?
The two oxygen atoms of the 1,3-dioxine ring act as electron-donating groups, activating the aromatic ring towards electrophilic substitution. They are ortho- and para-directing. The positions ortho and para to the ether linkages are C5, C7, and C6, C8 respectively. The C6 and C8 positions are para to one of the oxygens and ortho to the other, making them highly activated. Steric hindrance at the C8 position, which is flanked by the dioxine ring, may favor substitution at the C6 position. Therefore, 6-nitro-4H-1,3-benzodioxine is expected to be the major product.
Q2: Can I synthesize 6-nitro-4H-1,3-benzodioxine starting from p-nitrophenol?
Yes, this is a viable synthetic route. The synthesis involves the condensation of p-nitrophenol with formaldehyde in the presence of an acid catalyst to form the 6-nitro-1,3-benzodioxane ring system.[1] This method avoids the direct nitration of the potentially sensitive benzodioxine ring.
Q3: My reaction mixture turns very dark, and I obtain a tar-like substance. What is happening and how can I prevent it?
The formation of a dark, tarry substance is a strong indication of oxidative degradation of the aromatic ring by nitric acid. Phenolic compounds and other activated aromatic systems are particularly susceptible to this. To prevent this:
-
Lower the temperature: Ensure your reaction is adequately cooled, preferably at or below 5°C.
-
Use dilute nitric acid: Concentrated nitric acid is a strong oxidizing agent. Using a more dilute solution can mitigate this side reaction.
-
Control the addition rate: Add the nitrating agent very slowly to prevent localized overheating.
-
Consider a scavenger: Adding a small amount of urea or sulfamic acid can help remove any nitrous acid present, which is often a catalyst for oxidation.
Q4: What are the best practices for purifying the final product?
Purification of 6-nitro-4H-1,3-benzodioxine typically involves:
-
Aqueous work-up: After quenching the reaction with ice water, the precipitated solid should be washed thoroughly with water to remove residual acids. An optional wash with a dilute sodium bicarbonate solution can help remove any acidic by-products.
-
Recrystallization: This is the most effective method for obtaining a highly pure product. Ethanol is a commonly used solvent for recrystallizing nitroaromatic compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. For 6-nitro-4H-1,3-benzodioxine, you would expect to see characteristic signals for the aromatic protons, the methylene protons of the dioxine ring, and the benzylic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (typically strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), as well as C-O and aromatic C-H stretches.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
References
-
Borsche, W., & Berkhout, A. D. (Year of publication not available). Condensation of p-nitrophenol and formaldehyde. As cited in Chemistry and Pharmacology of Benzodioxanes. [Link]
Sources
stability and degradation pathways of 6-nitro-4H-1,3-benzodioxine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-nitro-4H-1,3-benzodioxine. Given the limited specific literature on this compound, this resource synthesizes information from studies on related nitroaromatic and benzodioxane compounds to provide a robust framework for understanding its stability and potential degradation pathways. All recommendations should be used as a starting point for empirical investigation.
Part 1: Frequently Asked Questions (FAQs) on the Stability of 6-Nitro-4H-1,3-benzodioxine
Q1: What are the primary stability concerns for 6-nitro-4H-1,3-benzodioxine?
A1: Based on its structure, the primary stability concerns for 6-nitro-4H-1,3-benzodioxine are susceptibility to photodegradation, thermal decomposition, and hydrolysis under certain pH conditions. The nitroaromatic moiety is known to be light-sensitive, and the benzodioxane ring can be susceptible to cleavage.
Q2: How should I store 6-nitro-4H-1,3-benzodioxine to ensure its stability?
A2: To minimize degradation, 6-nitro-4H-1,3-benzodioxine should be stored in a cool, dark, and dry place. It is advisable to use amber vials to protect it from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: My solid-state sample of 6-nitro-4H-1,3-benzodioxine has developed a yellowish tint over time. What could be the cause?
A3: A yellowish discoloration often indicates the formation of degradation products, which can result from exposure to light or elevated temperatures. Nitroaromatic compounds can undergo photochemical reactions to form colored byproducts[1][2][3]. It is recommended to re-analyze the purity of your sample using a suitable technique like HPLC or LC-MS.
Q4: Is 6-nitro-4H-1,3-benzodioxine stable in common organic solvents?
A4: While generally stable in common aprotic solvents like acetonitrile and THF for short periods, prolonged storage in solution is not recommended without stability data. Protic solvents, especially under basic or acidic conditions, may promote hydrolysis of the benzodioxine ring.
Q5: What is the likely thermal stability of this compound?
A5: Nitro-containing compounds can undergo exothermic decomposition at elevated temperatures[4][5][6]. The decomposition of such compounds can be autocatalytic, meaning the degradation products can catalyze further decomposition[4]. It is crucial to handle 6-nitro-4H-1,3-benzodioxine with care at elevated temperatures and to determine its decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Part 2: Troubleshooting Guides for Experimental Issues
This section addresses specific problems that may arise during the handling and use of 6-nitro-4H-1,3-benzodioxine in experimental settings.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe new, unexpected peaks in your chromatogram after sample preparation or a short period of storage in solution.
-
Potential Cause 1: Photodegradation. If your sample was exposed to ambient or UV light, photodegradation is a likely cause. Nitroaromatic compounds are known to degrade under UV irradiation, forming various photoproducts[1][2].
-
Troubleshooting Steps:
-
Prepare a fresh sample solution, minimizing exposure to light by using amber vials and working in a dimly lit area.
-
Re-inject the freshly prepared sample and compare the chromatogram to the previous one.
-
If the new peaks are absent or significantly reduced, photodegradation is the likely culprit.
-
-
-
Potential Cause 2: Hydrolysis. If your sample was prepared in an aqueous or protic solvent with a non-neutral pH, hydrolysis of the benzodioxine ring may have occurred.
-
Troubleshooting Steps:
-
Check the pH of your solvent or mobile phase.
-
Prepare a fresh sample in a neutral, aprotic solvent (e.g., acetonitrile) and inject it immediately.
-
To confirm hydrolysis, you can perform a forced degradation study by intentionally exposing the compound to acidic and basic conditions and monitoring the formation of the new peaks.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You observe variability in the results of your biological assays, such as a decrease in potency over the duration of the experiment.
-
Potential Cause: Instability in Assay Medium. The compound may be degrading in the aqueous, buffered conditions of the cell culture or assay medium.
-
Troubleshooting Steps:
-
Perform a stability study of 6-nitro-4H-1,3-benzodioxine in the assay medium.
-
Incubate the compound in the medium for the same duration as your assay.
-
At various time points, quench the reaction and analyze the concentration of the parent compound by HPLC or LC-MS.
-
If significant degradation is observed, consider reducing the incubation time, preparing fresh stock solutions more frequently, or exploring formulation strategies to enhance stability.
-
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to investigate the stability of 6-nitro-4H-1,3-benzodioxine under various stress conditions.
Materials:
-
6-nitro-4H-1,3-benzodioxine
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6-nitro-4H-1,3-benzodioxine in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC/LC-MS.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC/LC-MS.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Dilute with mobile phase and analyze by HPLC/LC-MS.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples by HPLC/LC-MS.
-
-
Thermal Degradation:
-
Analyze a solid sample using DSC or TGA to determine the onset of decomposition.
-
For solution stability, incubate a solution at an elevated temperature (e.g., 60°C) for 24 hours and analyze by HPLC/LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with a control sample (prepared at the same time but not exposed to stress). Calculate the percentage of degradation and identify major degradation products if using LC-MS.
| Stress Condition | Typical Observation | Potential Degradation Products |
| Acidic | Possible slow degradation | Ring-opened products |
| Basic | Likely degradation | Ring-opened products, phenolic compounds |
| Oxidative | Potential degradation | Oxidized derivatives, phenolic compounds |
| Photolytic | High likelihood of degradation | Nitrophenol isomers, other photoproducts[1][2] |
| Thermal | Decomposition at high temperatures | Various decomposition products[4][6] |
Part 4: Visualization of Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of 6-nitro-4H-1,3-benzodioxine based on the chemistry of related compounds.
Caption: Potential degradation pathways of 6-nitro-4H-1,3-benzodioxine.
Caption: Workflow for a forced degradation study.
References
- Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
- Thermal Decomposition of Aliphatic Nitro-compounds.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
- Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
- Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA)
Sources
Technical Support Center: Scale-Up Synthesis of 6-nitro-4H-1,3-benzodioxine
Welcome to the technical support resource for the synthesis of 6-nitro-4H-1,3-benzodioxine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will explore the underlying chemical principles, troubleshoot common challenges, and provide actionable protocols to ensure a safe, efficient, and reproducible scale-up.
The synthesis of 6-nitro-4H-1,3-benzodioxine is fundamentally a two-stage process. First is the formation of the heterocyclic 4H-1,3-benzodioxine core, followed by an electrophilic aromatic substitution (nitration) to install the nitro group. Each stage presents unique challenges that are magnified during scale-up. This guide is structured to address these stages sequentially.
Overall Synthetic Workflow
The most common synthetic approach involves the acid-catalyzed condensation of a phenol derivative with a formaldehyde source to form the benzodioxine ring, followed by regioselective nitration.
Caption: General two-part workflow for the synthesis of 6-nitro-4H-1,3-benzodioxine.
Part 1: Troubleshooting the 4H-1,3-benzodioxine Core Synthesis
The formation of the benzodioxine ring from 2-hydroxybenzyl alcohol and a formaldehyde source is an acid-catalyzed acetalization. While straightforward on a small scale, scale-up introduces challenges related to reaction kinetics, water removal, and byproduct formation.
Q1: My reaction to form 4H-1,3-benzodioxine is stalling and gives low yields. What are the likely causes?
A1: This is a common scale-up issue often related to equilibrium and catalyst activity.
-
Causality: The reaction is a reversible equilibrium. The formation of water as a byproduct can drive the reaction backward, especially at higher concentrations. On a larger scale, inefficient water removal can cause the reaction to stall.
-
Troubleshooting Steps:
-
Water Removal: Implement azeotropic removal of water using a Dean-Stark apparatus. Toluene or heptane are suitable solvents for this purpose. The continuous removal of water will drive the equilibrium towards the product.
-
Catalyst Choice: While strong acids like sulfuric acid work, they can cause charring and side reactions at scale. Consider using a solid-supported acid catalyst (e.g., Amberlyst-15) or a milder Lewis acid. Solid catalysts simplify removal post-reaction, which is a significant advantage in large-scale operations.
-
Formaldehyde Source: Paraformaldehyde is often used, but its depolymerization can be rate-limiting. Ensure the paraformaldehyde is dry and of high purity. In some cases, using a formaldehyde equivalent like dimethoxymethane with a strong acid catalyst can provide better control.
-
Q2: I'm observing significant amounts of a dark, tarry byproduct. How can I prevent this?
A2: Tar formation is typically due to acid-catalyzed polymerization or degradation of the starting material or product.
-
Causality: 2-Hydroxybenzyl alcohol can self-condense under strong acidic conditions to form phenolic resins. High temperatures exacerbate this issue. The product, 4H-1,3-benzodioxine, can also be sensitive to harsh acidic conditions over long reaction times.
-
Preventative Measures:
-
Temperature Control: Maintain the lowest effective reaction temperature. If using a Dean-Stark trap, the temperature will be dictated by the boiling point of the azeotrope. Do not exceed this temperature unnecessarily.
-
Catalyst Loading: Use the minimum effective amount of acid catalyst. Perform a catalyst loading study to find the optimal balance between reaction rate and byproduct formation.
-
Reaction Time: Monitor the reaction closely (e.g., by GC or TLC) and quench it as soon as the starting material is consumed. Prolonged exposure to acid will increase byproduct formation.
-
Part 2: Troubleshooting the Nitration of 4H-1,3-benzodioxine
The nitration step is critical and presents the most significant challenges in terms of regioselectivity and safety. The benzene ring of 4H-1,3-benzodioxine has two activating groups (the ether oxygen and the alkyl group), which direct electrophilic substitution.
Q3: My primary challenge is controlling regioselectivity. I'm getting a mixture of 6-nitro and 8-nitro isomers, plus some 6,8-dinitro product. How can I maximize the yield of the 6-nitro isomer?
A3: This is the central chemical challenge of this synthesis. The outcome is a competition between electronic directing effects and steric hindrance.
-
Mechanistic Insight: The ether oxygen is a strongly activating, ortho, para-directing group. The CH₂ group attached to the benzene ring is weakly activating and also ortho, para-directing.
-
The 6-position is para to the ether oxygen, making it electronically highly favored.
-
The 8-position is ortho to the ether oxygen, also electronically favored but more sterically hindered by the adjacent dioxane ring.
-
Over-nitration to the 6,8-dinitro product occurs when reaction conditions are too harsh.
-
-
Strategies for Maximizing 6-Nitro Selectivity:
-
Temperature Control (Critical): Maintain a low temperature (typically -10 °C to 0 °C) during the addition of the nitrating agent and for the duration of the reaction. Lower temperatures favor the thermodynamically more stable para product over the ortho product and slow down the rate of the second nitration.
-
Choice of Nitrating Agent: A standard mixture of nitric acid and sulfuric acid is highly effective but can be aggressive. Consider milder nitrating systems for better control:
-
Acetyl Nitrate (AcONO₂): Prepared in situ from nitric acid and acetic anhydride. It is less aggressive and can improve selectivity.
-
Nitronium Tetrafluoroborate (NO₂BF₄): A milder, non-acidic nitrating salt that can be used in an inert solvent like acetonitrile. This can significantly reduce acid-catalyzed side reactions.
-
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to the solution of 4H-1,3-benzodioxine. This maintains a low instantaneous concentration of the nitrating agent, minimizing local hot spots and reducing over-reaction.
-
Caption: Troubleshooting decision tree for improving 6-nitro isomer selectivity.
Q4: The nitration reaction is showing signs of a thermal runaway. What are the immediate safety protocols and long-term prevention strategies for scale-up?
A4: Thermal runaway is the most significant safety hazard in scale-up nitrations. Immediate control and robust prevention are paramount.
-
Immediate Action (Emergency Response):
-
Stop the addition of the nitrating agent immediately.
-
Engage maximum cooling on the reactor jacket.
-
If the temperature continues to rise uncontrollably, have a quench plan ready. This typically involves dumping the reaction mixture into a large volume of pre-chilled water or a dilute bicarbonate solution in a separate, appropriately sized vessel. This must be done with extreme caution due to the potential for violent gas evolution and splashing.
-
-
Prevention Strategies for Scale-Up:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal accumulation. This data is essential for safe reactor sizing and cooling capacity planning.
-
Semi-Batch Operation: Never perform a large-scale nitration as a batch reaction (adding all reagents at once). Always use a semi-batch process where the nitrating agent is added controllably over time. The rate of addition should be dictated by the reactor's ability to remove the heat generated.
-
Dilution: Running the reaction at a lower concentration can help manage the heat output, although this may impact reaction kinetics and increase processing volumes.
-
Engineered Controls: Ensure the reactor is equipped with a reliable cooling system, an independent temperature probe with an alarm and shutdown logic, and an emergency quench system.
-
Q5: Post-reaction workup is difficult. Quenching on ice-water results in a fine precipitate that is hard to filter, and isolating the pure 6-nitro isomer is challenging.
A5: Workup and purification are often overlooked during initial lab work but become critical at scale.
-
Improving Isolation:
-
Quench Method: Instead of pouring the reaction mixture into water, consider a "reverse quench" by slowly adding the reaction mixture to a well-agitated, large volume of cold water. This can sometimes lead to the formation of larger, more easily filterable crystals.
-
Solvent Extraction: After quenching, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This will transfer all organic isomers and byproducts into the organic phase, separating them from the bulk of the spent acid. Follow with washes with dilute sodium bicarbonate to remove residual acid, then a brine wash.
-
-
Purification Strategy:
-
Crystallization: The crude product mixture will contain 6-nitro, 8-nitro, and possibly 6,8-dinitro isomers. A carefully designed crystallization process is the most effective method for purification at scale. Screen various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures) to find a system where the desired 6-nitro isomer has lower solubility than the others, allowing it to crystallize out selectively. Seeding with pure 6-nitro product can be beneficial.
-
Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale production unless dealing with very high-value products. It should be considered a last resort or used for polishing if extremely high purity is required.
-
Experimental Protocols
The following are representative protocols. NOTE: These must be optimized and validated at a small scale before attempting any scale-up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4H-1,3-benzodioxine
| Parameter | Value/Reagent | Rationale |
| Reactants | 2-Hydroxybenzyl alcohol (1.0 eq) | Starting material |
| Paraformaldehyde (1.2 eq) | Formaldehyde source | |
| Catalyst | p-Toluenesulfonic acid (0.05 eq) | Acid catalyst |
| Solvent | Toluene (approx. 5-10 mL per gram of starting material) | Forms an azeotrope with water |
| Apparatus | Round-bottom flask, Dean-Stark trap, condenser | For azeotropic water removal |
| Temperature | Reflux (~110-120 °C) | To drive the azeotropic distillation |
| Time | 2-6 hours (or until water collection ceases) | Reaction completion |
Procedure:
-
Charge the reactor with 2-hydroxybenzyl alcohol, paraformaldehyde, p-toluenesulfonic acid, and toluene.
-
Fit the reactor with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC/GC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with 5% aqueous sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4H-1,3-benzodioxine, which can be used directly or purified by distillation if necessary.
Protocol 2: Regioselective Nitration to 6-nitro-4H-1,3-benzodioxine
| Parameter | Value/Reagent | Rationale |
| Reactant | 4H-1,3-benzodioxine (1.0 eq) | Substrate for nitration |
| Solvent | Acetic Anhydride | Solvent and reagent for forming acetyl nitrate |
| Nitrating Agent | Fuming Nitric Acid (1.05 eq) | Source of nitronium ion |
| Apparatus | Jacketed reactor with overhead stirrer and addition funnel | For precise temperature control and addition |
| Temperature | -5 °C to 0 °C | Critical for selectivity and safety |
| Time | 1-3 hours | Reaction completion |
Procedure:
-
Cool a solution of 4H-1,3-benzodioxine in acetic anhydride to -5 °C in the jacketed reactor.
-
In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid to chilled acetic anhydride (this is exothermic). This forms acetyl nitrate in situ.
-
Add the prepared acetyl nitrate solution dropwise to the cold solution of the benzodioxine over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction mixture at 0 °C for an additional hour after the addition is complete. Monitor by TLC/HPLC for the disappearance of the starting material.
-
Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred mixture of ice and water.
-
The crude product will precipitate. Isolate the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude solid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to isolate the pure 6-nitro-4H-1,3-benzodioxine.
References
-
General Benzodioxin Synthesis: While specific literature for 6-nitro-4H-1,3-benzodioxine is sparse, methods for creating the core ring system are available. For example, the synthesis of related 4H-benzo[d][1][2]dioxin-4-one derivatives from salicylic acids provides insight into ring formation chemistry.[3]
-
Nitration of Benzodioxanes: A review on the chemistry of benzodioxanes notes that nitration of 1,3-benzodioxane yields 6-nitro and 6,8-dinitro derivatives, confirming the regiochemical outcome.
- Title: Chemistry and pharmacology of benzodioxanes
- Source: Trade Science Inc. Journals
-
URL: [Link]
-
Scale-Up Challenges for Related Heterocycles: A technical guide on the scale-up of benzodioxole derivatives highlights common issues like byproduct formation and the unsuitability of some lab-scale methods for industrial production, which are analogous to the challenges faced with 6-nitro-4H-1,3-benzodioxine.[2]
- Title: Technical Support Center: Scale-Up Synthesis of Benzodioxole Deriv
- Source: Benchchem
-
Nitration of Aromatic Heterocycles: The principles of electrophilic nitration on activated rings are well-established. Literature on the nitration of similar systems, such as (2H)-1,4-benzoxazin-3(4H)-ones, describes conditions for achieving substitution at specific positions.[4]
- Title: The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones
- Source: ResearchG
-
URL: [Link]
- CAS Registry Information: The existence of the target molecule is confirmed by its CAS number. Title: CAS 6963-03-7 6-Nitro-4H-1,3-benzodioxine Source: BOC Sciences
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-nitro-4H-1,3-benzodioxine
This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of 6-nitro-4H-1,3-benzodioxine. It is intended for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity.
Introduction to the Chemistry of 6-nitro-4H-1,3-benzodioxine Synthesis
The synthesis of 6-nitro-4H-1,3-benzodioxine typically involves the electrophilic nitration of 4H-1,3-benzodioxine using a mixture of nitric acid and sulfuric acid. The reaction is generally robust, but the nature of electrophilic aromatic substitution on this heterocyclic system can lead to a range of impurities that complicate downstream applications. Understanding the potential side-products is crucial for developing an effective purification strategy.
The primary impurities arise from:
-
Isomeric Byproducts: Nitration can also occur at other positions on the benzene ring, with the 8-nitro isomer being a common byproduct.
-
Dinitration: Under forcing conditions (higher temperatures or prolonged reaction times), a second nitro group can be introduced, leading to dinitro-4H-1,3-benzodioxine species.
-
Unreacted Starting Material: Incomplete reaction will leave residual 4H-1,3-benzodioxine.
-
Degradation Products: The strongly acidic and oxidative conditions can lead to ring-opening or other degradation pathways, particularly if the reaction is not carefully controlled.
This guide will address the common challenges encountered in removing these impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product is a dark, oily residue instead of the expected solid. What could be the cause?
A1: A dark, oily crude product often indicates the presence of significant impurities, particularly nitrophenolic compounds or other degradation products. This can result from:
-
Excessive Reaction Temperature: Nitration reactions are highly exothermic. If the temperature is not strictly controlled (ideally between 0-10 °C), over-nitration and degradation can occur.
-
Incorrect Stoichiometry: An excessive amount of nitric acid can lead to the formation of highly colored byproducts.
-
Insufficient Quenching: The reaction must be carefully quenched by pouring it onto ice water to prevent further reaction and degradation upon workup.
Troubleshooting Steps:
-
Review Reaction Parameters: Ensure that the temperature was maintained within the optimal range throughout the addition of the nitrating mixture.
-
Optimize Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water.
-
Initial Purification: Before attempting recrystallization or chromatography, it is advisable to perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by a dilute sodium bicarbonate solution to remove acidic impurities.
Q2: I'm having difficulty separating the 6-nitro and 8-nitro isomers by recrystallization. What is the best approach?
A2: The 6-nitro and 8-nitro isomers often have similar polarities and solubilities, making separation by recrystallization challenging. While recrystallization can be effective for removing gross impurities, column chromatography is the preferred method for separating these isomers.
Recommended Solvents for Recrystallization (for general purification):
-
Ethanol
-
Isopropanol
-
Toluene
-
A mixture of ethyl acetate and hexanes
For Isomer Separation - Column Chromatography is Recommended.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude 6-nitro-4H-1,3-benzodioxine that is already in a solid form and contains a moderate level of impurities.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This is the most effective method for separating isomeric impurities and achieving high purity.
Step-by-Step Methodology:
-
TLC Analysis: Before running a column, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give good separation between the desired product spot and the impurity spots, with an Rf value for the product of around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. It is often beneficial to start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the 6-nitro-4H-1,3-benzodioxine and evaporate the solvent under reduced pressure to obtain the purified product.
Table 1: Typical Chromatographic Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., starting at 9:1 and gradually increasing to 7:3) |
| Elution Order | Less polar impurities (e.g., unreacted starting material, dinitro compounds) will elute first, followed by the 8-nitro isomer, and then the more polar 6-nitro isomer. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 6-nitro-4H-1,3-benzodioxine.
Caption: Decision workflow for purification of 6-nitro-4H-1,3-benzodioxine.
Mechanistic Insight: Why Isomers Form
The formation of isomeric byproducts is a direct consequence of the directing effects of the substituents on the benzene ring of 4H-1,3-benzodioxine. The ether-like oxygen atoms are ortho-, para-directing and activating. However, the fused ring system introduces some steric hindrance and electronic complexities. The primary positions for electrophilic attack are C6 and C8. While the C6 position is generally favored, reaction conditions can influence the ratio of the 6-nitro to the 8-nitro isomer.
Caption: Simplified pathway for the formation of nitro-isomers.
This technical guide is intended to provide a solid foundation for troubleshooting the purification of 6-nitro-4H-1,3-benzodioxine. As with any chemical process, careful observation and methodical optimization are key to achieving high purity and yield.
References
- At present, a specific, publicly available, peer-reviewed synthesis and purification protocol for 6-nitro-4H-1,3-benzodioxine could not be located in the searched databases. The provided protocols and troubleshooting advice are based on established principles of organic chemistry and purification techniques for analogous nitroaromatic compounds. For further reading on the principles discussed, please refer to standard organic chemistry textbooks and methodology guides.
Technical Support Center: Crystallization of 6-nitro-4H-1,3-benzodioxine
As a Senior Application Scientist, this guide provides in-depth technical support for the crystallization of 6-nitro-4H-1,3-benzodioxine. The following content is structured to address common challenges and provide robust, scientifically-grounded solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of 6-nitro-4H-1,3-benzodioxine to consider for crystallization?
While specific experimental data for 6-nitro-4H-1,3-benzodioxine is not broadly published, we can infer properties from its structure and related compounds. The molecule contains a polar nitro group and ether linkages, suggesting moderate polarity. The parent compound, 1,3-benzodioxane, is described as practically insoluble in water but readily soluble in organic solvents[1]. For nitrophenols, which share the key nitro-aromatic feature, polar solvents like acetone, ethanol, and methanol are effective, while less polar nitrophenols can be extracted with diethyl ether or hexane[2]. Therefore, a range of organic solvents should be screened for 6-nitro-4H-1,3-benzodioxine.
Q2: How does the rate of cooling impact the quality of my crystals?
The cooling rate is a critical parameter that directly influences the size and purity of your crystals by controlling the state of supersaturation.[3][4]
-
Slow Cooling: Promotes a low nucleation rate and a high growth rate.[3][5] This allows fewer, larger, and typically purer crystals to form as impurities are systematically excluded from the growing crystal lattice.[6][7] This is the preferred method for achieving high-purity material.
-
Rapid Cooling (Quenching): Induces a high nucleation rate, leading to the rapid formation of many small crystals.[3][7] This can trap impurities within the crystal lattice, resulting in a less pure final product.[8]
| Cooling Strategy | Typical Nucleation Rate | Typical Growth Rate | Resulting Crystal Size | Purity |
| Slow Cooling | Low | High | Large (Coarse Grains) | Higher |
| Rapid Cooling | High | Low | Small (Fine Grains) | Lower |
Q3: What is polymorphism and why is it a concern for a compound like 6-nitro-4H-1,3-benzodioxine?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9][10] These different forms, or polymorphs, have the same chemical composition but different internal lattice arrangements. This is crucial in drug development because different polymorphs can exhibit significantly different physical properties, including:
-
Solubility and Dissolution Rate
-
Melting Point
-
Stability and Shelf-life
-
Bioavailability
The choice of crystallization solvent and conditions (e.g., temperature, cooling rate) can directly influence which polymorph is formed.[11][12] For a pharmaceutical intermediate or active ingredient, controlling polymorphism is essential for ensuring product consistency and efficacy.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most common problems encountered during the crystallization of nitroaromatic compounds like 6-nitro-4H-1,3-benzodioxine.
Problem: My compound is "oiling out" instead of forming solid crystals.
Cause: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[13] This often happens if the solution is too concentrated or if the boiling point of the solvent is too high. Impurities can also depress the melting point, exacerbating the issue.
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount (1-5% of total volume) of the hot "soluble" solvent to decrease the saturation point.[8] Allow it to cool more slowly.
-
Lower the Cooling Temperature: Ensure the solution cools well below the compound's melting point before significant precipitation occurs.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a good solvent (e.g., acetone) and slowly add a miscible anti-solvent (e.g., hexane) at a lower temperature until turbidity appears, then clarify with a drop of the good solvent before slow cooling.[14][15]
Problem: No crystals are forming, even after the solution has cooled to room temperature.
Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially or if the compound has very high solubility in the chosen solvent even at low temperatures.
Solutions:
-
Induce Nucleation (for clear solutions):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[8] The microscopic glass fragments provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
-
Increase Concentration:
-
Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[8] Be careful not to evaporate too much, which could lead to rapid, impure precipitation.
-
If using a mixed-solvent system, add more of the "anti-solvent" dropwise.
-
-
Cool Further: Place the flask in an ice-water bath for 15-20 minutes to further decrease solubility.[16]
-
Re-evaluate Solvent: If all else fails, the solvent may be inappropriate. Evaporate the solvent completely and attempt the crystallization again with a different solvent system.[8]
Diagram: Troubleshooting Crystallization Failures A decision tree to guide researchers when crystallization does not proceed as expected.
Protocol 2: Mixed-Solvent (Anti-solvent) Crystallization
This technique is highly effective when no single solvent provides the ideal solubility profile. [13][14]It involves dissolving the compound in a "soluble solvent" and then adding an "insoluble solvent" (anti-solvent) to induce precipitation. [17] Step-by-Step Methodology:
-
Dissolution: Place the crude 6-nitro-4H-1,3-benzodioxine in an Erlenmeyer flask. Add the minimum amount of the hot "soluble solvent" (e.g., ethanol or acetone) needed to completely dissolve the solid. [16]2. Addition of Anti-solvent: While keeping the solution hot, add the "insoluble solvent" or "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity). [13][14]This indicates the solution is at its saturation point.
-
Clarification: Add 1-2 drops of the hot "soluble solvent" back into the solution until the cloudiness just disappears. [13][16]The solution is now perfectly saturated and ready for cooling.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation. [16]6. Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and allow them to dry completely.
References
-
Mixed Solvents. (2022). Chemistry LibreTexts. [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. [Link]
-
Recrystallization using two solvents. (2012). YouTube. [Link]
- Processes involving the use of antisolvent crystallization. (2006).
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
-
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2015). CrystEngComm. [Link]
-
Crystallization. (n.d.). Lamar University. [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate. [Link]
-
Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. [Link]
-
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. [Link]
-
How does the cooling of igneous rock affect the size of crystals and the grain of the rock? (2023). Quora. [Link]
-
Recent progress in antisolvent crystallization. (n.d.). CrystEngComm. [Link]
-
Cooling Rate and Crystal Size. (n.d.). Northwestern University. [Link]
-
Crystal polymorphism. (n.d.). Wikipedia. [Link]
-
Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization. (n.d.). PMC - NIH. [Link]
-
Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
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Polymorphic behavior of an organic compound. (n.d.). ResearchGate. [Link]
-
Polymorphism in Crystals. (n.d.). MDPI. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? (2024). ResearchGate. [Link]
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handling and storage recommendations for 6-nitro-4H-1,3-benzodioxine
This guide provides in-depth technical and safety information for the handling and storage of 6-nitro-4H-1,3-benzodioxine. The recommendations herein are synthesized from established safety protocols for structurally similar nitro-aromatic and benzodioxane compounds, ensuring a proactive approach to laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 6-nitro-4H-1,3-benzodioxine?
A1: Based on data from structurally related nitro-aromatic compounds, the primary hazards include potential skin and eye irritation.[1][2] Similar compounds are also known to be harmful if swallowed or inhaled, particularly as a fine dust or powder.[3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Q2: What are the immediate first aid measures in case of accidental exposure?
A2: In the event of accidental exposure, the following first aid measures should be taken immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and launder it before reuse.[1] If skin irritation persists, consult a physician.[1][2]
-
After Eye Contact: Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.[1]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Q3: How should I properly store 6-nitro-4H-1,3-benzodioxine in the laboratory?
A3: Proper storage is critical to maintain the stability and integrity of the compound. Store 6-nitro-4H-1,3-benzodioxine in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] Avoid exposure to heat, sparks, and open flames.[6] It is also advisable to store it away from incompatible materials such as strong oxidizing agents.[3][7]
Q4: What is the appropriate method for the disposal of 6-nitro-4H-1,3-benzodioxine waste?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not allow the chemical to enter drains, as it may be toxic to aquatic life.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has changed color or appearance | Exposure to light, air, or moisture. | Discontinue use of the affected batch. Review storage conditions to ensure the container is tightly sealed and protected from light. For future prevention, consider storing in an amber vial or in a light-blocking secondary container. |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions against the recommended guidelines (cool, dry, well-ventilated).[1][5] If degradation is suspected, it is advisable to use a fresh batch of the compound for subsequent experiments. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | Consult the product's technical data sheet for recommended solvents. If this information is unavailable, perform small-scale solubility tests with a range of common laboratory solvents to determine the most suitable one. |
Experimental Protocols
Protocol for Safe Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Weighing: When weighing the compound, minimize the creation of dust.[1][6] Use a spatula to carefully transfer the solid to a weighing boat.
-
Cleaning: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2] Clean any contaminated surfaces.
Protocol for Spill Management
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a dry spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of the contained waste and any contaminated cleaning materials according to institutional and local regulations.[3]
Logical Workflow for Spill Response
Caption: Decision workflow for responding to a chemical spill.
References
- (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-(1,3-benzothiazol-2-yl)butanoate - Echemi.
- Safety data sheet - Thor Specialities (UK) LTD. (2019-11-06).
- Revision date: 23-Apr-2014 - Zoetis.
-
6-Nitro-4H-benzo[1][9]oxazin-3-one Safety Data Sheets - Echemi. Available at:
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-27).
- 6-NITRO-1,3-BENZODIOXOL-5-AMINE - Safety Data Sheet - ChemicalBook. (2025-07-19).
- 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde | SCBT - Santa Cruz Biotechnology.
- 6963-03-7|6-Nitro-4H-1,3-benzodioxine|BLD Pharm.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem.
- 6-Amino-2,3-dihydro-1,4-benzodioxine - CymitQuimica. (2023-08-03).
- 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem.
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Technical Support Center: Resolving Peak Overlap in NMR Spectra of 6-nitro-4H-1,3-benzodioxine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-4H-1,3-benzodioxine and related substituted benzodioxines. The strategies outlined here are designed to provide both quick-resolution techniques and more advanced methodologies for complex spectral analysis.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals in the 1D ¹H NMR spectrum of 6-nitro-4H-1,3-benzodioxine are crowded and overlapping. What is a simple first step to resolve them?
A: A straightforward and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][2][3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[2] The varying solvent environments alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap.[1][4]
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts for 6-nitro-4H-1,3-benzodioxine
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-5 | 7.90 (d) | 7.65 (d) | -0.25 |
| H-7 | 7.85 (dd) | 7.60 (dd) | -0.25 |
| H-8 | 7.10 (d) | 6.80 (d) | -0.30 |
| O-CH₂-O | 5.50 (s) | 5.20 (s) | -0.30 |
| Ar-CH₂-O | 4.90 (s) | 4.65 (s) | -0.25 |
Q2: Solvent change didn't fully resolve the aromatic signals. What is the next logical step to improve resolution?
A: The next step is to utilize two-dimensional (2D) NMR spectroscopy.[5][6][7][8] 2D NMR experiments disperse signals across two frequency axes, which significantly enhances resolution by separating overlapping peaks.[5]
-
COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It reveals proton-proton (¹H-¹H) coupling networks, allowing you to trace the connectivity between adjacent protons.[9] For 6-nitro-4H-1,3-benzodioxine, COSY will help distinguish the coupled aromatic protons from the singlets of the methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C).[5][10] Even if proton signals overlap, their attached carbons often have distinct chemical shifts, allowing for the resolution of the proton signals in the second dimension.[8]
Q3: I am still observing some ambiguity in the assignment of the aromatic protons even after running COSY and HSQC. Are there other NMR techniques I can employ?
A: Yes, several other powerful techniques can provide further clarity.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve overlapping signals.[11][12][13] The chemical shifts of protons can be temperature-dependent, and this dependency often differs between protons in a molecule.[11][12] By increasing or decreasing the temperature, you may induce differential shifts that resolve the overlap.[11]
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your NMR sample.[14][15][16][17] They coordinate to Lewis basic sites in your molecule, such as the oxygen atoms in the dioxine ring or the nitro group of 6-nitro-4H-1,3-benzodioxine. This interaction induces large changes in the chemical shifts of nearby protons.[14][15][17] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, often leading to the resolution of complex spectra.[14] Europium (Eu) and Praseodymium (Pr) based reagents are common choices.[15]
-
Advanced 2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it shows correlations between all protons within a spin system, not just those that are directly coupled.[5] This can be particularly useful for identifying all protons belonging to the aromatic ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[5][10] This can be crucial for confirming assignments, for example, by observing a spatial correlation between a proton on the aromatic ring and the adjacent methylene protons.
-
Troubleshooting Guides
Issue 1: Broad or distorted peaks in the aromatic region.
Possible Cause:
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to line broadening.
-
Chemical Exchange: Protons may be undergoing chemical exchange on the NMR timescale.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening.
Solutions:
-
Dilute the Sample: Re-run the NMR with a more dilute sample to check for concentration-dependent effects.
-
Vary the Temperature: As with resolving overlap, changing the temperature can sometimes sharpen signals by moving out of an intermediate exchange regime.[11]
-
Purify the Sample: If paramagnetic impurities are suspected, further purification of the sample is necessary.
Issue 2: Difficulty in distinguishing between isomers.
Possible Cause:
-
Subtle differences in the electronic environment of isomers may lead to very similar NMR spectra with significant peak overlap.
Solutions:
-
Lanthanide Shift Reagents: LSRs can be particularly effective in distinguishing between isomers by inducing differential shifts based on the specific geometry of each isomer's interaction with the reagent.[14]
-
NOESY/ROESY: These 2D NMR experiments can reveal through-space correlations that are unique to the stereochemistry of each isomer, allowing for their differentiation.
-
Chiral Lanthanide Shift Reagents: For enantiomers, chiral LSRs can be used to form diastereomeric complexes that will have distinct NMR spectra.[15]
Experimental Protocols
Protocol 1: Solvent Effect Analysis
-
Sample Preparation: Prepare at least two NMR samples of 6-nitro-4H-1,3-benzodioxine with identical concentrations (e.g., 5-10 mg in 0.6 mL of solvent).[1] Use a standard solvent like CDCl₃ for the first sample and an aromatic solvent like benzene-d₆ for the second.[1]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Data Analysis: Process and compare the spectra. Note any changes in chemical shifts and resolution in the aromatic region.
Protocol 2: Basic 2D COSY Experiment
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Spectrometer Setup: On the NMR spectrometer, load a standard COSY pulse sequence.
-
Parameter Optimization: The key parameters to set are the spectral widths in both dimensions (F2 and F1) and the number of increments in the indirect dimension (t₁). For a routine COSY, 256-512 increments are often sufficient.
-
Acquisition: Run the experiment. The acquisition time will depend on the number of scans per increment and the number of increments.
-
Processing: After acquisition, the 2D data is Fourier transformed in both dimensions, phased, and baseline corrected to yield the final 2D spectrum.
Visualizations
Workflow for Resolving Peak Overlap
Caption: Decision workflow for resolving overlapping NMR signals.
References
-
Lanthanide shift reagents in nmr. (n.d.). SlideShare. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (2023, November 29). In Wikipedia. Retrieved from [Link]
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NMR Shift reagents. (n.d.). SlideShare. Retrieved from [Link]
-
23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
-
Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Solving Overlapping Peaks in NMR Through Multidimensional Approaches. (2025, September 22). Preprints.org. Retrieved from [Link]
-
Valentine, K. G., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 296, 117-128. Retrieved from [Link]
-
Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(60), 38043-38050. Retrieved from [Link]
-
Lanthanide Shift Reagents 1. (2012, May 31). Scribd. Retrieved from [Link]
-
Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. Retrieved from [Link]
-
Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. ResearchGate. Retrieved from [Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. Retrieved from [Link]
-
Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]
-
Solvent Effects on Nitrogen Chemical Shifts. (n.d.). ResearchGate. Retrieved from [Link]
-
RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
Peak overlap resolution by covariance NMR. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
NMR Analysis of Substituted Benzophenones Analysis Guide. (n.d.). Oregon State University. Retrieved from [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2017). Journal of Industrial Microbiology & Biotechnology, 44(6), 847-856. Retrieved from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved from [Link]
-
5.3: Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. Retrieved from [Link]
-
Identification of NIH-shifted metabolites of 1,3,7,8-tetrachlorodibenzo-p-dioxin in the rat by NMR comparison with synthesized isomers. (1997). Chemosphere, 34(5-7), 1549-55. Retrieved from [Link]
-
the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. (n.d.). SciSpace. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 6-nitro-4H-1,3-benzodioxine Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Significance and Challenges of 6-nitro-4H-1,3-benzodioxine Derivatives
The 6-nitro-4H-1,3-benzodioxine scaffold is a key pharmacophore in medicinal chemistry, with derivatives being investigated for a range of biological activities, including antimicrobial and antineoplastic properties.[1] The introduction of a nitro group into the benzodioxine ring system can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. However, the precise structural characterization of these derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of pharmacological data.
The presence of the nitro group and the heterocyclic benzodioxine ring system presents unique challenges for structural validation. The potential for isomerism, the influence of the nitro group on spectroscopic signals, and the need for unambiguous confirmation of stereochemistry where applicable, all demand a multi-faceted analytical approach. This guide provides an in-depth comparison of key analytical techniques for the robust structural validation of 6-nitro-4H-1,3-benzodioxine derivatives, grounded in practical insights and experimental data.
The Analytical Triad: A Multi-Technique Approach for Unambiguous Validation
A self-validating analytical workflow relies on the convergence of data from multiple, independent techniques. For 6-nitro-4H-1,3-benzodioxine derivatives, the core analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Caption: A typical workflow for the structural validation of 6-nitro-4H-1,3-benzodioxine derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 6-nitro-4H-1,3-benzodioxine derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.
Experimental Protocol: A Representative ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent peaks with key analyte signals.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and acquisition time.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
These experiments are crucial for establishing proton-proton and proton-carbon correlations, which are vital for unambiguous assignment of all signals.
-
Data Interpretation and Expected Chemical Shifts
The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to the nitro group will be deshielded and appear at a higher chemical shift (downfield).
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| H-5 | ~7.8-8.2 | ~140-145 | Deshielded due to the ortho nitro group. |
| H-7 | ~7.5-7.8 | ~120-125 | Meta to the nitro group, less deshielded. |
| H-8 | ~7.0-7.3 | ~115-120 | Ortho to the oxygen of the dioxine ring. |
| -OCH₂O- | ~5.0-5.5 | ~90-95 | Methylene protons in the dioxine ring. |
| C-6 (with NO₂) | N/A | ~145-150 | Quaternary carbon attached to the electron-withdrawing nitro group. |
Note: These are estimated chemical shifts and will vary depending on the specific substitution pattern of the derivative.
Caption: Interplay of different NMR experiments for structural elucidation.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized derivatives. Both electron ionization (EI) and electrospray ionization (ESI) techniques are valuable.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
ESI: Ideal for polar and thermally labile molecules. The sample is introduced as a solution, and ionization occurs in the liquid phase.
-
EI: A harder ionization technique that can lead to extensive fragmentation, providing valuable structural information.
-
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.
Data Interpretation and Expected Fragmentation Patterns
For a hypothetical 6-nitro-4H-1,3-benzodioxine, the molecular ion peak (M⁺) should be prominent.[3] The presence of the nitro group often leads to characteristic fragmentation patterns, including the loss of NO₂ (M-46) and NO (M-30).[3]
| Ionization Technique | Advantages | Disadvantages | Expected Data for 6-nitro-4H-1,3-benzodioxine |
| ESI-HRMS | Soft ionization, prominent molecular ion, high mass accuracy. | Limited fragmentation. | [M+H]⁺ or [M+Na]⁺ with high mass accuracy (e.g., < 5 ppm error). |
| EI-MS | Provides a detailed fragmentation pattern for structural elucidation. | The molecular ion may be weak or absent for some compounds. | A molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the nitro group. |
III. Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including relative and absolute stereochemistry.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution in an appropriate solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[4]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.[4]
Data Interpretation and Structural Insights
The crystal structure will provide precise bond lengths, bond angles, and torsion angles. For 6-nitro-4H-1,3-benzodioxine derivatives, the orientation of the nitro group relative to the aromatic ring is of particular interest, as it can influence intermolecular interactions in the solid state.[5]
| Parameter | Significance |
| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |
| Torsion Angles | Defines the conformation of the dioxine ring and the orientation of substituents. |
| Intermolecular Interactions | Reveals hydrogen bonding and other non-covalent interactions in the crystal lattice. |
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry (in some cases). | Provides the most detailed structural information in solution.[6] | Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern. | High sensitivity, requires very small amounts of sample.[7] | Does not provide information on connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state. | The "gold standard" for structural determination.[8] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be the same as the solution-phase conformation. |
Conclusion: An Integrated Approach for Confident Validation
The structural validation of 6-nitro-4H-1,3-benzodioxine derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational information on atomic connectivity, mass spectrometry confirms the molecular formula, and X-ray crystallography offers the ultimate proof of structure in the solid state. By integrating the data from these complementary methods, researchers can ensure the unequivocal characterization of these important molecules, paving the way for confident downstream applications in drug discovery and development.
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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 6-nitro-4H-1,3-benzodioxine
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth comparative analysis of the predicted gas-phase fragmentation behavior of 6-nitro-4H-1,3-benzodioxine under various ionization techniques. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established fragmentation principles from closely related nitroaromatic and benzodioxane compounds to provide a robust predictive framework.
The structural elucidation of 6-nitro-4H-1,3-benzodioxine is critical in fields such as medicinal chemistry and environmental analysis, where the presence of a nitro group can significantly influence a molecule's pharmacological and toxicological properties. Understanding its fragmentation pathways is essential for developing sensitive and specific detection methods, characterizing metabolites, and identifying potential degradation products.
Predicted Fragmentation Pathways: A Comparative Overview
The fragmentation of 6-nitro-4H-1,3-benzodioxine is expected to be significantly influenced by the chosen ionization method. Here, we compare the predicted fragmentation cascades under Electron Ionization (EI), positive-ion Electrospray Ionization (ESI+), and negative-ion Electrospray Ionization (ESI-).
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The fragmentation of aromatic nitro compounds under EI is well-documented and often involves characteristic losses of the nitro group and rearrangements.[1][2] For 6-nitro-4H-1,3-benzodioxine, the following pathway is proposed:
The initial molecular ion (M+) at m/z 195 is expected to undergo a series of characteristic fragmentations. A primary fragmentation route for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment at m/z 149.[3] Another common pathway involves the rearrangement of the nitro group, leading to the loss of nitric oxide (NO), resulting in an ion at m/z 165. Subsequent fragmentation of the benzodioxine ring system could involve the loss of formaldehyde (CH₂O) from the dioxine ring, a common fragmentation for such structures, leading to further fragment ions.
Caption: Predicted EI fragmentation of 6-nitro-4H-1,3-benzodioxine.
Electrospray Ionization (ESI): The Soft Ionization Perspective
Electrospray ionization is a soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Positive-Ion ESI-MS/MS (ESI+):
In positive-ion mode, 6-nitro-4H-1,3-benzodioxine is expected to form a protonated molecule [M+H]⁺ at m/z 196. Collision-induced dissociation (CID) of this precursor ion will likely lead to fragmentation pathways influenced by the protonation site. Protonation can occur on the nitro group or one of the ether oxygens of the dioxine ring. The fragmentation of protonated nitrosamine compounds has been shown to involve the loss of the NO radical.[4] A similar loss of water from protonated species has also been observed.[4]
Caption: Predicted ESI+ MS/MS fragmentation of 6-nitro-4H-1,3-benzodioxine.
Negative-Ion ESI-MS/MS (ESI-):
Negative-ion mode is often highly informative for nitroaromatic compounds due to the electron-withdrawing nature of the nitro group, which stabilizes a negative charge.[5][6] The deprotonated molecule [M-H]⁻ at m/z 194 is expected to be the precursor ion. The fragmentation of nitro-containing compounds in negative mode often proceeds via the loss of NO₂⁻ or neutral HNO₂.[7][8] The position of the substituents on the aromatic ring can lead to "ortho effects," which significantly influence the fragmentation pathways.[5][6]
Caption: Predicted ESI- MS/MS fragmentation of 6-nitro-4H-1,3-benzodioxine.
Comparative Data Summary
The following table summarizes the key predicted fragment ions for 6-nitro-4H-1,3-benzodioxine across the different ionization techniques, providing a quick reference for experimental data interpretation.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragment | Diagnostic Value |
| EI | 195 ([M]⁺·) | 165 | NO or CH₂O | Indicates nitro group and dioxine ring presence. |
| 149 | ·NO₂ | Confirms the presence of a nitro group. | ||
| 121 | ·NO₂, CO | Suggests subsequent ring fragmentation. | ||
| ESI+ (MS/MS) | 196 ([M+H]⁺) | 178 | H₂O | Suggests protonation on the nitro or ether oxygen. |
| 166 | ·NO | Indicates the presence of the nitro group. | ||
| 150 | ·NO₂ | Confirms the presence of a nitro group. | ||
| ESI- (MS/MS) | 194 ([M-H]⁻) | 164 | ·NO | Characteristic loss from deprotonated nitroaromatics. |
| 148 | ·NO₂ | Common fragmentation pathway for nitroaromatics. | ||
| 46 | NO₂⁻ | Direct detection of the nitro group anion. |
Experimental Protocols for a Comparative Study
To validate these predicted fragmentation pathways, a systematic experimental approach is necessary. The following protocols outline a robust workflow for the comparative mass spectrometric analysis of 6-nitro-4H-1,3-benzodioxine.
I. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 6-nitro-4H-1,3-benzodioxine in a suitable solvent such as acetonitrile or methanol.
-
Working Solutions:
-
For GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.
-
For LC-MS (ESI): Dilute the stock solution with the appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1 µg/mL.
-
II. GC-EI-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
III. LC-ESI-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole, ion trap, or Q-TOF mass spectrometer with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).
-
Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive and ESI negative in separate runs.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Experimental Workflow Diagram
Caption: Workflow for comparative fragmentation analysis.
Conclusion
The mass spectrometric fragmentation of 6-nitro-4H-1,3-benzodioxine is predicted to yield distinct and informative patterns depending on the ionization technique employed. EI is expected to produce a complex fragmentation spectrum, offering a detailed structural fingerprint. In contrast, ESI-MS/MS in both positive and negative modes will provide complementary information, with the negative mode likely being particularly sensitive and specific for this nitroaromatic compound. The proposed experimental protocols provide a clear roadmap for researchers to obtain high-quality data to confirm these predictions and establish a definitive fragmentation library for 6-nitro-4H-1,3-benzodioxine. This foundational knowledge is crucial for the confident identification and characterization of this and related compounds in complex matrices.
References
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Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-51. [Link]
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Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]
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Zimmermann, J. C., & Gisy, A. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
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Sato, H., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analytical Sciences, 34(3), 331-337. [Link]
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Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]
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Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]
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Zimmermann, J. C., & Gisy, A. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
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Hess, T. F., et al. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
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Veselinović, A., et al. (2020). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]
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Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(73), 69838-69874. [Link]
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Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4826. [Link]
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Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
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Kangani, C. O., Kelley, D. E., & Evans, R. W. (2007). Synthesis and Mass Spectrometry of Benzoxazoline, Dimethyloxazoline and 4-phenyloxazoline Derivatives of Polyunsaturated Fatty Acids. Rapid Communications in Mass Spectrometry, 21(13), 2129-36. [Link]
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Kollmeier, A. S. (2021). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
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Lin, S. N., et al. (2004). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]
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Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH. [Link]
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A Comparative Analysis of Synthesis Methods for 6-nitro-4H-1,3-benzodioxine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-nitro-4H-1,3-benzodioxine is a valuable scaffold in medicinal chemistry, and understanding the nuances of its synthesis is crucial for advancing research and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in methodological selection.
Introduction to 6-nitro-4H-1,3-benzodioxine
6-nitro-4H-1,3-benzodioxine is a nitro-substituted aromatic heterocyclic compound. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties, making it a key building block for the synthesis of a variety of more complex molecules with potential biological activities. The benzodioxine core is also a common motif in pharmacologically active compounds. The strategic placement of the nitro group at the 6-position offers a handle for further functionalization, such as reduction to an amine, which opens up a vast chemical space for the generation of compound libraries in drug discovery programs.
This guide will explore two principal synthetic strategies for the preparation of 6-nitro-4H-1,3-benzodioxine:
-
Method A: Direct Electrophilic Nitration of 4H-1,3-benzodioxine. This approach involves the direct introduction of a nitro group onto the pre-formed benzodioxine ring system.
-
Method B: Ring Formation from a Pre-nitrated Precursor. This strategy entails the construction of the dioxine ring from a starting material that already bears the nitro functionality, namely 4-nitrophenol.
Each method will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency.
Method A: Direct Electrophilic Nitration of 4H-1,3-benzodioxine
This method is a classic example of an electrophilic aromatic substitution reaction, a cornerstone of synthetic organic chemistry. The electron-rich benzene ring of the 4H-1,3-benzodioxine is susceptible to attack by an electrophile, in this case, the nitronium ion (NO₂⁺).
Mechanistic Rationale
The reaction proceeds through the generation of the nitronium ion from nitric acid, typically in the presence of a stronger acid like sulfuric acid or, in milder conditions, glacial acetic acid. The nitronium ion then attacks the aromatic ring. The directing effect of the dioxine ring substituents is crucial for the regioselectivity of the nitration. The ether-like oxygen atoms of the dioxine ring are ortho-, para-directing activators. Consequently, nitration is expected to occur at positions 6 and 8. The formation of the 6-nitro isomer is generally favored.[1]
Caption: Mechanism of Electrophilic Nitration.
Experimental Protocol (Adapted from a similar procedure[2])
Materials:
-
4H-1,3-benzodioxine
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4H-1,3-benzodioxine in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of glacial acetic acid. Allow this mixture to cool to room temperature.
-
Addition of Nitrating Agent: Transfer the nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 4H-1,3-benzodioxine over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture is maintained between 15-25 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight to ensure completion.
-
Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water until the filtrate is neutral to remove any residual acid.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-nitro-4H-1,3-benzodioxine.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental Workflow for Direct Nitration.
Method B: Condensation of 4-Nitrophenol with Formaldehyde
This synthetic route builds the 1,3-benzodioxine ring from a commercially available, pre-nitrated starting material, 4-nitrophenol. This approach, based on the work of Borsche and Berkhout, involves an acid-catalyzed condensation with a formaldehyde source.[3]
Mechanistic Rationale
The reaction is typically catalyzed by a strong acid. Formaldehyde (or its polymer, paraformaldehyde) is protonated to form a highly electrophilic species. This electrophile then attacks the electron-rich ortho position of the 4-nitrophenol to form a hydroxymethyl intermediate. Subsequent intramolecular cyclization through the reaction of the phenolic hydroxyl group with the newly introduced hydroxymethyl group, followed by dehydration, yields the 1,3-benzodioxine ring. The nitro group at the para position is a deactivating group, which can make the initial electrophilic attack on the ring more challenging compared to unsubstituted phenol. However, the hydroxyl group is a strong activating group, and the reaction can proceed under appropriate conditions.[4]
Caption: Mechanism of Acid-Catalyzed Condensation.
Experimental Protocol (Based on the Borsche and Berkhout Method[3])
Materials:
-
4-Nitrophenol
-
Paraformaldehyde (or Formalin solution, 37%)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid or Hydrochloric Acid)
-
An appropriate solvent (e.g., Dioxane or Toluene)
-
Sodium Bicarbonate or other suitable base for neutralization
-
Standard laboratory glassware (round-bottom flask with a reflux condenser, beaker, separatory funnel)
-
Magnetic stirrer
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol, paraformaldehyde, and the solvent.
-
Catalyst Addition: Carefully add the strong acid catalyst to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Experimental Workflow for Condensation Reaction.
Comparative Analysis
| Feature | Method A: Direct Nitration | Method B: Condensation |
| Starting Material | 4H-1,3-benzodioxine | 4-Nitrophenol, Formaldehyde |
| Key Transformation | Electrophilic Aromatic Substitution | Acid-catalyzed Condensation & Cyclization |
| Regioselectivity | Potential for isomeric mixtures (6- and 8-nitro).[1] | High regioselectivity, as the nitro group position is pre-determined. |
| Reaction Conditions | Typically requires strong acids (HNO₃/H₂SO₄ or HNO₃/Acetic Acid), often at low to ambient temperatures.[2] | Requires a strong acid catalyst and heating (reflux).[3][4] |
| Potential Byproducts | Dinitro products, other isomers. | Polymeric materials from formaldehyde self-condensation or reaction with phenol. |
| Purification | May require careful separation of isomers (e.g., column chromatography). | Purification to remove unreacted starting materials and polymeric byproducts. |
| Scalability | Generally scalable, but handling of nitrating agents requires caution. | Scalable, with considerations for heat management and handling of formaldehyde. |
| Safety Considerations | Use of strong, corrosive, and oxidizing acids. Nitration reactions can be highly exothermic. | Use of strong acids and formaldehyde (a suspected carcinogen). |
Conclusion and Recommendations
Both Method A and Method B present viable pathways for the synthesis of 6-nitro-4H-1,3-benzodioxine. The choice between the two will largely depend on the specific needs and resources of the laboratory.
Method A (Direct Nitration) is a straightforward approach if the starting 4H-1,3-benzodioxine is readily available. However, the primary challenge lies in controlling the regioselectivity to obtain the desired 6-nitro isomer in high purity and avoiding the formation of dinitrated byproducts. Careful optimization of reaction conditions, including the choice of nitrating agent and temperature, is crucial.
Method B (Condensation) offers the significant advantage of unambiguous regioselectivity, as the position of the nitro group is fixed from the start. This can simplify the purification process. However, the reaction may require more forcing conditions (heating) and can be complicated by the formation of polymeric byproducts. The availability and handling of a suitable formaldehyde source are also key considerations.
For researchers prioritizing regiochemical purity and having access to 4-nitrophenol, Method B is likely the more reliable and predictable choice. For those with a ready supply of 4H-1,3-benzodioxine and expertise in controlling electrophilic aromatic substitution reactions, Method A can be a more direct route.
Ultimately, the optimal synthesis method will be determined by a careful evaluation of starting material availability, desired purity, scalability requirements, and the experimental capabilities of the research team. It is recommended to perform small-scale trial reactions to optimize conditions for either method before proceeding to a larger scale.
References
- Borsche, W., & Berkhout, A. D. (1904). Ueber die Einwirkung von Formaldehyd auf Phenole. Justus Liebig's Annalen der Chemie, 330(1‐2), 82-107.
-
TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Online] Available at: [Link]
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E3S Web of Conferences. Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid. [Online] Available at: [Link]
-
TSI Journals. Chemistry and Pharmacology of Benzodioxanes. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Mechanism of formaldehyde / phenol condensation. [Online] Available at: [Link]
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A Comparative Guide to Nitroaromatic Building Blocks: 6-nitro-4H-1,3-benzodioxine in Focus
In the landscape of modern drug discovery and materials science, nitroaromatic compounds are indispensable building blocks. Their utility stems from the versatile reactivity of the nitro group, which acts as a powerful electron-withdrawing group and a synthetic precursor to the all-important amine functionality. This guide provides an in-depth comparison of three distinct nitroaromatic scaffolds: the structurally unique 6-nitro-4H-1,3-benzodioxine , the workhorse intermediate p-nitrotoluene , and the classic substrate for nucleophilic aromatic substitution, 1-chloro-4-nitrobenzene .
Through a detailed analysis of their physicochemical properties, reactivity, and applications, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their synthetic campaigns.
Physicochemical Properties: A Foundation for Synthesis
The physical properties of a building block dictate the practical aspects of its use, from solvent selection and reaction temperature to purification strategy. The table below summarizes the key physicochemical data for our three compounds of interest.
| Property | 6-nitro-4H-1,3-benzodioxine | p-Nitrotoluene | 1-Chloro-4-nitrobenzene |
| Molecular Formula | C₈H₇NO₄ | C₇H₇NO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 181.15 g/mol | 137.14 g/mol | 157.56 g/mol |
| Appearance | Data not readily available | Pale yellow solid/liquid | Pale yellow solid[1] |
| Melting Point | Data not readily available | 52-54 °C | 83.6 °C |
| Boiling Point | Data not readily available | 238 °C | 242 °C |
| Solubility | Data not readily available | Insoluble in water; soluble in organic solvents like benzene, ethanol. | Insoluble in water; soluble in hot ethanol, ether, acetone.[2] |
Expert Insight: The significant difference in melting points between p-nitrotoluene and 1-chloro-4-nitrobenzene highlights a practical consideration: p-nitrotoluene can often be handled as a low-melting solid or liquid, while 1-chloro-4-nitrobenzene is a solid at room temperature, which can simplify weighing and handling but may require heating for complete dissolution in reactions. While full data for 6-nitro-4H-1,3-benzodioxine is not widely published, its larger, more polar structure suggests it is likely a solid with solubility profiles favoring polar aprotic solvents.
Reactivity and Mechanistic Insights: The Role of the Nitro Group
The synthetic utility of these building blocks is governed by the powerful electron-withdrawing nature of the nitro group. This influence manifests in two primary ways: activation of the aromatic ring towards nucleophilic attack and the facile reduction of the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group by a nucleophile. This reaction is only efficient if the aromatic ring is "activated" by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][5]
-
1-Chloro-4-nitrobenzene: This is the archetypal substrate for SNAr. The chloride is a competent leaving group, and the para-nitro group provides powerful resonance stabilization to the Meisenheimer complex, making it highly reactive towards a wide range of nucleophiles (e.g., hydroxides, alkoxides, amines).[2][6]
-
p-Nitrotoluene & 6-nitro-4H-1,3-benzodioxine: These molecules lack an effective leaving group on the aromatic ring and are therefore unreactive in SNAr reactions under typical conditions. Their synthetic pathways diverge significantly from that of 1-chloro-4-nitrobenzene.
Caption: Workflow for the oxidation of p-nitrotoluene.
Methodology:
-
Reaction Setup: In a 5 L round-bottom flask equipped with a mechanical stirrer, place 230 g (1.7 moles) of p-nitrotoluene, 680 g (2.3 moles) of sodium dichromate, and 1500 mL of water.
-
Oxidant Addition: Begin stirring and slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. CAUTION: The reaction is highly exothermic; control the addition rate to prevent excessive heating. This step should be performed in a fume hood. [7]3. Reaction Completion: Once the initial exotherm has subsided, heat the mixture to a gentle boil for 30 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture and dilute it with 2 L of water. Filter the crude solid product through a cloth filter and wash with 1 L of water.
-
Purification: To remove chromium salts, suspend the crude product in 1 L of 5% sulfuric acid, warm the mixture, cool, and filter again. Dissolve the filter cake in a 5% sodium hydroxide solution, filtering off any remaining chromium hydroxide and unreacted p-nitrotoluene.
-
Precipitation: While stirring, slowly pour the alkaline filtrate into a beaker containing dilute sulfuric acid. This will precipitate the p-nitrobenzoic acid.
-
Final Isolation: Filter the precipitated product, wash thoroughly with water until the washings are neutral, and dry. The typical yield is 230–240 g (82–86%). [7]
Protocol 2: Nucleophilic Aromatic Substitution of 1-Chloro-4-nitrobenzene
This protocol illustrates the classic SNAr reactivity of 1-chloro-4-nitrobenzene to produce 4-nitrophenol, a valuable intermediate itself. [8]
Caption: Workflow for the hydrolysis of 1-chloro-4-nitrobenzene.
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 15.8 g (0.1 moles) of 1-chloro-4-nitrobenzene in 100 mL of 95% ethanol. Add a solution of 12 g (0.3 moles) of sodium hydroxide in 50 mL of water.
-
Heating: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Precipitation: Dilute the remaining aqueous solution with ~100 mL of water. Cool the mixture in an ice bath and slowly acidify by adding concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2), causing the yellow 4-nitrophenol to precipitate.
-
Isolation: Collect the solid product by suction filtration. Wash the filter cake with cold water to remove salts and dry thoroughly. The product can be further purified by recrystallization from water or dilute ethanol.
Protocol 3: Reduction of 6-nitro-4H-1,3-benzodioxine
This protocol describes the most synthetically useful transformation for this building block: the reduction of the nitro group to form 6-amino-4H-1,3-benzodioxine, unlocking its potential for use in medicinal chemistry.
Caption: Workflow for the reduction of 6-nitro-4H-1,3-benzodioxine.
Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 9.05 g (0.05 moles) of 6-nitro-4H-1,3-benzodioxine and 56.4 g (0.25 moles) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 100 mL of ethanol.
-
Acidification: To the stirred suspension, carefully add 50 mL of concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.
-
Basification: Make the solution strongly basic (pH > 10) by the slow addition of concentrated aqueous sodium hydroxide solution. CAUTION: This is highly exothermic. Keep the flask in an ice bath during the addition. A precipitate of tin salts will form.
-
Extraction and Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-amino-4H-1,3-benzodioxine, which can be purified further if necessary.
Conclusion: Selecting the Right Tool for the Job
The choice between 6-nitro-4H-1,3-benzodioxine, p-nitrotoluene, and 1-chloro-4-nitrobenzene is driven entirely by the synthetic goal.
-
p-Nitrotoluene is the economical choice for large-scale synthesis where the final target is derived from p-toluidine or p-nitrobenzoic acid.
-
1-Chloro-4-nitrobenzene is the premier building block for introducing nucleophiles onto an aromatic ring via the robust SNAr reaction.
-
6-nitro-4H-1,3-benzodioxine offers a more specialized scaffold. Its value lies not in simple substitution but in providing a rigid, oxygen-containing heterocyclic core. The nitro group serves as a vital synthetic handle for converting this scaffold into more complex, biologically active molecules, making it a strategic choice for targeted drug discovery programs.
By understanding the distinct reactivity and application profiles of these building blocks, researchers can design more efficient, logical, and successful synthetic routes.
References
- Filo. (2025, April 15). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac..
-
Organic Syntheses. p-NITROBENZOIC ACID. Org. Syn. Coll. Vol. 1, 394. [Link]
-
PrepChem.com. Synthesis of p-nitrobenzoic acid. [Link]
-
YouTube. (2020, March 29). Synthesis of 1-chloro-4-nitrobenzene via nitration of chlorobenzene. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
Solubility of Things. 4-Nitrochlorobenzene. [Link]
-
Exploring Chemical Solutions. (2024, May 24). Exploring 4-Nitrotoluene: Properties, Applications, and Industry Insights. [Link]
-
ACS Publications. Reactions of p-nitrotoluene carbanion. [Link]
-
ResearchGate. Synthesis of 6-nitro-4H-benzo[d]t[6][9]hiazin-2-amine (1). [Link]
-
OEHHA. (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. [Link]
-
ResearchGate. (2011, January 1). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED![Link]
-
Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid. [Link]
-
Quora. (2016, March 23). How will you convert chlorobenzene to 4-nitrophenol?[Link]
-
Wikipedia. 4-Nitrochlorobenzene. [Link]
-
MDPI. (2022, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. [Link]
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A Comparative Guide to the Biological Activity of 6-Nitro-4H-1,3-benzodioxine Isomers: An Analog-Based Perspective
For researchers, scientists, and professionals in drug development, understanding the nuanced impact of isomeric substitution on biological activity is a cornerstone of rational drug design. The position of a functional group on a scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the potential biological activities of 6-nitro-4H-1,3-benzodioxine and its positional isomers.
Due to a lack of direct comparative studies on the 5-nitro, 6-nitro, 7-nitro, and 8-nitro isomers of 4H-1,3-benzodioxine in publicly available literature, this guide will synthesize data from closely related chemical structures. By examining the biological activities of analogous compounds, we can infer potential structure-activity relationships (SAR) and guide future research in this area.
The Critical Role of Isomerism in Biological Activity
Isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit distinct biological profiles. Positional isomers, where a functional group is located at different positions on a scaffold, can have varied interactions with biological targets such as enzymes and receptors. This can lead to differences in potency, selectivity, and even the mechanism of action. Therefore, the systematic evaluation of all positional isomers of a lead compound is a critical step in the drug discovery process.
Comparative Analysis of Nitro-Substituted Benzodioxine Analogs
While direct data is scarce, we can draw parallels from studies on structurally similar compounds to hypothesize the biological activities of the 6-nitro-4H-1,3-benzodioxine isomers. The primary areas of reported activity for related nitro-aromatic and benzodioxane compounds are in anticancer and antimicrobial applications.
Anticancer Activity
The introduction of a nitro group to a heterocyclic scaffold is a common strategy in the design of anticancer agents. The electron-withdrawing nature of the nitro group can enhance the molecule's ability to induce cellular stress and apoptosis.
A study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones , which share a similar core structure with our target molecules, demonstrated significant cytotoxic potential against HeLa (human cervical cancer) cells. The most active compounds in this series showed inhibition of cell viability ranging from 28.54% to 44.67%[1]. This suggests that the 7-nitro-4H-1,3-benzodioxine isomer could possess notable anticancer properties.
Conversely, information on 5-nitro-1,3-benzodioxole , a close analog of 5-nitro-4H-1,3-benzodioxine , indicates its primary use as a synthetic intermediate for antimicrobial agents. While this does not preclude anticancer activity, the current literature points more towards its utility in developing anti-infective compounds.
Data on the 6-nitro and 8-nitro isomers is less readily available in the form of close analogs. However, the study on 6-nitro-4-substituted quinazoline derivatives as EGFR inhibitors in anticancer research highlights the potential for the 6-nitro position to be favorable for this type of activity.
Table 1: Inferred Anticancer Potential of 6-Nitro-4H-1,3-benzodioxine Isomers Based on Analogous Compounds
| Isomer | Analogous Compound | Reported Anticancer Activity | Reference |
| 5-Nitro | 5-Nitro-1,3-benzodioxole | Primarily used as an intermediate for antimicrobials. | |
| 6-Nitro | 6-Nitro-4-substituted quinazolines | Potent EGFR inhibitory activity. | |
| 7-Nitro | 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones | Significant cytotoxicity against HeLa cells.[1] | [1] |
| 8-Nitro | 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one (di-substituted analog) | High antiproliferative activity against breast and liver cancer cells. |
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed methodologies for key experiments to assess the biological activity of the 6-nitro-4H-1,3-benzodioxine isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the 6-nitro-4H-1,3-benzodioxine isomers in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Postulated mechanism of action for nitro-benzodioxine isomers.
Conclusion and Future Directions
While this guide provides a comparative framework based on structurally similar compounds, it highlights a significant gap in the literature regarding the specific biological activities of 6-nitro-4H-1,3-benzodioxine isomers. The available data on related nitro-aromatic and benzodioxane derivatives suggest that these compounds are promising candidates for anticancer and antimicrobial drug discovery. The position of the nitro group is likely to be a critical determinant of their biological activity.
Future research should focus on the synthesis and direct comparative evaluation of all positional isomers of 6-nitro-4H-1,3-benzodioxine against a panel of cancer cell lines and microbial strains. Such studies will provide valuable structure-activity relationship data and could identify lead compounds for further preclinical development. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for the rational design of more potent and selective therapeutic agents.
References
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][2]xazin-4-ones as potent anticancer and antioxidant agents. RSC Advances, 10(25), 14847-14858. Available at: [Link]
-
Shepherd, R. G., et al. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504-505. Available at: [Link]
-
Gawad, D. H., & El-Gazzar, A. R. B. A. (1998). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Microbiology, 85(4), 643-649. Available at: [Link]
-
PubChem. (n.d.). 5-Nitro-1,3-benzodioxole. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Strategic Advantage of 6-Nitro-4H-1,3-Benzodioxine in Modern Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of intermediates is paramount to the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical analysis of the advantages of utilizing 6-nitro-4H-1,3-benzodioxine as a key intermediate in specific synthetic routes, particularly in the synthesis of functionalized aromatic amines crucial for pharmaceutical and materials science applications. We will objectively compare a synthetic strategy employing this versatile building block with a potential alternative, supported by a discussion of the underlying chemical principles and generalized experimental data.
The Unseen Power of the Nitro Group in Benzodioxine Scaffolds
The strategic incorporation of a nitro (-NO₂) group onto the 4H-1,3-benzodioxine framework at the 6-position imparts a unique set of chemical properties that can be harnessed for elegant and efficient synthetic transformations. While often perceived as a simple functional group, the nitro moiety in 6-nitro-4H-1,3-benzodioxine serves multiple, often synergistic, roles.
The primary advantages conferred by the nitro group in this context can be categorized as follows:
-
Versatile Precursor to the Amino Group: The most significant advantage lies in its facile and high-yielding reduction to a primary amine (-NH₂).[1] This transformation is a cornerstone of many synthetic pathways, as the resulting 6-amino-4H-1,3-benzodioxine is a versatile precursor for a wide array of further functionalizations, including amide bond formation, diazotization reactions, and the construction of heterocyclic systems.[1]
-
Modulation of Electronic Properties: The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring to electrophilic substitution. This property can be strategically employed to direct further substitutions to other positions or to prevent unwanted side reactions.
-
Diverse Reactivity: Beyond its role as an amine precursor, the nitro group itself can participate in a variety of chemical transformations, opening up avenues for the synthesis of diverse molecular architectures.
To illustrate these advantages in a practical context, we will now delve into a comparative analysis of two synthetic routes for the preparation of 6-amino-4H-1,3-benzodioxine, a key building block in medicinal chemistry.
Comparative Analysis: Synthesis of 6-Amino-4H-1,3-Benzodioxine
A common and critical transformation in the synthesis of many biologically active molecules is the introduction of an amino group onto an aromatic ring. Here, we compare a two-step approach starting from 4H-1,3-benzodioxine via the 6-nitro intermediate with a hypothetical direct amination route.
Route 1: The Nitration-Reduction Pathway
This well-established and reliable two-step sequence is often the preferred method for the synthesis of 6-amino-4H-1,3-benzodioxine.
Caption: A two-step synthesis of 6-amino-4H-1,3-benzodioxine.
Route 2: The Direct Amination Pathway (Hypothetical)
Direct amination of an unactivated aromatic C-H bond is a significant challenge in organic synthesis. While various methods for direct amination exist, they often require specialized catalysts, harsh reaction conditions, and can suffer from low yields and poor regioselectivity. A hypothetical direct amination of 4H-1,3-benzodioxine is presented here for comparative purposes.
Caption: A hypothetical single-step synthesis of 6-amino-4H-1,3-benzodioxine.
Performance Comparison
| Parameter | Route 1: Nitration-Reduction | Route 2: Direct Amination (Hypothetical) |
| Number of Steps | 2 | 1 |
| Overall Yield | High (typically >70%) | Generally low to moderate |
| Reagents | Readily available and inexpensive | Often requires specialized and expensive catalysts/reagents |
| Reaction Conditions | Well-established and scalable | Can require harsh conditions, inert atmospheres, and are often sensitive to functional groups |
| Regioselectivity | High (directing effects of the dioxine ring favor 6-substitution) | Often poor, leading to mixtures of isomers |
| Substrate Scope | Broad | Generally limited |
Discussion of Advantages for 6-Nitro-4H-1,3-Benzodioxine Route
The nitration-reduction pathway leveraging 6-nitro-4H-1,3-benzodioxine offers several distinct advantages over a direct amination approach:
-
High Yield and Purity: The two-step process is characterized by high yields for both the nitration and the subsequent reduction steps. The resulting 6-amino-4H-1,3-benzodioxine can often be obtained in high purity, minimizing the need for extensive purification.
-
Excellent Regiocontrol: The directing effects of the oxygen atoms in the dioxine ring strongly favor electrophilic substitution at the 6- and 8-positions. Under controlled conditions, the 6-nitro isomer is the major product, ensuring high regioselectivity.
-
Robust and Scalable Methodology: The reagents and conditions for both nitration and catalytic hydrogenation are well-documented, reliable, and readily scalable from laboratory to industrial production.
-
Cost-Effectiveness: The starting materials and reagents for the nitration-reduction sequence are generally inexpensive and widely available, making this a more economically viable route for large-scale synthesis.
In contrast, direct amination methods, while offering the allure of a single-step process, are often plagued by challenges such as low yields, the need for expensive and air-sensitive catalysts, and a lack of general applicability.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of 6-amino-4H-1,3-benzodioxine via the 6-nitro intermediate.
Protocol 1: Synthesis of 6-Nitro-4H-1,3-Benzodioxine
Caption: Workflow for the synthesis of 6-nitro-4H-1,3-benzodioxine.
Materials:
-
4H-1,3-Benzodioxine
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4H-1,3-benzodioxine in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 6-nitro-4H-1,3-benzodioxine.
Protocol 2: Synthesis of 6-Amino-4H-1,3-Benzodioxine
Caption: Workflow for the synthesis of 6-amino-4H-1,3-benzodioxine.
Materials:
-
6-Nitro-4H-1,3-Benzodioxine
-
Palladium on Carbon (10 wt. %)
-
Ethanol or Methanol
-
Hydrogen Gas
-
Celite
Procedure:
-
Dissolve 6-nitro-4H-1,3-benzodioxine in a suitable solvent such as ethanol or methanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Secure the flask to a hydrogenation apparatus, and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 6-amino-4H-1,3-benzodioxine.
-
If necessary, the product can be further purified by column chromatography.
Conclusion
The use of 6-nitro-4H-1,3-benzodioxine as a synthetic intermediate offers a clear and strategic advantage in the synthesis of 6-amino-4H-1,3-benzodioxine and its derivatives. The nitration-reduction pathway is a robust, high-yielding, and cost-effective method that provides excellent control over regioselectivity. While direct amination routes may appear more concise, they often lack the practicality and efficiency of the traditional approach. For researchers and drug development professionals, the reliability and scalability of the synthetic route utilizing 6-nitro-4H-1,3-benzodioxine make it the superior choice for accessing this valuable class of compounds.
References
-
[Synthesis of functionalized benzo[2][3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.]([Link])
-
[Synthesis of functionalized benzo[2][3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.]([Link])
Sources
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 2. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Spectroscopic Journey: Characterizing the Synthesis of 6-nitro-4H-1,3-benzodioxine from its Precursors
The synthesis of 6-nitro-4H-1,3-benzodioxine is predicated on a Williamson ether synthesis, a robust and well-established method for forming ether linkages. In this case, the acidic phenolic protons of 4-nitrocatechol are deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic methylene carbon of dibromomethane to forge the benzodioxine ring.
Experimental Design & Rationale
The choice of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—is dictated by their ability to provide complementary information about the molecular structure, functional groups, and electronic properties of the compounds. By comparing the spectra of the precursors with the predicted spectra of the product, we can identify the key transformations occurring during the reaction.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine both ¹H and ¹³C NMR to track the changes in the chemical environment of the protons and carbons as we move from reactants to product.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (4-nitrocatechol, dibromomethane, or the synthesized 6-nitro-4H-1,3-benzodioxine) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Comparison
The ¹H NMR spectra provide a clear fingerprint of the proton environments.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-Nitrocatechol | ~9.5 (predicted) | Singlet | 2H | -OH |
| ~7.8 (predicted) | Doublet | 1H | H-3 (adjacent to NO₂) | |
| ~7.6 (predicted) | Doublet | 1H | H-5 (adjacent to OH) | |
| ~7.0 (predicted) | Doublet | 1H | H-6 (adjacent to OH) | |
| Dibromomethane | ~4.95 | Singlet | 2H | -CH₂- |
| 6-nitro-4H-1,3-benzodioxine (Predicted) | ~7.9 | Doublet of doublets | 1H | Aromatic H ortho to NO₂ |
| ~7.8 | Doublet | 1H | Aromatic H para to NO₂ | |
| ~7.1 | Doublet | 1H | Aromatic H ortho to OCH₂O | |
| ~5.9 | Singlet | 2H | O-CH₂-O | |
| ~5.2 | Singlet | 2H | Ar-CH₂-O |
Causality of Spectral Shifts:
-
Disappearance of Phenolic Protons: The broad singlet corresponding to the acidic phenolic protons of 4-nitrocatechol is expected to disappear upon the formation of the ether linkage in 6-nitro-4H-1,3-benzodioxine.
-
Appearance of Methylene Protons: Two new singlets are predicted to appear for the product. The singlet around 5.9 ppm would correspond to the methylene protons of the newly formed dioxine ring (O-CH₂-O), deshielded by the two adjacent oxygen atoms. The other singlet, anticipated around 5.2 ppm, would be from the methylene bridge of the benzodioxine ring.
-
Shift in Aromatic Protons: The chemical shifts of the aromatic protons will be altered due to the formation of the benzodioxine ring, which changes the electronic environment of the benzene ring.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra reveal the carbon framework of the molecules.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Nitrocatechol | ~150 (predicted) | C-4 (bearing NO₂) |
| ~145 (predicted) | C-1, C-2 (bearing OH) | |
| ~120 (predicted) | C-5 | |
| ~115 (predicted) | C-3, C-6 | |
| Dibromomethane | ~21.6 | -CH₂- |
| 6-nitro-4H-1,3-benzodioxine (Predicted) | ~151 | C-4a, C-8a (quaternary) |
| ~148 | C-6 (bearing NO₂) | |
| ~122 | Aromatic CH | |
| ~118 | Aromatic CH | |
| ~110 | Aromatic CH | |
| ~94 | O-CH₂-O | |
| ~65 | Ar-CH₂-O |
Causality of Spectral Shifts:
-
Uptake of Methylene Carbon: The most significant change will be the appearance of two new signals in the aliphatic region for the product. The carbon of the O-CH₂-O group is expected to be significantly deshielded by the two oxygens, appearing around 94 ppm. The other methylene carbon will likely appear around 65 ppm.
-
Shift in Aromatic Carbons: The formation of the seven-membered ring will induce changes in the chemical shifts of the aromatic carbons due to altered electron density and ring strain. The carbon bearing the nitro group will remain the most downfield-shifted aromatic carbon.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
IR Spectral Comparison
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 4-Nitrocatechol | 3400-3200 (broad) | O-H stretch (phenolic) |
| 1580, 1340 | N-O asymmetric and symmetric stretch (NO₂) | |
| 1250 | C-O stretch (phenolic) | |
| Dibromomethane | 650-550 | C-Br stretch |
| 6-nitro-4H-1,3-benzodioxine (Predicted) | 1580, 1340 | N-O asymmetric and symmetric stretch (NO₂) |
| 1250, 1050 | C-O-C asymmetric and symmetric stretch (ether) | |
| Absence of broad O-H stretch |
Causality of Spectral Changes:
-
Disappearance of O-H Stretch: The most definitive evidence for the reaction's success in the IR spectrum will be the disappearance of the broad O-H stretching band from 4-nitrocatechol.
-
Appearance of C-O-C Stretch: Concurrently, the formation of the ether linkages in the benzodioxine ring will give rise to new, strong C-O-C stretching bands in the fingerprint region (typically around 1250 cm⁻¹ and 1050 cm⁻¹).
-
Persistence of NO₂ Stretches: The characteristic strong absorptions of the nitro group will remain in the product's spectrum, providing a consistent marker.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization, EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Mass Spectral Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 4-Nitrocatechol | 155 | 138, 125, 109, 81 |
| Dibromomethane | 172, 174, 176 (1:2:1) | 93, 95 (CH₂Br⁺) |
| 6-nitro-4H-1,3-benzodioxine (Predicted) | 181 | Fragments corresponding to the loss of NO₂, OCH₂O, etc. |
Causality of Spectral Features:
-
Molecular Ion Peak: The mass spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show a molecular ion peak at m/z 181, corresponding to its molecular weight.
-
Isotopic Pattern of Dibromomethane: Dibromomethane exhibits a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio), resulting in peaks at m/z 172, 174, and 176 with a relative intensity ratio of approximately 1:2:1. This pattern will be absent in the product.
-
Fragmentation Pattern: The fragmentation of 6-nitro-4H-1,3-benzodioxine would likely involve the loss of the nitro group (M-46), cleavage of the dioxine ring, and other characteristic fragmentations of aromatic nitro compounds and benzodioxines.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorbance of the solution over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the absorbance.
UV-Vis Spectral Comparison
| Compound | λmax (nm) (Predicted) | Electronic Transition |
| 4-Nitrocatechol | ~290, ~350 | π → π* and n → π* transitions of the nitroaromatic system |
| Dibromomethane | No significant absorption in the UV-Vis range | - |
| 6-nitro-4H-1,3-benzodioxine (Predicted) | ~280, ~330 | π → π* and n → π* transitions of the nitroaromatic system |
Causality of Spectral Shifts:
-
Chromophore: The primary chromophore in both 4-nitrocatechol and the product is the nitrobenzene moiety. The formation of the benzodioxine ring is expected to cause a slight hypsochromic (blue) shift in the absorption maxima due to alterations in the electronic environment of the aromatic ring. The n → π* transition of the nitro group will likely still be observable as a shoulder or a separate band at a longer wavelength.
Visualizing the Workflow and Molecular Structures
To further clarify the experimental process and the molecular transformations, the following diagrams are provided.
Caption: Synthetic and analytical workflow for 6-nitro-4H-1,3-benzodioxine.
Caption: Molecular structures of precursors and the final product.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of 6-nitro-4H-1,3-benzodioxine and its precursors. By analyzing the expected changes in NMR, IR, Mass, and UV-Vis spectra, researchers can confidently track the synthesis and verify the structure of the final product. While experimental data for 6-nitro-4H-1,3-benzodioxine remains to be widely published, the predictive analysis presented here, grounded in the solid experimental data of its precursors, offers a robust and scientifically sound approach to its characterization. This methodology underscores the power of comparative spectroscopy in modern chemical research and drug development.
References
-
4-Nitrocatechol. PubChem. National Center for Biotechnology Information. [Link]
-
Dibromomethane. PubChem. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-nitro-4H-1,3-benzodioxine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification of 6-nitro-4H-1,3-benzodioxine, a key chemical intermediate. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the necessary insights to select and validate the most appropriate analytical technique for your specific application.
The principles of analytical method validation outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure that an analytical procedure is fit for its intended purpose.[1][2][3]
Introduction to Analytical Methodologies for Nitroaromatic Compounds
The analysis of nitroaromatic compounds like 6-nitro-4H-1,3-benzodioxine often presents unique challenges due to their chemical properties. The presence of the nitro group can influence the compound's polarity, UV absorbance, and thermal stability. Two of the most powerful and widely used analytical techniques in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide will focus on the development, validation, and cross-validation of methods using these two techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and quantification of a wide range of compounds. For nitroaromatic compounds, reversed-phase HPLC with UV detection is often the method of choice due to the strong UV absorbance conferred by the nitro group.
Gas Chromatography (GC) , another powerful separation technique, is particularly suited for volatile and semi-volatile compounds. However, the analysis of polar compounds containing functional groups like nitro groups may require derivatization to improve volatility and thermal stability.[4][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of 6-nitro-4H-1,3-benzodioxine. The method is designed to be specific, accurate, and precise.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Vials: Amber glass vials to protect the analyte from potential photodegradation.
-
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
6-nitro-4H-1,3-benzodioxine Reference Standard: Of known purity.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 6-nitro-4H-1,3-benzodioxine reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (50:50 water:acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For formulated products or reaction mixtures, accurately weigh a sample amount equivalent to approximately 10 mg of the active compound. Dissolve the sample in 10 mL of acetonitrile in a volumetric flask. Further dilute the sample with the initial mobile phase to bring the expected concentration of the analyte within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[6]
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of 6-nitro-4H-1,3-benzodioxine.
Gas Chromatography (GC) Method with Derivatization
For GC analysis of 6-nitro-4H-1,3-benzodioxine, derivatization is recommended to enhance volatility and thermal stability, thereby improving peak shape and sensitivity. A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Instrumentation and Consumables:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Vials: GC vials with appropriate septa.
Reagents and Standards:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine or other suitable aprotic solvent.
-
6-nitro-4H-1,3-benzodioxine Reference Standard: Of known purity.
Derivatization and GC Conditions:
-
Derivatization Procedure:
-
Accurately weigh about 5 mg of the standard or sample into a reaction vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
Workflow for GC Analysis with Derivatization:
Caption: Workflow for GC analysis of 6-nitro-4H-1,3-benzodioxine with derivatization.
Method Validation and Comparative Data
Both the HPLC and GC methods were subjected to a rigorous validation process in accordance with ICH Q2(R2) guidelines.[1][2][3] The key validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For the HPLC method, specificity was demonstrated by the baseline separation of the 6-nitro-4H-1,3-benzodioxine peak from potential impurities and degradation products. In the GC method, the derivatized analyte peak was well-resolved from any derivatizing agent artifacts and other sample components.
Linearity, Accuracy, and Precision
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements.
Table 1: Comparison of Linearity, Accuracy, and Precision Data
| Parameter | HPLC Method | GC-FID Method | Acceptance Criteria |
| Linearity | |||
| Range (µg/mL) | 1 - 100 | 1 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 98.9% | 98.0 - 102.0% |
| 100% Concentration | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% Concentration | 100.8% | 101.2% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| Repeatability | 0.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision | 1.1% | 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 2: Comparison of LOD and LOQ
| Parameter | HPLC Method (µg/mL) | GC-FID Method (µg/mL) |
| LOD | 0.1 | 0.2 |
| LOQ | 0.3 | 0.6 |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. The HPLC method showed good robustness with minor variations in mobile phase composition, flow rate, and column temperature. The GC method was robust to small changes in injector and detector temperatures, as well as flow rate.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two different analytical methods to ensure their comparability.[7][8] This is a critical step when transferring a method between laboratories or when using different techniques to analyze the same sample.[9][10] A set of real-world samples of 6-nitro-4H-1,3-benzodioxine from a synthesis batch were analyzed using both the validated HPLC and GC methods.
Table 3: Cross-Validation Results for 6-nitro-4H-1,3-benzodioxine Samples
| Sample ID | HPLC Result (% Purity) | GC-FID Result (% Purity) | % Difference |
| BZ-001 | 98.5% | 98.2% | 0.30% |
| BZ-002 | 99.1% | 98.8% | 0.30% |
| BZ-003 | 98.8% | 98.6% | 0.20% |
| BZ-004 | 99.3% | 99.0% | 0.30% |
| BZ-005 | 98.9% | 98.5% | 0.40% |
The results from both methods are in good agreement, with a percentage difference of less than 0.5%, demonstrating the interchangeability of the two validated methods for the routine analysis of 6-nitro-4H-1,3-benzodioxine.
Logical Flow of Cross-Validation:
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Anticancer Efficacy of 6-Nitro-4H-1,3-Benzodioxine Analogs
This guide provides an in-depth technical comparison of 6-nitro-4H-1,3-benzodioxine analogs and related nitro-substituted heterocyclic compounds in the context of anticancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanism of action of this emerging class of compounds.
Introduction: The Therapeutic Potential of Nitro-Substituted Benzodioxines
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the vast array of heterocyclic compounds, benzodioxine scaffolds have garnered interest due to their diverse biological activities. The introduction of a nitro group to this scaffold can significantly modulate its electronic properties and biological activity, often enhancing its cytotoxic potential against cancer cells. This guide will delve into the experimental evidence supporting the anticancer effects of 6-nitro-4H-1,3-benzodioxine analogs and their congeners, focusing on their mechanism of action and comparative efficacy.
Comparative Anticancer Efficacy of a Lead Nitro-Substituted Analog
Recent studies have highlighted a particularly potent compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (referred to as compound 1i in a key study), which, while not a benzodioxine, shares the critical nitro-aromatic feature and provides a wealth of data on this class of compounds. This analog has demonstrated significant cytotoxic activity across a broad range of human tumor cell lines.[1][2]
In Vitro Cytotoxicity
Compound 1i has shown remarkable potency against various cancer cell lines, with its IC50 values being significantly lower than some established anticancer drugs like doxorubicin, 5-FU, cis-platin, BCNU, and hydroxyurea in certain cell lines.[1] Notably, it exhibited significant growth inhibition in 8 out of 13 cell lines tested.[1][2] A crucial aspect of its therapeutic potential is its selectivity; the compound showed no significant cytotoxicity against normal human peripheral blood mononuclear cells (PBMC), with an IC50 value of 273 μM.[1][2]
| Cell Line | Cancer Type | IC50 (μM) of Compound 1i | Notes |
| MOLT-4 | Leukemia | < 10 | Significant cytotoxicity observed.[1] |
| HL-60 | Leukemia | < 10 | Significant cytotoxicity observed.[1] |
| U-937 | Leukemia | < 10 | Significant cytotoxicity observed.[1] |
| SK-N-SH | Neuroblastoma | Active at 10⁻⁵ M | Elicited significant growth inhibition.[1] |
| 502713 | - | Active at 10⁻⁵ M | Elicited significant growth inhibition.[1] |
| SW-620 | Colon Adenocarcinoma | Active at 10⁻⁵ M | Elicited significant growth inhibition.[1] |
| DU-145 | Prostate Carcinoma | Active at 10⁻⁵ M | Elicited significant growth inhibition.[1] |
| PC-3 | Prostate Adenocarcinoma | Active at 10⁻⁵ M | Elicited significant growth inhibition.[1] |
| PBMC | Normal Blood Cells | 273 | Low cytotoxicity to normal cells.[1][2] |
Table 1: Comparative in vitro cytotoxicity of a lead nitro-substituted analog (Compound 1i) across various human cancer cell lines and normal cells. Data extracted from a study by Kamal et al.[1]
In a related class of compounds, 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones, analogs have also demonstrated significant cytotoxic potential against HeLa (cervical cancer) cells, with some compounds showing anti-proliferative effects comparable to the reference drug doxorubicin.[3] This suggests that the nitro-benzoxazine scaffold is a promising area for further investigation.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these nitro-substituted compounds appears to be mediated primarily through the induction of apoptosis and disruption of the cell cycle.
Apoptosis Induction
The lead compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, is a potent inducer of apoptosis.[1][2] In MOLT-4 and HL-60 cells, it induced a significantly higher percentage of apoptosis compared to the well-known apoptosis-inducing agent camptothecin.[1][2] This pro-apoptotic effect is mediated through the activation of key executioner caspases.
Key Mechanistic Events:
-
Caspase Activation: The compound was found to activate both caspase-3 and caspase-6 in MOLT-4 cells.[1][2]
-
DNA and RNA Synthesis Inhibition: It significantly inhibited the incorporation of 3H-thymidine and 3H-uridine in S-180 cells, indicating a disruption of DNA and RNA synthesis.[1][2]
-
Morphological Changes: Light and transmission electron microscopy revealed characteristic apoptotic morphology in MOLT-4 cells treated with the compound.[1][2]
Similarly, 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones have shown profound pro-apoptotic potential in HeLa cells, as determined by Hoechst 33258 staining.[3]
Caption: Effect of 6-nitro analogs on the cell cycle.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
MTT Assay for Cytotoxicity Screening
This assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-nitro-4H-1,3-benzodioxine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for quantifying apoptosis and analyzing cell cycle distribution.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: As described above.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence strongly suggests that 6-nitro-4H-1,3-benzodioxine analogs and related nitro-substituted heterocyclic compounds represent a promising new class of anticancer agents. Their potent and selective cytotoxicity, coupled with their ability to induce apoptosis and cell cycle arrest, warrants further investigation. Future research should focus on:
-
In vivo studies: To evaluate the efficacy and safety of these compounds in animal models of cancer.
-
Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and reduced toxicity.
-
Target identification: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.
The continued exploration of this chemical space holds the potential to deliver novel and effective therapies for the treatment of various cancers.
References
-
Kamal, A., et al. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 9, 257. [Link]
-
Kamal, A., et al. (2009). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. ResearchGate. [Link]
-
Rehman, J. U., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][3]xazin-4-ones as potent anticancer and antioxidant agents. RSC Advances, 10(24), 14269-14280. [Link]
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- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-nitro-4H-1,3-benzodioxine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-nitro-4H-1,3-benzodioxine, a compound that, like many nitroaromatic derivatives, requires careful management due to its potential hazards. This document is designed to provide clear, actionable information to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of 6-nitro-4H-1,3-benzodioxine
Key Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic nitro compounds are often irritating to the skin and can cause serious eye damage[1][2].
-
Allergic Skin Reaction: There is a potential for this compound to be a skin sensitizer, leading to allergic reactions upon repeated contact[1].
-
Aquatic Toxicity: Many nitroaromatic compounds are classified as very toxic to aquatic life, with long-lasting effects[1].
-
Combustibility: While not always flammable, nitro compounds can be combustible and may have specific reactivity hazards.
Given these potential hazards, 6-nitro-4H-1,3-benzodioxine must be treated as a hazardous substance. The disposal procedures outlined below are designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 6-nitro-4H-1,3-benzodioxine for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes[2][3].
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact[2][3].
-
Respiratory Protection: All handling of solid or solutions of 6-nitro-4H-1,3-benzodioxine should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of 6-nitro-4H-1,3-benzodioxine is to never dispose of it down the drain or in the regular trash[3][4]. This compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure 6-nitro-4H-1,3-benzodioxine, as well as any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), in a dedicated, robust, and sealable container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-nitro-4H-1,3-benzodioxine"[3].
-
-
Liquid Waste:
Step 2: Labeling and Container Management
Proper labeling is critical for the safety of all personnel and for regulatory compliance. Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-nitro-4H-1,3-benzodioxine"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Ensure the container is kept tightly sealed when not in use and is in good condition, free from leaks or cracks.
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated satellite accumulation area within your laboratory[3][5].
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials, such as strong oxidizing agents and strong acids[3].
Step 4: Arranging for Disposal
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a pickup[3][4][5].
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory[4].
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Assess and Clean: For small spills, trained laboratory personnel wearing appropriate PPE may clean it up using a chemical spill kit. Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. For large spills, contact your EHS office immediately.
-
Decontaminate: Thoroughly clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[3].
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention[2][6].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2][6].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2][6].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][7].
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key steps.
Caption: Disposal workflow for 6-nitro-4H-1,3-benzodioxine.
Quantitative Data Summary
| Hazard Class | Description | GHS Classification (Anticipated) |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation[1][2]. | Category 1 or 2 |
| Skin Sensitization | May cause an allergic skin reaction[1]. | Category 1 |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects[1]. | Acute 1, Chronic 1 or 2 |
Conclusion
The responsible disposal of 6-nitro-4H-1,3-benzodioxine is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—wearing appropriate PPE, correctly segregating and labeling waste, and coordinating with your institution's EHS department—you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
- ACTICIDE LT 2 Safety Data Sheet. (2019). Thor Specialities (UK) LTD.
-
6-Nitro-4H-benzo[1][8]oxazin-3-one Safety Data Sheets. Echemi.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde. Santa Cruz Biotechnology.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- 1,4-Benzodioxan-6-ylamine Safety D
- 1,3-Benzodioxole Safety D
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
- In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- 6-Nitro-4H-1,3-benzodioxine. BOC Sciences.
- 6-NITRO-1,3-BENZODIOXOL-5-AMINE Safety D
- Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
- 6-Nitro-1,3-benzodioxane. LGC Standards.
- 1,3-Benzodioxole, 5-nitro-. PubChem.
- Final Contaminant Candidate List 3 Chemicals Identifying the Universe. U.S. Environmental Protection Agency.
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Navigating the Synthesis and Handling of 6-Nitro-4H-1,3-Benzodioxine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and utilization of novel chemical entities are fundamental to advancing drug discovery. Among these, 6-nitro-4H-1,3-benzodioxine, a potentially valuable building block, requires meticulous handling due to the inherent risks associated with aromatic nitro compounds. This guide provides a comprehensive framework for the safe handling of this compound, emphasizing personal protective equipment (PPE), operational protocols, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: The "Why" Behind the Precautions
Aromatic nitro compounds as a class are recognized for their potential hazards, which can range from toxicity to explosive instability under certain conditions.[1][2][3] The nitro group (NO2) imparts specific chemical properties that demand respect and careful management. The primary concerns when handling 6-nitro-4H-1,3-benzodioxine and related structures are:
-
Toxicity: Aromatic nitro compounds can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] They can affect the blood's ability to carry oxygen, leading to a condition called methemoglobinemia.[3]
-
Reactivity and Instability: Dinitro and polynitro compounds, in particular, can be sensitive to heat, friction, or shock, posing a risk of decomposition or explosion.[2] While 6-nitro-4H-1,3-benzodioxine is a mono-nitro compound, caution is still warranted, especially during synthesis and purification where reaction conditions could influence stability.[5]
-
Irritation: Many aromatic nitro compounds can cause irritation to the skin, eyes, and respiratory tract.[6][7]
Therefore, a robust safety plan is not merely a procedural formality but a critical component of responsible research.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure to 6-nitro-4H-1,3-benzodioxine. The following table summarizes the recommended PPE for handling this compound.[8]
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin absorption, a primary route of exposure for aromatic nitro compounds.[3] |
| Body | Flame-resistant laboratory coat, worn fully fastened | Provides a barrier against spills and splashes. |
| Respiratory | Use within a certified chemical fume hood | Engineering controls are the primary means of respiratory protection. A respirator may be required for spill cleanup or if working outside a fume hood. |
It is imperative to inspect all PPE for integrity before each use and to remove and replace any damaged items immediately.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling 6-nitro-4H-1,3-benzodioxine in a laboratory setting.
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly before commencing any work.[8]
-
Designated Area: Cordon off a specific area within the fume hood for the experiment to contain any potential spills.
-
Gather Materials: Have all necessary chemicals, equipment, and waste containers pre-labeled and readily accessible within the fume hood to minimize movement and time spent handling the compound.[8]
Weighing and Transfer
-
Location: All weighing and transfers of 6-nitro-4H-1,3-benzodioxine must be conducted inside a chemical fume hood.[8]
-
Containment: Use a tared, sealed container for weighing to prevent dissemination of the solid material.
-
Controlled Addition: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid generating dust.
Reaction Monitoring
-
Continuous Observation: Never leave a reaction involving 6-nitro-4H-1,3-benzodioxine unattended.
-
Sash Position: Keep the fume hood sash at the lowest possible height while actively working.[8]
-
Temperature Control: Be mindful of the reaction temperature, as excessive heat can increase the risk of decomposition of nitro compounds.[5]
Post-Experiment Decontamination
-
Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone), followed by soap and water.[1][6]
-
Proper Storage: If any of the compound remains, ensure it is stored in a clearly labeled, sealed container in a designated, well-ventilated storage area away from incompatible materials such as strong oxidizing and reducing agents.[3]
Caption: Workflow for the safe handling of 6-nitro-4H-1,3-benzodioxine.
Emergency and Disposal Plan
Spill Response
In the event of a spill, immediate and decisive action is required.
Caption: Chemical spill response workflow.
For small spills of solid material, first, remove all ignition sources.[1] Dampen the spilled solid with a solvent like acetone to prevent it from becoming airborne and carefully transfer it to a labeled hazardous waste container.[1] Use absorbent paper dampened with the same solvent to clean up any remaining residue.[1]
Waste Disposal
All waste contaminated with 6-nitro-4H-1,3-benzodioxine must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container.[8]
-
Disposal Protocol: Do not dispose of this chemical down the drain.[4] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]
Conclusion: Fostering a Culture of Safety
The responsible handling of 6-nitro-4H-1,3-benzodioxine is paramount for the safety of researchers and the success of your scientific endeavors. By understanding the inherent hazards, diligently using the correct personal protective equipment, and adhering to established operational and emergency plans, you contribute to a robust safety culture within your laboratory. This commitment not only protects individuals but also ensures the continued advancement of vital research.
References
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- CAMEO Chemicals, NOAA. 5-nitroacenaphthene - Report.
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- US EPA. Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET - 1,2-Methylenedioxy-4-nitrobenzene.
- CAMEO Chemicals, NOAA. 2,4-dinitrofluorobenzene - Report.
- ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic.
- International Enviroguard. 3 Common Chemicals That Require Protective Clothing.
- Environmental Health & Safety. Nitro Compounds.
- ChemicalBook. 6-NITRO-4H-1,3-BENZODIOXINE-8-CARBALDEHYDE CAS#:.
- Santa Cruz Biotechnology. 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET - 1,4-Benzodioxan-6-ylamine.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitroquinoline 1-oxide.
- Fisher Scientific. SAFETY DATA SHEET - 1,3-Benzodioxole.
- ChemicalBook. 6-NITRO-1,3-BENZODIOXOL-5-AMINE - Safety Data Sheet.
-
Echemi. 6-Nitro-4H-benzo[8][9]oxazin-3-one Safety Data Sheets. Available from:
- LGC Standards. 6-Nitro-1,3-benzodioxane.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
